Manganese(II) Bis(trifluoromethanesulfonyl)imide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Mn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWDGVNRIAAYMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F12MnN2O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207861-55-0 | |
| Record name | Manganese(II) Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis and characterization of Manganese(II) Bis(trifluoromethanesulfonyl)imide
An In-Depth Technical Guide to the Synthesis and Characterization of Manganese(II) Bis(trifluoromethanesulfonyl)imide
Abstract
This compound, commonly abbreviated as Mn(TFSI)₂, is an organometallic salt with the chemical formula C₄F₁₂MnN₂O₈S₄.[1] It has garnered significant interest within the scientific community due to its unique combination of properties, including high thermal stability, excellent solubility in polar organic solvents, and notable ionic conductivity.[2][3] These characteristics make it a versatile compound with applications spanning catalysis, advanced materials science, and particularly as a key component in next-generation electrochemical energy storage systems.[4][5] This guide provides a comprehensive overview of a robust synthesis protocol, detailed characterization methodologies, and an exploration of its primary applications, grounded in established scientific principles and field-proven insights.
Introduction: The Scientific Merit of Mn(TFSI)₂
At its core, Mn(TFSI)₂ consists of a central manganese cation in the +2 oxidation state (Mn²⁺) coordinated to two large, weakly coordinating bis(trifluoromethanesulfonyl)imide (TFSI⁻) anions.[2] The structure of the TFSI⁻ anion, with its extensive charge delocalization across two sulfonyl groups and a central nitrogen atom, is fundamental to the compound's desirable properties. This delocalization weakens the ionic bond between the cation and anion, facilitating dissolution and high ionic mobility in solution.
The trifluoromethyl (CF₃) groups are strongly electron-withdrawing, which contributes to the anion's high stability against electrochemical oxidation, resulting in a wide electrochemical window—a critical attribute for high-voltage battery electrolytes.[3] Furthermore, the compound's paramagnetic nature, stemming from the Mn²⁺ ion, opens avenues for its use in magnetic materials research.[3] This guide will elucidate the practical aspects of synthesizing and validating this compound for research and development purposes.
Synthesis of High-Purity Mn(TFSI)₂
The synthesis of Mn(TFSI)₂ is typically achieved through a salt metathesis (exchange) reaction. The rationale is to combine a soluble manganese salt with a soluble TFSI salt in a solvent where the desired product, Mn(TFSI)₂, is soluble, but a byproduct salt is insoluble, thus driving the reaction to completion via precipitation.
Causality in Reagent and Solvent Selection
-
Manganese Source: Anhydrous manganese(II) chloride (MnCl₂) is a common and cost-effective precursor. Its anhydrous form is critical to prevent the introduction of water, which can lead to the formation of hydrated products and interfere with applications in moisture-sensitive systems like lithium-ion batteries.
-
TFSI Source: Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is an excellent choice due to its high purity, commercial availability, and the predictable insolubility of the lithium chloride (LiCl) byproduct in many organic solvents.
-
Solvent: Acetonitrile is the solvent of choice for this reaction. Both MnCl₂ and LiTFSI are soluble in acetonitrile, while the LiCl byproduct is practically insoluble. This differential solubility allows for the straightforward removal of the byproduct by simple filtration, simplifying the purification process significantly.
Detailed Experimental Protocol for Synthesis
This protocol must be performed in an inert atmosphere (e.g., a glovebox) due to the hygroscopic nature of the reagents and product.
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Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of anhydrous MnCl₂ in 100 mL of anhydrous acetonitrile with magnetic stirring. In a separate flask, dissolve 45.5 g of LiTFSI (a slight molar excess to ensure complete reaction of the manganese precursor) in 100 mL of anhydrous acetonitrile.
-
Reaction: Slowly add the LiTFSI solution to the stirring MnCl₂ solution at room temperature. A white precipitate of LiCl will form almost immediately.
-
Completion: Allow the reaction mixture to stir vigorously at room temperature for 12-24 hours to ensure the reaction proceeds to completion.
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Isolation of Product Solution: Separate the white LiCl precipitate from the solution via filtration or centrifugation under an inert atmosphere. The resulting clear to pale-colored solution contains the dissolved Mn(TFSI)₂ product.
-
Purification: Wash the collected LiCl precipitate with two 20 mL portions of anhydrous acetonitrile to recover any entrained product, combining the washings with the main filtrate.
-
Solvent Removal: Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator. This will yield a white to off-white solid.
-
Final Drying: Transfer the solid product to a vacuum oven and dry at 120 °C for 24 hours to remove any residual solvent and trace amounts of water. The final product should be a fine, free-flowing powder.
-
Storage: Store the high-purity Mn(TFSI)₂ powder inside an argon-filled glovebox.[6]
Workflow and Safety
The synthesis process is a logical flow from reaction to purification, designed to maximize yield and purity.
Physicochemical Properties and Key Applications
The successful synthesis and characterization of Mn(TFSI)₂ yield a material with a valuable set of properties for advanced applications.
Summary of Properties
| Property | Value / Description | Source(s) |
| CAS Number | 207861-55-0 | [2][7] |
| Molecular Formula | C₄F₁₂MnN₂O₈S₄ | [1] |
| Molecular Weight | ~615.21 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [3][6] |
| Key Characteristics | Hygroscopic; Corrosive | [3][6] |
| Solubility | Soluble in water and polar organic solvents (e.g., acetonitrile, carbonates, glymes) | [2][3] |
| Thermal Stability | High, with decomposition typically occurring >300 °C | [2] |
| Electrochemical Window | Wide, generally exceeding 3 V vs. Li/Li⁺ | [3] |
Field-Proven Applications
-
Electrolytes for Energy Storage: This is arguably the most significant application area. Mn(TFSI)₂ is explored as an electrolyte salt in lithium-ion batteries, where its stability is paramount. [5]It is also a key component in research on "beyond-lithium" technologies, such as magnesium-ion [8][9]and zinc-ion batteries, where it offers good ionic conductivity and a wide electrochemical window. [10]Its presence in electrolytes is also used as a model compound to study the detrimental effects of manganese dissolution from cathodes in Li-ion batteries. [11][12]* Catalysis: The Lewis acidic nature of the Mn²⁺ center allows Mn(TFSI)₂ to function as a catalyst in various organic synthesis reactions, including the formation of carbon-carbon bonds. [3][13]* Materials Science: It serves as a precursor for synthesizing advanced materials. This includes its use as a metallic node in the construction of novel Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage and separation. [5]It is also used in the synthesis of manganese-based nanoparticles. [13]
Conclusion
This compound is a compound of significant scientific and industrial interest, bridging the fields of inorganic chemistry, materials science, and electrochemistry. Its synthesis via a straightforward salt metathesis reaction, coupled with its robust thermal and electrochemical properties, makes it an accessible and highly valuable material for researchers. A thorough characterization regimen, employing spectroscopic, thermal, and electrochemical techniques, is essential to validate its purity and performance characteristics. As research into advanced energy storage and novel catalytic systems continues to accelerate, the role of well-characterized, high-performance materials like Mn(TFSI)₂ will only grow in importance.
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Mn 2+ or Mn 3+ ? Investigating transition metal dissolution of manganese species in lithium ion battery electrolytes by capillary electrophoresis. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]
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Application of Manganese-Based Materials in Aqueous Rechargeable Zinc-Ion Batteries. (2020). Frontiers in Chemistry. Retrieved January 21, 2026, from [Link]
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Magnesium(II) bis(trifluoromethane sulfonyl) imide-based electrolytes with wide electrochemical windows for rechargeable magnesium batteries. (2014). PubMed. Retrieved January 21, 2026, from [Link]
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Magnesium(II) bis(trifluoromethane sulfonyl) imide-based electrolytes with wide electrochemical windows for rechargeable magnesium batteries. (2014). KAIST. Retrieved January 21, 2026, from [Link]
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An In-Depth Technical Guide to the Crystal Structure of Manganese(II) Bis(trifluoromethanesulfonyl)imide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manganese(II) bis(trifluoromethanesulfonyl)imide, often abbreviated as Mn(TFSI)₂, is a significant compound in the realm of inorganic synthesis and materials science. Its utility as a catalyst and an electrolyte component stems from the unique properties imparted by the manganese(II) center and the bulky, weakly coordinating bis(trifluoromethanesulfonyl)imide anions. This guide provides a comprehensive overview of the structural aspects of Mn(TFSI)₂, delving into its coordination chemistry, and offering insights into its synthesis and characterization. While a definitive, publicly available crystal structure remains elusive, this document synthesizes information from analogous compounds and theoretical principles to present a probable structural model. Furthermore, it outlines detailed experimental protocols for its preparation and analysis, providing a valuable resource for researchers engaging with this versatile compound.
Introduction: The Significance of Mn(TFSI)₂
Manganese, a first-row transition metal, is known for its diverse oxidation states and coordination geometries, making its complexes valuable in catalysis and materials science.[1][2] The bis(trifluoromethanesulfonyl)imide (TFSI or NTf₂) anion is a large, non-coordinating anion that imparts high solubility in various organic solvents and enhances the Lewis acidity of the associated metal cation. The combination of a manganese(II) cation with two TFSI anions results in a compound with significant potential in various chemical transformations.
In the context of drug development, manganese complexes are being explored as catalysts for novel organic syntheses.[3] The development of efficient and selective catalytic methods is paramount for the synthesis of complex pharmaceutical intermediates. Understanding the structural nuances of catalysts like Mn(TFSI)₂ is crucial for optimizing reaction conditions and designing more effective catalytic systems.
Unraveling the Crystal Structure: A Probable Model
As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound is not publicly available in crystallographic databases. However, based on the known coordination chemistry of Mn(II) and the behavior of the TFSI anion with other transition metals, a probable structural model can be proposed.
It is widely suggested that the manganese center in Mn(TFSI)₂ adopts a distorted octahedral coordination geometry .[4] This coordination is achieved through the interaction of the Mn(II) ion with oxygen atoms from the sulfonyl groups of the two TFSI ligands. Each TFSI anion can act as a bidentate or tridentate ligand. In the most plausible scenario, each of the two TFSI anions coordinates to the manganese center in a bidentate fashion, using one oxygen atom from each of the two sulfonyl groups. This would result in a coordination number of four. To achieve the more stable octahedral geometry, additional coordination from neighboring Mn(TFSI)₂ units or solvent molecules (if present) would be required, leading to a polymeric structure or a solvated complex, respectively.
The distortion from a perfect octahedral geometry is expected due to the steric bulk of the trifluoromethyl groups and the flexibility of the S-N-S bond angle in the TFSI anion.
Visualizing the Coordination Environment
The following diagram, generated using the DOT language, illustrates the probable coordination of the TFSI ligands to the Mn(II) center, leading to a distorted octahedral geometry.
Caption: Probable distorted octahedral coordination of Mn(II) by two bidentate TFSI ligands.
Key Crystallographic Parameters (Hypothetical)
In the absence of experimental data, a table of hypothetical crystallographic parameters is presented below for illustrative purposes. These values are based on typical ranges observed for similar transition metal complexes.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10 - 15 |
| b (Å) | 12 - 18 |
| c (Å) | 8 - 12 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Z (formula units/cell) | 4 |
Synthesis and Single Crystal Growth: A Practical Protocol
The synthesis of Mn(TFSI)₂ can be achieved through several routes. A common and straightforward method involves the salt metathesis reaction between a manganese(II) salt (e.g., MnCl₂ or Mn(NO₃)₂) and a TFSI salt (e.g., Li(TFSI) or H(TFSI)).
Experimental Workflow: Synthesis of Mn(TFSI)₂
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: In a nitrogen-filled glovebox, dissolve manganese(II) chloride (MnCl₂, 1 equivalent) in anhydrous acetonitrile. In a separate flask, dissolve lithium bis(trifluoromethanesulfonyl)imide (Li(TFSI), 2.2 equivalents) in anhydrous acetonitrile.
-
Reaction: Slowly add the Li(TFSI) solution to the stirring MnCl₂ solution at room temperature. A white precipitate of lithium chloride (LiCl) will form immediately.
-
Stirring: Allow the reaction mixture to stir vigorously at room temperature for 12-24 hours to ensure complete reaction.
-
Filtration: Filter the mixture through a fine porosity fritted funnel to remove the insoluble LiCl precipitate.
-
Solvent Removal: Remove the acetonitrile from the filtrate under reduced pressure to yield a white solid.
-
Purification: Wash the resulting solid with a small amount of anhydrous dichloromethane to remove any unreacted starting materials.
-
Drying: Dry the purified product under high vacuum for several hours to obtain pure Mn(TFSI)₂ as a white, hygroscopic powder.
Single Crystal Growth:
Obtaining single crystals suitable for X-ray diffraction can be challenging. A recommended approach is slow evaporation or vapor diffusion.
-
Solution Preparation: Prepare a saturated solution of the purified Mn(TFSI)₂ in a suitable solvent such as acetonitrile or a mixture of dichloromethane and a less polar solvent like hexane.
-
Slow Evaporation: Loosely cap the vial containing the solution and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
Vapor Diffusion: Place the vial containing the Mn(TFSI)₂ solution inside a larger sealed jar containing a less polar solvent (the anti-solvent), such as hexane. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
Characterization Techniques
A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized Mn(TFSI)₂.
Summary of Characterization Data
| Technique | Expected Results |
| Infrared (IR) Spectroscopy | Characteristic strong bands for S-O stretching (around 1350 and 1190 cm⁻¹), C-F stretching (around 1230 cm⁻¹), and S-N-S stretching (around 790 cm⁻¹). |
| Thermogravimetric Analysis (TGA) | High thermal stability, with decomposition typically occurring above 300 °C.[4] |
| Elemental Analysis | Experimental percentages of C, H, N, and S should match the calculated values for C₄F₁₂MnN₂O₈S₄. |
| X-ray Powder Diffraction (XRPD) | A characteristic diffraction pattern that can be used for phase identification. |
Applications in Research and Development
This compound is a versatile compound with several applications in both academic research and industrial processes.
-
Lewis Acid Catalysis: The electron-withdrawing nature of the TFSI anion enhances the Lewis acidity of the Mn(II) center, making it an effective catalyst for various organic transformations, such as Friedel-Crafts reactions and cycloadditions.
-
Electrolytes for Batteries: Metal salts of TFSI are widely investigated as electrolytes in lithium-ion and other next-generation batteries due to their high ionic conductivity, thermal stability, and wide electrochemical window.[4]
-
Precursor for Materials Synthesis: Mn(TFSI)₂ can serve as a precursor for the synthesis of manganese-containing materials, including metal-organic frameworks (MOFs) and nanoparticles.
Conclusion
While the precise crystal structure of this compound awaits definitive elucidation through single-crystal X-ray diffraction, this guide provides a robust framework for understanding its probable structure, synthesis, and characterization. The proposed distorted octahedral geometry, based on established coordination chemistry principles, offers a valuable working model for researchers. The detailed protocols for synthesis and characterization herein are designed to be practical and reproducible, empowering scientists to confidently prepare and utilize this important compound in their research endeavors, particularly in the fields of catalysis and materials science, with potential implications for drug development.
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An In-Depth Technical Guide to Manganese(II) Bis(trifluoromethanesulfonyl)imide (Mn(TFSI)₂)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Manganese(II) bis(trifluoromethanesulfonyl)imide, denoted as Mn(TFSI)₂, is a significant organometallic compound that has garnered increasing interest across various scientific disciplines. Its unique combination of properties, including its Lewis acidity, solubility in a range of organic solvents, and electrochemical stability, makes it a versatile tool in catalysis, energy storage, and materials science. This guide provides a comprehensive overview of the physical and chemical properties of Mn(TFSI)₂, offering insights into its synthesis, characterization, and applications, with a particular focus on its relevance to researchers in the chemical and pharmaceutical sciences.
Core Molecular and Physical Characteristics
Mn(TFSI)₂ is a metal salt consisting of a central manganese(II) cation (Mn²⁺) and two bis(trifluoromethanesulfonyl)imide anions (TFSI⁻ or Tf₂N⁻). The TFSI⁻ anion is a large, non-coordinating anion with a highly delocalized negative charge, which imparts many of the compound's characteristic properties.
| Property | Value | Source |
| Chemical Formula | C₄F₁₂MnN₂O₈S₄ | |
| Molecular Weight | 615.21 g/mol | |
| CAS Number | 207861-55-0 | |
| Appearance | White to off-white powder or crystal | , |
| Hygroscopicity | Hygroscopic |
The compound is known to be hygroscopic, readily absorbing moisture from the atmosphere.[1] Therefore, it should be handled and stored under inert and dry conditions to maintain its anhydrous state, which is often crucial for its intended applications.
Solubility and Solution Behavior
The solubility of Mn(TFSI)₂ is a key property that dictates its utility in various applications. The large, weakly coordinating TFSI⁻ anion generally leads to good solubility in polar aprotic solvents.
Qualitative Solubility:
Mn(TFSI)₂ exhibits good solubility in a range of polar solvents.[2] This is attributed to the favorable interactions between the polar solvent molecules and the Mn²⁺ cation, as well as the disfavored lattice energy of the salt due to the large, charge-delocalized TFSI⁻ anions.
Spectroscopic Characterization in Solution:
The behavior of Mn(TFSI)₂ in solution can be probed by various spectroscopic techniques.
-
NMR Spectroscopy: Due to the paramagnetic nature of the Mn²⁺ ion (d⁵ high-spin configuration), NMR spectra of solutions containing Mn(TFSI)₂ exhibit significant peak broadening.[3][4] This effect is observable even at micromolar concentrations and can be influenced by the choice of deuterated solvent, with solvents having a higher donor number leading to less broadening.[3] The ¹⁹F NMR spectrum of the TFSI⁻ anion typically shows a resonance around -80 ppm.[3]
-
Raman Spectroscopy: The vibrational modes of the TFSI⁻ anion are sensitive to its coordination environment. The S-N-S bending mode, typically observed around 740-750 cm⁻¹, can provide insights into ion pairing and solvation.[5]
Thermal and Chemical Stability
The trifluoromethanesulfonyl groups in the TFSI⁻ anion contribute to the high thermal stability of Mn(TFSI)₂.[2]
Thermogravimetric Analysis (TGA):
Electrochemical Properties
The electrochemical characteristics of Mn(TFSI)₂ are of significant interest for its application in energy storage devices.
Electrochemical Window:
Electrolytes based on Mn(TFSI)₂ are expected to have a wide electrochemical stability window, a desirable feature for high-voltage battery applications. This stability is largely attributed to the robust nature of the TFSI⁻ anion, which is resistant to both oxidation and reduction.
Cyclic Voltammetry (CV):
Cyclic voltammetry can be employed to study the redox behavior of the Mn²⁺/Mn³⁺ couple in a given electrolyte. In a non-aqueous solvent like acetonitrile, the CV of a manganese(II) complex would typically show a reversible or quasi-reversible oxidation wave corresponding to the Mn²⁺ to Mn³⁺ transition. The exact potential of this redox event is dependent on the solvent and the coordination environment of the manganese ion.[7]
Lewis Acidity
The Mn²⁺ cation in Mn(TFSI)₂ acts as a Lewis acid, capable of accepting electron pairs from Lewis bases. This property is central to its catalytic activity.
Understanding Lewis Acidity:
The Lewis acidity of a metal ion is its ability to accept an electron pair. In the context of Mn(TFSI)₂, the Mn²⁺ ion can coordinate to basic sites on organic molecules, thereby activating them towards a particular reaction. The weakly coordinating nature of the TFSI⁻ anion leaves the manganese center more accessible to substrates, enhancing its Lewis acidity compared to manganese salts with more coordinating anions like halides. Manganese(II) chloride, for example, is described as a weak Lewis acid.[8] The Lewis acidity of Mn²⁺ can be influenced by the solvent and any coordinating ligands.[9]
Synthesis and Handling
Synthesis of Anhydrous Mn(TFSI)₂:
A general and effective method for the synthesis of anhydrous metal bis(trifluoromethanesulfonyl)imides involves the reaction of the corresponding metal with bis(trifluoromethanesulfonyl)imide (HTFSI) in a suitable solvent.
Experimental Protocol: Synthesis of Anhydrous Mn(TFSI)₂
Disclaimer: This is a representative protocol and should be adapted and performed by qualified personnel with appropriate safety precautions.
Materials:
-
Manganese powder (fine, activated)
-
Bis(trifluoromethanesulfonyl)imide (HTFSI)
-
Anhydrous acetonitrile (or another suitable polar aprotic solvent)
-
Anhydrous diethyl ether (for precipitation/washing)
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox), suspend manganese powder (1.0 eq) in anhydrous acetonitrile.
-
Slowly add a solution of HTFSI (2.0 eq) in anhydrous acetonitrile to the manganese suspension with stirring. The reaction is exothermic and may require cooling.
-
Stir the reaction mixture at room temperature until the evolution of hydrogen gas ceases and the manganese powder is completely consumed. The reaction time can vary depending on the reactivity of the manganese powder.
-
Filter the resulting solution to remove any unreacted starting material or impurities.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of a suitable solvent (e.g., acetonitrile) and precipitate by adding a less polar solvent (e.g., diethyl ether).
-
Collect the purified product by filtration, wash with anhydrous diethyl ether, and dry under high vacuum.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the starting materials and the product with moisture and oxygen. Mn(TFSI)₂ is hygroscopic.
-
Anhydrous Solvents: Anhydrous solvents are essential to obtain the anhydrous form of the product, which is often required for its applications, particularly in electrochemistry and catalysis.
-
Slow Addition of HTFSI: The reaction between the metal and the strong acid HTFSI is exothermic and produces hydrogen gas. Slow addition helps to control the reaction rate and temperature.
-
Recrystallization: This step is vital for removing any unreacted starting materials or byproducts, leading to a high-purity product.
Applications in Organic Synthesis and Materials Science
The Lewis acidity and unique properties of Mn(TFSI)₂ make it a valuable tool in modern chemistry.
Catalysis in Organic Reactions:
Mn(TFSI)₂ can serve as a catalyst or catalyst precursor for a variety of organic transformations.[1][10][11] Its ability to activate substrates through Lewis acidic interactions is key to its catalytic function. Examples of reactions where manganese catalysts are employed include oxidations, cross-coupling reactions, and C-H functionalization.[10][11]
Experimental Workflow: Mn(TFSI)₂ as a Lewis Acid Catalyst
Caption: General workflow for a Mn(TFSI)₂ catalyzed organic reaction.
Materials Science:
Mn(TFSI)₂ is also utilized in the synthesis of advanced materials. It can act as a manganese source for the creation of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation.[1] Furthermore, it can be used as a precursor for the synthesis of manganese-containing nanoparticles.[1]
Safety and Handling
Mn(TFSI)₂ is classified as a corrosive substance. It can cause severe skin burns and eye damage.[12][13]
GHS Hazard Information:
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere.[14]
Conclusion
This compound is a versatile and valuable compound for researchers in chemistry and related fields. Its distinct combination of physical and chemical properties, including its Lewis acidity, solubility profile, and electrochemical stability, opens up a wide range of applications in catalysis and materials science. A thorough understanding of its characteristics, proper handling, and synthesis is essential for harnessing its full potential in innovative research and development endeavors.
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An In-depth Technical Guide to Manganese(II) Bis(trifluoromethanesulfonyl)imide (CAS: 207861-55-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of Manganese(II) Bis(trifluoromethanesulfonyl)imide, a compound of significant interest in materials science and catalysis. Drawing upon extensive research and field expertise, this document delves into the compound's fundamental properties, spectroscopic signature, synthesis, and key applications, offering a self-validating system of protocols and insights for the discerning researcher.
Compound Overview and Physicochemical Properties
This compound, often abbreviated as Mn(TFSI)₂, is an organometallic salt with the CAS number 207861-55-0. It consists of a central manganese cation in the +2 oxidation state coordinated to two bis(trifluoromethanesulfonyl)imide anions.[1][2] The large, non-coordinating nature of the TFSI⁻ anion imparts unique properties to this salt, including high thermal stability and solubility in polar organic solvents.[2] This compound typically presents as a white to off-white, hygroscopic, and corrosive solid, necessitating careful handling and storage under inert and dry conditions.[3][4][5][6]
The coordination geometry around the manganese ion is typically a distorted octahedron, formed by the coordination of oxygen atoms from the sulfonyl groups of the TFSI⁻ ligands.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 207861-55-0 | [1] |
| Molecular Formula | C₄F₁₂MnN₂O₈S₄ | [1] |
| Molecular Weight | 615.2 g/mol | [1] |
| IUPAC Name | manganese(2+); bis(bis(trifluoromethylsulfonyl)azanide) | [1] |
| Synonyms | Manganese(II) Triflimide, Mn(TFSI)₂, Bis(trifluoromethanesulfonyl)imide Manganese(II) Salt | [2] |
| Appearance | White to almost white powder or crystal | [2] |
| Sensitivity | Hygroscopic | |
| Storage Temperature | 4°C, protect from light, stored under nitrogen |
Synthesis and Handling
General Synthesis Protocol
The synthesis of this compound typically involves a salt metathesis reaction. A common and straightforward laboratory-scale synthesis is the reaction of a soluble manganese(II) salt, such as manganese(II) chloride, with a stoichiometric amount of lithium bis(trifluoromethanesulfonyl)imide in a suitable solvent.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve manganese(II) chloride in a minimal amount of a suitable anhydrous solvent (e.g., acetonitrile).
-
Reaction: In a separate flask, dissolve two equivalents of lithium bis(trifluoromethanesulfonyl)imide in the same anhydrous solvent.
-
Addition: Slowly add the lithium bis(trifluoromethanesulfonyl)imide solution to the stirring manganese(II) chloride solution at room temperature. A white precipitate of lithium chloride will form.
-
Stirring: Allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.
-
Isolation: Filter the reaction mixture under inert atmosphere to remove the insoluble lithium chloride.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane.
-
Drying and Storage: Dry the purified product under high vacuum to remove any residual solvent. Store the final product in a glovebox or a desiccator under an inert atmosphere due to its hygroscopic nature.
Safe Handling and Storage
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also hygroscopic and should be handled in a controlled, low-humidity environment, such as a glovebox.[3][4][5][6]
Mandatory Precautions:
-
Always handle the compound in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust. Use a dust mask or respirator if necessary.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Spectroscopic Characterization
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful tool for characterizing this compound due to the presence of trifluoromethyl groups. The TFSI⁻ anion typically shows a sharp singlet in the ¹⁹F NMR spectrum. For this compound in an electrolyte solution, the ¹⁹F NMR resonance for the TFSI⁻ anion appears at approximately -80.2 ppm.[7] The presence of the paramagnetic Mn(II) ion can lead to broadening of NMR signals.[7][8]
Expected ¹⁹F NMR Spectrum:
-
Chemical Shift (δ): A single peak around -80 ppm (relative to CFCl₃). The exact chemical shift can be influenced by the solvent and concentration.
-
Multiplicity: Singlet.
-
Peak Shape: The peak may be broadened due to the paramagnetic nature of the Mn(II) center.
Infrared (IR) Spectroscopy
The IR spectrum of Mn(TFSI)₂ will be dominated by the vibrational modes of the TFSI⁻ anion. Key characteristic bands are expected for the S-N-S, S=O, and C-F bonds. Based on studies of other TFSI salts, the following assignments can be anticipated:
Table 2: Predicted IR Absorption Bands for Mn(TFSI)₂
| Wavenumber (cm⁻¹) | Assignment |
| ~1350 | Asymmetric SO₂ stretching |
| ~1190 | Asymmetric CF₃ stretching |
| ~1130 | Symmetric SO₂ stretching |
| ~1050 | S-N-S stretching |
| ~790 | C-S stretching |
| ~740 | CF₃ deformation |
| ~615 | O-S-O bending |
| ~570 | S-N-S bending |
| ~510 | CF₃ rocking |
Note: These are approximate values and can shift based on the coordination environment of the anion to the manganese cation.
Mass Spectrometry (MS)
Under electrospray ionization (ESI) conditions, the mass spectrum is expected to show ions corresponding to the complexation of the manganese cation with one or more TFSI⁻ anions.
Expected Ions (Positive Mode ESI-MS):
-
[Mn(TFSI)]⁺: m/z = 54.94 + 280.14 = 335.08
-
[Mn(TFSI)₂(Na)]⁺: m/z = 615.2 + 22.99 = 638.19 (as a sodium adduct)
Expected Ions (Negative Mode ESI-MS):
-
[TFSI]⁻: m/z = 280.14
-
[Mn(TFSI)₃]⁻: m/z = 54.94 + 3 * 280.14 = 895.36
Applications in Research and Development
Precursor for Metal-Organic Frameworks (MOFs)
This compound can serve as a manganese source for the synthesis of novel metal-organic frameworks. The choice of a TFSI⁻ salt can influence the reaction kinetics and the resulting MOF topology due to its solubility and non-coordinating nature in many solvent systems.
Representative Protocol for Mn-based MOF Synthesis (Solvothermal):
This protocol is a general guideline and will require optimization based on the specific organic linker used.
-
Solution Preparation: In a glass vial, dissolve this compound and the chosen organic linker in a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or ethanol).
-
Sealing: Seal the vial tightly.
-
Heating: Place the vial in a programmable oven and heat to a specific temperature (typically between 80 and 150 °C) for a defined period (12 to 72 hours).
-
Cooling: Allow the oven to cool down to room temperature slowly.
-
Product Collection: Collect the crystalline product by filtration or decantation.
-
Washing: Wash the crystals with fresh solvent to remove any unreacted starting materials.
-
Activation: Activate the MOF by removing the solvent molecules from the pores, usually by heating under vacuum.
Electrolyte for Lithium-Ion Batteries
The high ionic conductivity and electrochemical stability of the TFSI⁻ anion make its salts, including Mn(TFSI)₂, candidates for use as additives or the primary salt in non-aqueous electrolytes for lithium-ion batteries.
Protocol for Electrolyte Preparation and Coin Cell Assembly:
All procedures must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Solvent Preparation: Use battery-grade, anhydrous organic carbonates such as ethylene carbonate (EC) and dimethyl carbonate (DMC) in a desired volumetric ratio (e.g., 1:1).
-
Salt Dissolution: To prepare a 1 M electrolyte, slowly dissolve the appropriate amount of this compound into the solvent mixture while stirring. If using as an additive, the concentration will be much lower.
-
Cell Assembly:
-
Place the cathode on the center of the coin cell base.
-
Add a few drops of the prepared electrolyte to wet the cathode surface.
-
Place a separator on top of the cathode.
-
Add more electrolyte to saturate the separator.
-
Place the lithium metal anode on top of the separator.
-
Add the spacer and spring.
-
Carefully place the cap on top and crimp the coin cell.
-
Catalyst in Organic Synthesis
Manganese-based catalysts are gaining traction as sustainable alternatives to precious metal catalysts for various organic transformations, including C-H functionalization and coupling reactions.[9][10][11] While specific protocols using Mn(TFSI)₂ are not widely published, its Lewis acidic nature suggests potential applications. Below is a representative protocol for a manganese-catalyzed aldol condensation, which would require adaptation and optimization for Mn(TFSI)₂.
Representative Protocol for a Manganese-Catalyzed Aldol Condensation:
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, add the manganese catalyst (e.g., a manganese(III) complex, for which Mn(TFSI)₂ could be a precursor or co-catalyst).[12][13]
-
Reaction Setup: Add the ketone and a base (e.g., potassium hexamethyldisilazide) in an anhydrous solvent like THF and stir.
-
Aldehyde Addition: Add the aldehyde to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Quench the reaction with an acidic solution (e.g., 1M HCl) and extract the product with an organic solvent.
-
Purification: Purify the product by column chromatography.
Relevance to Drug Development
While this compound itself is not directly used in drug development, manganese as an element plays a vital role in biological systems and is explored in medicinal chemistry. Manganese is a cofactor for several enzymes and is essential for various biological processes.[14] Manganese complexes have been investigated for their anticancer, antioxidant, and antimicrobial activities.[14] Furthermore, manganese-based catalysts are being developed for the synthesis of complex organic molecules that are precursors to pharmaceuticals, offering a more sustainable and cost-effective alternative to traditional catalysts.[9][10][11] Some manganese salts have also been shown to act as potent adjuvants, enhancing immune responses to vaccines.[15]
Conclusion
This compound is a versatile compound with significant potential in materials science and catalysis. Its unique combination of properties, stemming from the manganese(II) cation and the non-coordinating TFSI⁻ anion, makes it a valuable tool for researchers. While publicly available spectroscopic and detailed application data are somewhat limited, this guide provides a robust framework based on established chemical principles and data from related compounds to enable its effective and safe use in the laboratory. As research into sustainable chemistry and advanced materials continues to grow, the applications of Mn(TFSI)₂ are likely to expand.
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An In-depth Technical Guide to the Solubility of Manganese(II) Bis(trifluoromethanesulfonyl)imide in Organic Solvents
Abstract
Manganese(II) bis(trifluoromethanesulfonyl)imide, Mn(TFSI)₂, is a metal-organic salt of significant interest in advanced electrochemical systems and catalysis. Its performance in these applications is critically dependent on its interaction with and dissolution in organic solvents. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility characteristics of Mn(TFSI)₂. We delve into the fundamental physicochemical principles governing its solubility, present qualitative and analogous quantitative data, and provide a rigorous, field-proven experimental protocol for determining its solubility in any organic solvent of interest. This document is structured to serve as a practical and authoritative resource, bridging theoretical understanding with actionable experimental methodology.
Introduction: The Critical Role of Solubility for Mn(TFSI)₂
This compound (also known as manganese(II) triflimide) is an organometallic compound with the formula C₄F₁₂MnN₂O₈S₄.[1] It consists of a central manganese(II) cation (Mn²⁺) coordinated to two large bis(trifluoromethanesulfonyl)imide (TFSI⁻) anions. The unique structure of the TFSI⁻ anion, featuring extensive charge delocalization and fluorine substitution, imparts high thermal stability and ionic conductivity, making Mn(TFSI)₂ a valuable component in non-aqueous electrolyte systems for batteries and as a Lewis acid catalyst in organic synthesis.[2]
The solubility of Mn(TFSI)₂ in organic solvents is a paramount parameter that dictates its utility. For electrochemical applications, such as in next-generation batteries, achieving a high salt concentration is essential for maximizing ionic conductivity and energy density.[3] In catalysis, the solubility determines the reaction medium, influences reaction kinetics, and facilitates product purification. Understanding and quantifying this solubility is therefore not a trivial pursuit but a foundational requirement for designing and optimizing systems that incorporate this versatile salt.
Physicochemical Principles Governing Solubility
The dissolution of an ionic salt like Mn(TFSI)₂ is an equilibrium process governed by the competition between the lattice energy of the salt and the solvation energy of its constituent ions. From an application standpoint, several interconnected factors determine the extent to which Mn(TFSI)₂ will dissolve in a given organic solvent.
The "Soft" Nature of the TFSI⁻ Anion
The TFSI⁻ anion is exceptionally large and its negative charge is delocalized over two sulfonyl groups and one nitrogen atom. This creates a "soft" anion with a low charge density. According to the principle of "like dissolves like," this characteristic favors dissolution in solvents that can effectively stabilize such a diffuse charge.
Key Solvent Properties
The choice of solvent is critical, and its properties provide strong indicators of its potential to dissolve Mn(TFSI)₂:
-
Dielectric Constant (ε): Solvents with a high dielectric constant (>20) are more effective at shielding the electrostatic attraction between the Mn²⁺ cation and TFSI⁻ anions, thereby promoting dissociation and dissolution.[3]
-
Donor Number (DN): The donor number is a measure of the Lewis basicity of a solvent—its ability to donate an electron pair. Polar aprotic solvents with high donor numbers, such as ethers and carbonates, can form strong coordinative bonds with the Mn²⁺ cation, creating stable solvated complexes that drive the dissolution process.[3]
-
Viscosity (η): While not directly a measure of solubility, viscosity is a crucial practical parameter. Lower viscosity solvents are generally preferred as they facilitate faster ion transport (higher conductivity) and ease of handling.[4][5][6]
Commonly used solvents in electrochemistry that possess these favorable properties include propylene carbonate (PC), acetonitrile (ACN), tetrahydrofuran (THF), and 1,2-dimethoxyethane (DME).
Solubility Profile of Mn(TFSI)₂: A Qualitative and Analogous Overview
Based on these analogues and the physicochemical principles discussed, Mn(TFSI)₂ is expected to exhibit high solubility in the solvents most relevant to its applications. The table below summarizes these expected trends.
| Solvent | Chemical Class | Expected Solubility | Rationale & Field Insights |
| Propylene Carbonate (PC) | Cyclic Carbonate | High | High dielectric constant (ε ≈ 65) and moderate donor number effectively solvate cations and dissociate ion pairs. A standard solvent for electrolytes.[12] |
| Acetonitrile (ACN) | Nitrile | High | High dielectric constant (ε ≈ 37) and strong interaction with transition metal cations.[13][14] Often used in catalytic and electrochemical studies. |
| Tetrahydrofuran (THF) | Cyclic Ether | Moderate to High | Good donor ability, though lower dielectric constant (ε ≈ 7.5) may lead to more ion pairing at high concentrations compared to PC or ACN.[15] |
| 1,2-Dimethoxyethane (DME) | Glyme (Ether) | High | Excellent chelating agent for cations due to its two ether oxygens, leading to stable solvated complexes and high solubility.[7][8] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Very High | Very high dielectric constant and donor number; an excellent solvent for many salts, though its electrochemical stability can be limited. |
| Toluene | Aromatic Hydrocarbon | Very Low | Nonpolar solvent with a low dielectric constant, incapable of effectively solvating the Mn²⁺ and TFSI⁻ ions. |
| Hexanes | Aliphatic Hydrocarbon | Insoluble | Nonpolar solvent, completely unsuitable for dissolving ionic salts like Mn(TFSI)₂. |
This table represents expected qualitative solubility based on the behavior of analogous compounds and first principles. Quantitative determination requires the experimental protocol outlined in Section 5.
Synthesis and Handling of Anhydrous Mn(TFSI)₂
The solubility of Mn(TFSI)₂ is profoundly affected by its purity, particularly its water content. The presence of water can lead to the formation of hydrates and alter the solvent-ion interactions. Therefore, the synthesis of high-purity, anhydrous Mn(TFSI)₂ is a prerequisite for reliable solubility studies. A trusted and effective method is adapted from procedures for other divalent TFSI salts.[16]
Synthesis Protocol
This procedure involves the reaction of manganese(II) carbonate with trifluoromethanesulfonimide (HTFSI).
Materials:
-
Manganese(II) carbonate (MnCO₃)
-
Trifluoromethanesulfonimide (HTFSI)
-
Deionized water
-
Anhydrous diethyl ether
Procedure:
-
Slowly dissolve trifluoromethanesulfonimide (2.0 equivalents) in deionized water at room temperature with stirring.
-
Gradually add manganese(II) carbonate (1.0 equivalent) to the acidic solution in small portions. Caution: This will cause vigorous CO₂ gas evolution.
-
Stir the resulting suspension at room temperature for 12-24 hours to ensure complete reaction.
-
Filter the solution to remove any unreacted MnCO₃.
-
Remove the water from the filtrate under reduced pressure at 80-90 °C to yield the crude product.
-
The resulting white powder should be washed with anhydrous diethyl ether to remove any organic-soluble impurities.
-
Crucially, the final product must be rigorously dried at 150 °C under high vacuum (e.g., 0.1 mbar) for at least 12-24 hours. Placing a desiccant such as P₄O₁₀ in the drying apparatus is highly recommended.
-
The final anhydrous Mn(TFSI)₂ product should be transferred and stored in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture absorption.
Experimental Protocol for Solubility Determination
This section provides a self-validating, step-by-step protocol for the quantitative determination of Mn(TFSI)₂ solubility in an organic solvent using the isothermal equilibrium method, followed by analysis via Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).
Workflow for Solubility Measurement
The overall experimental process is depicted in the following diagram.
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Thermal stability of metal triflimide salts.
An In-depth Technical Guide to the Thermal Stability of Metal Triflimide Salts
Authored by a Senior Application Scientist
Foreword: The Triflimide Anion - A Cornerstone of Modern Catalysis and Energy Storage
Metal triflimide (M(NTf₂)ₙ) salts have emerged as a pivotal class of compounds in contemporary chemistry. Their utility as exceptionally strong Lewis acids has rendered them superior catalysts in a multitude of organic transformations, including Friedel-Crafts reactions, cycloadditions, and various rearrangement reactions.[1][2][3][4] This enhanced catalytic activity stems from the unique properties of the bis(trifluoromethanesulfonyl)imide anion, commonly known as the triflimide or NTf₂⁻ anion. Its charge is highly delocalized across the two trifluoromethylsulfonyl groups, making it a very large, non-coordinating anion.[5][6] This delocalization effectively shields the metal cation, leading to a higher positive charge density and, consequently, enhanced Lewis acidity compared to traditional metal salts like halides or even triflates.[5] Beyond catalysis, salts like Lithium Triflimide (LiNTf₂ or LiTFSI) are critical components in modern energy storage, serving as highly stable electrolytes in lithium-ion batteries.[1][7]
For researchers, drug development professionals, and material scientists, understanding the operational limits of these compounds is paramount. Thermal stability is not merely a datasheet parameter; it is a critical determinant of a catalyst's viability in high-temperature reactions and a fundamental safety metric for battery electrolytes.[8] This guide provides a comprehensive exploration of the thermal stability of metal triflimide salts, detailing the analytical techniques used for its assessment, the factors that influence it, and the underlying decomposition mechanisms.
Principles of Thermal Stability Analysis
Thermal stability refers to the ability of a material to resist chemical change upon heating. For metal triflimide salts, this typically involves decomposition, where the salt breaks down into simpler, often gaseous, compounds and a solid residue. To quantify this stability, two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique provides a quantitative measurement of a sample's mass change as a function of temperature or time in a controlled atmosphere.[9][10] The resulting TGA curve plots mass percentage against temperature. A sharp decrease in mass signifies decomposition. Key data points include the onset temperature of decomposition (Tₒₙₛₑₜ), which marks the beginning of significant mass loss, and the final residue mass, which helps identify the decomposition products.[9]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to the same temperature program.[11][12] This technique is crucial for identifying thermal events like melting (endothermic), crystallization (exothermic), and decomposition, which can be either endothermic or exothermic.[10][13] When used in conjunction with TGA, DSC provides a more complete picture of the thermal processes occurring.
Core Factors Governing Thermal Stability
The temperature at which a metal triflimide salt begins to decompose is not a fixed value but is influenced by several interconnected factors. Understanding these allows for the rational selection of salts for specific applications.
The Influence of the Metal Cation
The nature of the metal cation (Mⁿ⁺) is the most significant factor. The strength of the electrostatic interaction between the cation and the triflimide anion dictates the overall stability of the salt.
-
Charge and Ionic Radius: Generally, smaller, more highly charged cations form stronger ionic bonds, which can lead to higher thermal stability. However, the relationship is complex, as highly polarizing cations can also distort the anion's electron cloud, potentially weakening specific bonds within the triflimide anion and lowering the decomposition temperature.
-
Metal Type (Alkali, Alkaline Earth, Transition Metals): Different classes of metals exhibit distinct thermal behaviors. For instance, studies on lithium salts for battery applications show that LiNTf₂ has a decomposition onset above 300°C, making it more stable than common salts like LiPF₆ and LiBF₄.[7] In a comparative study of alkaline earth metal complexes, decomposition temperatures were found to range from 330°C for a barium complex to over 400°C for analogous calcium and strontium complexes, highlighting the direct impact of the cation.[14] Divalent salts like Ca(NTf₂)₂ and Ba(NTf₂)₂ have also been recognized as superior Lewis acids due to the nature of the cation.[15]
The Role of Hydration and Solvation
Metal triflimidates are often synthesized as hydrates (M(NTf₂)ₙ·xH₂O).[1] The presence of water or solvent molecules within the crystal lattice introduces an initial thermal event: desolvation. This typically occurs at lower temperatures (<150°C) and is observed as an initial mass loss step in the TGA curve. While this step is distinct from the salt's decomposition, the presence of water can sometimes facilitate hydrolysis at elevated temperatures, potentially lowering the ultimate decomposition temperature. For this reason, many synthetic procedures aim to produce anhydrous salts.[16]
The Impact of the Atmosphere
The surrounding atmosphere plays a critical role in the decomposition pathway.
-
Inert Atmosphere (N₂, Ar): Analysis is typically performed under an inert gas to study the intrinsic thermal decomposition of the material without oxidative side reactions.
-
Oxidative Atmosphere (Air, O₂): In the presence of oxygen, decomposition can occur at lower temperatures. The process becomes a combination of thermal decomposition and oxidation, which can lead to different gaseous byproducts and final residues.
Experimental Workflow for Thermal Analysis
A self-validating protocol is essential for obtaining reliable and reproducible thermal stability data. This involves careful sample preparation, precise instrument control, and systematic data interpretation.
Protocol for Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass using standard calibration weights and for temperature using certified magnetic standards (e.g., Curie point standards).
-
Crucible Selection and Preparation: Use an inert crucible (platinum or alumina). Tare the crucible within the TGA furnace under the planned experimental conditions to ensure an accurate starting mass.
-
Sample Preparation: Place 5-10 mg of the metal triflimide salt into the tared crucible. An accurate sample mass is critical for quantitative analysis.
-
Experimental Setup:
-
Purge Gas: Set a high-purity inert gas (e.g., Nitrogen 5.0) flow at a rate of 20-50 mL/min to ensure an inert environment and efficiently remove gaseous decomposition products.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature well above the expected decomposition (e.g., 600-800°C) at a constant heating rate, typically 10°C/min.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tₒₙₛₑₜ) using the tangent method at the inflection point of the primary mass loss step.
-
Quantify the percentage mass loss for each decomposition step.
-
Note the percentage of the final residue at the end of the experiment.
-
Protocol for Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard, such as high-purity indium.
-
Crucible Selection and Preparation: Use aluminum or gold-plated copper pans. Hermetically seal the sample pan to contain any evolved gases during initial decomposition, which could otherwise disrupt the heat flow signal.
-
Sample Preparation: Weigh 2-5 mg of the metal triflimide salt into the DSC pan. Use an identical, empty, hermetically sealed pan as the reference.
-
Experimental Setup:
-
Purge Gas: Maintain a steady flow of inert gas (e.g., Nitrogen at 50 mL/min).
-
Temperature Program: Use the same heating rate as the TGA experiment (e.g., 10°C/min) to allow for direct correlation of thermal events.
-
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks, which may correspond to melting or solid-solid phase transitions.
-
Identify exothermic peaks, which often correspond to decomposition or crystallization events.
-
Integrate the peak areas to determine the enthalpy (ΔH) of the transitions.
-
Visualization of Experimental Workflows
Decomposition Data and Mechanisms
The thermal decomposition of metal triflimide salts is a complex process involving the fragmentation of the robust triflimide anion. The final solid residue is often a metal oxide or metal fluoride, depending on the cation and atmosphere.
| Metal Triflimide Salt | Cation | Onset of Decomposition (Tₒₙₛₑₜ) | Notes |
| LiNTf₂ (LiTFSI) | Li⁺ | > 300 °C [7] | High thermal stability is critical for its use as a battery electrolyte. [7] |
| Ca(NTf₂)₂ | Ca²⁺ | > 400 °C [14] | Exhibits high thermal stability, consistent with its use in demanding catalytic applications. |
| Sr(NTf₂)₂ | Sr²⁺ | > 400 °C [14] | Similar high stability to the calcium analogue. |
| Ba(NTf₂)₂ | Ba²⁺ | ~ 375 °C [14] | Slightly lower stability compared to other alkaline earth metals. |
Note: Decomposition temperatures are approximate and can vary based on experimental conditions such as heating rate and atmosphere.
The decomposition mechanism likely proceeds through the cleavage of the S-N bond as an initial step, followed by the fragmentation of the resulting trifluoromethylsulfonyl radicals. The analysis of the evolved gases using techniques like TGA coupled with Mass Spectrometry (TGA-MS) is essential for elucidating the precise pathway. Expected gaseous products include SO₂, NOₓ, and various fluorocarbon species.
Conclusion: From Fundamental Understanding to Practical Application
The thermal stability of metal triflimide salts is a critical parameter that underpins their successful application in fields ranging from organic synthesis to materials science. As this guide has detailed, this stability is not an intrinsic constant but a function of the metal cation, the presence of solvates, and the surrounding atmosphere. A rigorous and systematic approach to thermal analysis, employing both TGA and DSC, is essential for accurately characterizing these powerful compounds. By understanding the causal relationships between a salt's composition and its thermal behavior, researchers and developers can confidently select, handle, and deploy metal triflimides to their full potential, ensuring both efficacy and safety in their advanced applications.
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- Hilaris Publisher. (2022). Modern Synthesis of Triflamides and Triflimides.
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An In-Depth Technical Guide to the Paramagnetic Behavior of Manganese(II) Bis(trifluoromethanesulfonyl)imide
Introduction: The Intrinsic Magnetism of the Manganese(II) Ion
Manganese(II) bis(trifluoromethanesulfonyl)imide, denoted as Mn(TFSI)₂, is an organometallic compound that has garnered significant interest within the scientific community. Its unique properties make it a valuable tool in various applications, from catalysis in organic synthesis to its use as a precursor in materials science.[1] At the heart of its functionality lies the paramagnetic nature of the manganese(II) (Mn²⁺) cation. This guide provides an in-depth exploration of the paramagnetic behavior of Mn(TFSI)₂, detailing the theoretical underpinnings, experimental characterization, and practical implications for researchers, scientists, and drug development professionals.
The manganese atom possesses an electron configuration of [Ar] 3d⁵ 4s². Upon ionization to Mn²⁺, it loses the two 4s electrons, resulting in a half-filled 3d subshell with an electron configuration of [Ar] 3d⁵. According to Hund's rule, these five d-electrons will occupy separate orbitals with parallel spins to maximize the total spin multiplicity. This results in a total spin quantum number (S) of 5/2. This high-spin configuration is energetically favorable, particularly when the manganese ion is coordinated to ligands that induce a weak crystal field, such as the bis(trifluoromethanesulfonyl)imide anion. The presence of these five unpaired electrons is the origin of the pronounced paramagnetic behavior of Mn(TFSI)₂.[2]
Synthesis and Structural Considerations
This compound can be synthesized through several established methods. These include the direct reaction of a manganese(II) salt with trifluoromethanesulfonic anhydride, solvent-assisted synthesis routes that employ polar aprotic solvents to improve reaction kinetics and yield, and electrochemical methods involving the anodic oxidation of manganese precursors.[2] The resulting compound is typically an off-white, hygroscopic solid.[2]
Theoretical Framework of Paramagnetism in Mn(TFSI)₂
The paramagnetic properties of Mn(TFSI)₂ are fundamentally governed by the magnetic moments of its unpaired electrons. The theoretical spin-only magnetic moment (μ_s) can be calculated using the following formula:
μ_s = g√[S(S+1)]
where:
-
g is the Landé g-factor (approximately 2.0023 for a free electron)
-
S is the total spin quantum number (5/2 for high-spin Mn²⁺)
For Mn(TFSI)₂, the theoretical spin-only magnetic moment is approximately 5.92 Bohr magnetons (μ_B).[2] This value serves as a benchmark for experimental verification of the high-spin d⁵ configuration.
The temperature dependence of the magnetic susceptibility (χ) of a paramagnetic material like Mn(TFSI)₂ can be described by the Curie-Weiss law:
χ = C / (T - θ)
where:
-
C is the Curie constant
-
T is the absolute temperature
-
θ is the Weiss constant, which provides information about magnetic interactions between neighboring metal centers.
For Mn(TFSI)₂, the magnetic behavior follows the Curie-Weiss law at higher temperatures, indicating that the paramagnetic centers act largely independently.[2] The absence of significant magnetic exchange interactions in the solid state underscores that the observed paramagnetism is primarily a property of the individual Mn²⁺ ions.[2]
Experimental Characterization of Paramagnetic Behavior
The investigation of the paramagnetic properties of Mn(TFSI)₂ relies on key experimental techniques, most notably magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy.
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements are essential for quantifying the paramagnetic response of Mn(TFSI)₂. These experiments typically involve placing a sample in a magnetic field and measuring the resulting force. The data obtained from these measurements allow for the calculation of the effective magnetic moment (μ_eff). Experimental values for Mn(TFSI)₂ are reported to be in the range of 5.58 to 5.92 Bohr magnetons, which is in excellent agreement with the theoretically predicted spin-only value.[2] This conformity provides strong evidence for the high-spin S = 5/2 state of the Mn²⁺ ion in this compound.
| Magnetic Property | Theoretical/Experimental Value | Significance |
| Electron Configuration | [Ar] 3d⁵ | Five unpaired electrons, leading to a high-spin state.[2] |
| Total Spin (S) | 5/2 | Dictates the magnitude of the magnetic moment. |
| Theoretical Magnetic Moment (μ_s) | 5.92 Bohr magnetons | Benchmark for a high-spin d⁵ system.[2] |
| Experimental Magnetic Moment (μ_eff) | 5.58 - 5.92 Bohr magnetons | Confirms the high-spin state of Mn²⁺ in the compound.[2] |
| Temperature Dependence | Follows Curie-Weiss Law | Indicates predominantly independent paramagnetic centers.[2] |
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful and sensitive technique for probing the electronic environment of paramagnetic species like the Mn²⁺ ion in Mn(TFSI)₂. The EPR spectrum of a high-spin Mn²⁺ (S = 5/2) system is characterized by a distinctive hyperfine splitting pattern. The manganese nucleus (⁵⁵Mn) has a nuclear spin (I) of 5/2, which couples with the electron spin to produce a characteristic six-line spectrum (2I + 1 = 6).[2]
The EPR spectrum can be described by the spin Hamiltonian, which includes terms for the electron Zeeman interaction, the hyperfine coupling, and the zero-field splitting:
H = gβH·S + A(S·I) + D[S_z² - S(S+1)/3] + E(S_x² - S_y²)
where:
-
g is the g-factor tensor
-
β is the Bohr magneton
-
H is the applied magnetic field
-
S and I are the electron and nuclear spin operators, respectively
-
A is the hyperfine coupling tensor
-
D and E are the axial and rhombic zero-field splitting parameters, respectively
EPR studies of Mn(TFSI)₂ reveal a characteristic six-line hyperfine splitting pattern centered around a g-value of approximately 2.015.[2] In a study of Mn(TFSI)₂ dissolved in a battery electrolyte, a g-value of 2.006 and a hyperfine coupling constant (A) of 98 Gauss were reported. The zero-field splitting parameters, D and E, provide information about the distortion of the Mn²⁺ ion's coordination sphere from perfect cubic symmetry.
Applications in Research and Drug Development
The well-defined paramagnetic properties of Mn(TFSI)₂ make it a versatile compound in several areas of research, including those relevant to drug development.
Catalysis in Organic Synthesis
Manganese catalysts are increasingly recognized for their utility in sustainable organic synthesis due to their low cost and low toxicity compared to precious metals.[4] Mn(TFSI)₂ can serve as a catalyst or precatalyst in a variety of organic transformations that are crucial for the synthesis of complex molecules, including pharmaceuticals. Its applications include facilitating the formation of carbon-carbon double and triple bonds, such as in Sonogashira coupling reactions, and other cross-coupling reactions.[2] The ability of the Mn²⁺ ion to participate in electron transfer processes is central to its catalytic activity. The development of new synthetic methodologies using manganese catalysts is a vibrant area of research with direct implications for expediting the drug discovery process.[5]
Precursor for Advanced Materials
Mn(TFSI)₂ is also utilized as a manganese source for the synthesis of advanced materials. It is a valuable precursor for creating novel Metal-Organic Frameworks (MOFs), which are porous materials with high potential in gas storage, separation, and heterogeneous catalysis.[2] Additionally, it can be used in the synthesis of manganese-based nanoparticles, which have applications in magnetic recording media and catalysis.[2]
Relevance to Drug Development: MRI Contrast Agents
The paramagnetic nature of the Mn²⁺ ion is directly relevant to the field of medical diagnostics, particularly as an alternative to gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI).[1][5] Paramagnetic contrast agents work by shortening the relaxation times (T1 and T2) of water protons in their vicinity, thereby enhancing the contrast in MR images.[1] The high spin number, long electronic relaxation time, and labile water exchange of the Mn²⁺ ion make it an effective T1 contrast agent.[1]
While Mn(TFSI)₂ itself is not a clinical contrast agent, the study of its fundamental paramagnetic properties provides crucial insights for the design of novel, safer manganese-based MRI contrast agents.[6][7] For a manganese complex to be a viable contrast agent, it must possess high stability to prevent the release of potentially toxic free Mn²⁺ ions in vivo.[6] Research in this area focuses on designing ligands that form highly stable and inert complexes with Mn²⁺ while still allowing for the necessary interaction with water molecules to produce a strong contrast effect.[5] The understanding of the coordination chemistry and magnetic behavior of simple salts like Mn(TFSI)₂ informs the rational design of these more complex and medically relevant molecules.
Conclusion
This compound is a compound whose utility is deeply rooted in the fundamental principles of electron spin and magnetism. Its high-spin d⁵ electronic configuration gives rise to strong paramagnetic behavior, which has been thoroughly characterized by magnetic susceptibility measurements and EPR spectroscopy. This in-depth understanding of its magnetic properties not only provides a fascinating case study in coordination chemistry but also underpins its applications as a catalyst in the synthesis of complex organic molecules and as a valuable precursor for advanced materials. For researchers and professionals in drug development, the study of Mn(TFSI)₂ and related paramagnetic manganese complexes offers valuable insights into the design of novel catalysts and the development of safer and more effective MRI contrast agents, ultimately contributing to advancements in both synthetic chemistry and medical diagnostics.
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St. Fleur, A., et al. (2019). Mn-Based MRI Contrast Agents: An Overview. NIH National Library of Medicine. Available at: [Link].
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A comprehensive review on magnetic manganese as catalysts in organic synthesis. (n.d.). Royal Society of Chemistry. Available at: [Link].
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Can Mn coordination compounds be good candidates for medical applications? (2023). Frontiers. Available at: [Link].
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Manganese makes its mark in drug synthesis. (2021). EurekAlert!. Available at: [Link].
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Synthesis, structure and catalytic activity of manganese(ii) complexes derived from bis(imidazole)methane-based ligands. (2020). Dalton Transactions. Available at: [Link].
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Manganese-catalyzed [2+2+2] Cycloaddition Reactions. (n.d.). ChemRxiv. Available at: [Link].
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Manganese-catalyzed C–C and C–N bond formation with alcohols via borrowing hydrogen or hydrogen auto-transfer. (2024). Beilstein Journals. Available at: [Link].
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ChemInform Abstract: Manganese Compounds in the Catalysis of Organic Reactions. (2012). ResearchGate. Available at: [Link].
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Molecular geometry of bis(trifluoromethanesulfonyl)imide complexes.
An In-Depth Technical Guide to the Molecular Geometry of Bis(trifluoromethanesulfonyl)imide Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bis(trifluoromethanesulfonyl)imide (TFSI or NTf₂⁻) anion is a cornerstone of modern materials science, finding critical applications in ionic liquids, lithium-ion batteries, and catalysis. Its utility is intrinsically linked to its unique molecular geometry, which is characterized by significant conformational flexibility and a diverse range of coordination behaviors. This guide provides a comprehensive exploration of the structural chemistry of TFSI complexes, delving into the fundamental principles that govern their geometry and the advanced techniques used for their characterization. By synthesizing theoretical insights with practical, field-proven methodologies, this document serves as an essential resource for researchers aiming to understand, predict, and manipulate the properties of TFSI-based systems.
The Bis(trifluoromethanesulfonyl)imide Anion: A Molecule of Tunable Geometry
The TFSI anion, [(CF₃SO₂)₂N]⁻, possesses a remarkable combination of properties: high thermal and electrochemical stability, and a diffuse negative charge that renders it a "weakly coordinating" anion.[1][2] However, this latter description can be misleading. The TFSI anion's geometry is not static; it is a dynamic entity whose conformation and coordinating ability are subtly yet profoundly influenced by its environment. Understanding this dynamic nature is paramount to harnessing its full potential in material design.
Conformational Isomerism: The Cisoid-Transoid Equilibrium
The inherent flexibility of the S-N-S linkage in the TFSI anion gives rise to two primary conformers: a transoid form with C₂ symmetry and a cisoid (or gauche) form with C₁ symmetry.[3][4][5][6]
-
Transoid (C₂) Conformer: In this arrangement, the two trifluoromethyl (CF₃) groups are on opposite sides of the S-N-S plane. This is generally the global minimum energy conformation for the free anion.[7][8]
-
Cisoid (C₁) Conformer: Here, the CF₃ groups are on the same side of the S-N-S plane. This conformer is slightly higher in energy than the transoid form, with a calculated energy difference of approximately 2.2–3.3 kJ mol⁻¹.[4][5][6]
This small energy difference means that both conformers can coexist in equilibrium, particularly in the liquid state.[3][4][5][6] The position of this equilibrium is a sensitive function of temperature, the nature of the counter-ion, and the solvent medium. For instance, in the ionic liquid 1-ethyl-3-methylimidazolium (EMI⁺) TFSI⁻, an increase in temperature leads to an intensification of Raman bands associated with the C₁ conformer, indicating a shift in the equilibrium.[3][4][5][6] While the transoid conformation is often thermodynamically favored, the cisoid form is frequently observed in the crystalline structures of alkali metal salts due to the influence of cation-anion interactions.[9][10]
Caption: A depiction of the equilibrium between the transoid (C₂) and cisoid (C₁) conformers of the TFSI anion.
Coordination Chemistry: Beyond a "Weakly Coordinating" Anion
While the delocalized charge of the TFSI anion makes it less prone to coordination than anions like halides, it exhibits a rich and varied coordination chemistry.[11] The specific mode of interaction is dictated by the electronic and steric demands of the metal center.
Modes of Coordination
The TFSI anion can engage with metal cations in several distinct ways:
-
Outer-Sphere Interaction: In many cases, particularly with large, low-charge-density cations, the TFSI anion resides in the outer coordination sphere, providing charge balance without direct bonding to the metal center.[12][13][14]
-
Monodentate Coordination (κ¹): The anion can bind to a metal center through a single atom. This can occur via one of the oxygen atoms (κ¹-[O]) or, more rarely, through the nitrogen atom (κ¹-[N]).[11][15]
-
Bidentate Chelation (κ²): The TFSI anion can act as a chelating ligand, binding to a single metal center through two atoms. The most common bidentate mode involves two oxygen atoms from the same sulfonyl group or one oxygen from each sulfonyl group (κ²-[O,O']).[7][8][13][15] Bidentate coordination through one oxygen and the nitrogen atom (κ²-[N,O]) has also been observed.[11]
-
Bridging Coordination: The TFSI anion can bridge two or more metal centers, a mode of interaction that is particularly relevant in the solid state and in concentrated solutions.[16]
The coordination environment can be complex, with a single crystal structure sometimes revealing both inner-sphere coordinated and outer-sphere non-coordinated TFSI anions.[13]
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Methodological & Application
The Ascendant Catalyst: Manganese(II) Bis(trifluoromethanesulfonyl)imide in Modern Organic Synthesis
In the dynamic landscape of organic synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. Manganese(II) bis(trifluoromethanesulfonyl)imide, often denoted as Mn(TFSI)₂, has emerged as a formidable Lewis acid catalyst, offering a compelling alternative to traditional metal-based catalysts. Its unique combination of strong Lewis acidity, tolerance to certain reaction conditions, and the non-coordinating nature of the bis(trifluoromethanesulfonyl)imide (triflimide) anion underpins its growing utility in a diverse array of carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of Mn(TFSI)₂'s applications, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The Catalyst: Properties and Preparation
This compound is a salt composed of a manganese(II) cation and two triflimide anions. The triflimide anion is characterized by its extensive charge delocalization and steric bulk, rendering it weakly coordinating. This property is crucial as it allows the manganese center to maintain a high degree of Lewis acidity, enabling it to effectively activate substrates.[1]
Key Properties of Mn(TFSI)₂:
| Property | Description |
| Formula | Mn(N(SO₂CF₃)₂)₂ |
| Appearance | Typically a white to off-white solid |
| Lewis Acidity | Strong, due to the electron-withdrawing nature of the triflimide anion |
| Solubility | Soluble in many organic solvents |
| Handling | Hygroscopic; should be handled under an inert atmosphere |
Protocol 1: Laboratory-Scale Synthesis of Anhydrous this compound
This protocol details the synthesis of anhydrous Mn(TFSI)₂ from readily available starting materials.[2] The exclusion of water is critical to preserve the catalyst's Lewis acidity.
Materials:
-
Anhydrous Manganese(II) chloride (MnCl₂)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂)
-
Anhydrous acetonitrile (CH₃CN)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous MnCl₂ (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous acetonitrile to dissolve the MnCl₂.
-
In a separate flame-dried Schlenk flask, dissolve LiNTf₂ (2.0 eq) in anhydrous acetonitrile.
-
Slowly add the LiNTf₂ solution to the stirred MnCl₂ solution at room temperature.
-
A white precipitate of lithium chloride (LiCl) will form. Stir the reaction mixture at room temperature for 12-24 hours to ensure complete reaction.
-
Filter the mixture under inert atmosphere through a cannula or a filter stick to remove the LiCl precipitate.
-
Remove the acetonitrile from the filtrate under reduced pressure to yield the crude Mn(TFSI)₂.
-
For purification, the solid can be washed with a minimal amount of a non-coordinating solvent in which LiCl is insoluble and Mn(TFSI)₂ is sparingly soluble, and then dried under high vacuum.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of flame-dried glassware, anhydrous solvents, and an inert atmosphere is crucial because Mn(TFSI)₂ is hygroscopic. Water can coordinate to the manganese center, reducing its Lewis acidity and catalytic activity.
-
Stoichiometry: A 1:2 molar ratio of MnCl₂ to LiNTf₂ is used to ensure complete replacement of the chloride ions with the triflimide anions.
-
Solvent: Acetonitrile is a suitable solvent as it dissolves both reactants and is relatively easy to remove under vacuum.
Catalytic Applications in Carbon-Carbon Bond Formation
The high Lewis acidity of Mn(TFSI)₂ makes it an effective catalyst for a variety of reactions that proceed through cationic intermediates or require the activation of carbonyl compounds.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Lewis acid catalysis accelerates the reaction by coordinating to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and thereby enhancing its reactivity towards the diene.
Diels-Alder Reaction Workflow
Protocol 2: Mn(TFSI)₂-Catalyzed Diels-Alder Reaction of Cyclopentadiene and Methyl Vinyl Ketone
This protocol provides a representative procedure for a Mn(TFSI)₂-catalyzed Diels-Alder reaction.[3][4][5]
Materials:
-
This compound (Mn(TFSI)₂)
-
Freshly cracked cyclopentadiene
-
Methyl vinyl ketone
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Mn(TFSI)₂ (5-10 mol%).
-
Add anhydrous dichloromethane.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add methyl vinyl ketone (1.0 eq) to the catalyst solution and stir for 10-15 minutes.
-
Slowly add freshly cracked cyclopentadiene (1.2-1.5 eq) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.
-
Warm the mixture to room temperature and extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation and Causality:
-
Catalyst Loading: The optimal catalyst loading should be determined empirically, but typically ranges from 1 to 10 mol%. Lower loadings are preferred for sustainability and cost-effectiveness.
-
Temperature: Lower temperatures often lead to higher endo/exo selectivity, a key aspect of stereocontrol in the Diels-Alder reaction.
-
Monitoring: Regular monitoring by TLC or GC is essential to determine the optimal reaction time and prevent the formation of byproducts.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones. The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid.[6][7][8] Mn(TFSI)₂ can serve as an effective catalyst for this transformation.
Friedel-Crafts Acylation Mechanism
Protocol 3: Mn(TFSI)₂-Catalyzed Friedel-Crafts Acylation of Anisole with Benzoyl Chloride
This protocol outlines a general procedure for the acylation of an activated aromatic compound.[6][9]
Materials:
-
This compound (Mn(TFSI)₂)
-
Anisole
-
Benzoyl chloride
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Mn(TFSI)₂ (5-10 mol%).
-
Add anhydrous 1,2-dichloroethane.
-
Add anisole (1.0 eq) to the mixture.
-
Slowly add benzoyl chloride (1.1 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor by TLC or GC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization.
Trustworthiness of the Protocol:
-
Substrate Scope: This reaction is generally most effective for electron-rich aromatic compounds. Deactivated arenes may require higher catalyst loadings or temperatures.
-
Acylating Agent: Both acyl chlorides and anhydrides can typically be used as acylating agents.
-
Workup: The aqueous workup is essential to quench the reaction and remove the catalyst and any remaining acidic species.
Asymmetric Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a versatile method for the formation of β-hydroxy carbonyl compounds.[10][11] The use of a chiral Lewis acid catalyst, such as a complex of Mn(TFSI)₂ with a chiral ligand, can induce enantioselectivity, providing access to optically active products.[12]
Asymmetric Mukaiyama Aldol Reaction
Protocol 4: Enantioselective Mukaiyama Aldol Reaction Catalyzed by a Chiral Mn(TFSI)₂ Complex
This protocol provides a general framework for conducting an asymmetric Mukaiyama aldol reaction. The choice of chiral ligand is critical for achieving high enantioselectivity.
Materials:
-
This compound (Mn(TFSI)₂)
-
Chiral ligand (e.g., a chiral bis(oxazoline) (BOX) or pyridine-2,6-bis(oxazoline) (PyBOX) ligand)
-
Aldehyde (e.g., benzaldehyde)
-
Silyl enol ether
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, prepare the chiral catalyst by stirring Mn(TFSI)₂ (10 mol%) and the chiral ligand (11 mol%) in the anhydrous solvent at room temperature for 1-2 hours.
-
Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C).
-
Add the aldehyde (1.0 eq) and stir for a short period.
-
Slowly add the silyl enol ether (1.2-1.5 eq) to the reaction mixture.
-
Stir the reaction at low temperature until the aldehyde is consumed, as monitored by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution or an acidic workup (e.g., aqueous HCl) to effect desilylation.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Expertise and Experience in Asymmetric Catalysis:
-
Ligand Choice: The structure of the chiral ligand is the primary determinant of enantioselectivity. The ligand should form a well-defined chiral environment around the manganese center.
-
Pre-formation of the Catalyst: Allowing the Mn(TFSI)₂ and the chiral ligand to pre-complex is often crucial for achieving high levels of asymmetric induction.
-
Slow Addition: Slow addition of the silyl enol ether can help to control the reaction rate and improve enantioselectivity by minimizing the uncatalyzed background reaction.
Conclusion and Future Outlook
This compound is a versatile and powerful Lewis acid catalyst with significant potential in organic synthesis. Its high reactivity, coupled with the ability to be tuned through the use of chiral ligands, makes it an attractive tool for the construction of complex organic molecules. As the demand for sustainable and efficient catalytic methods continues to grow, earth-abundant metal catalysts like Mn(TFSI)₂ are poised to play an increasingly important role in both academic research and industrial applications. Future research will likely focus on expanding the scope of reactions catalyzed by Mn(TFSI)₂ and developing more sophisticated chiral ligand systems to achieve even higher levels of stereocontrol.
References
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Evans, D. A., Murry, J. A., & Kozlowski, M. C. (1996). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of the Catalytic Enantioselective Aldol Additions of Enolsilanes to Pyruvate Esters. Journal of the American Chemical Society, 118(25), 5814-5815. [Link]
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Mukaiyama, T. (1982). New synthetic reactions based on the onium salts of aza-aromatics. Angewandte Chemie International Edition in English, 18(10), 707-721. [Link]
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Rueping, M., & Sugiono, E. (2007). Bronsted Acid Catalyzed Friedel-Crafts Alkylation of Indoles with Alkenes. Advanced Synthesis & Catalysis, 349(8‐9), 1401-1406. [Link]
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Trost, B. M. (1995). Atom economy—a challenge for organic synthesis. Angewandte Chemie International Edition in English, 34(3), 259-281. [Link]
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Ishihara, K., & Yamamoto, H. (1994). A new and efficient method for the preparation of bis(trifluoromethanesulfonyl)imide derivatives. Tetrahedron Letters, 35(20), 3287-3290. [Link]
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Doyle, M. P., Forbes, D. C., & Protopopova, M. N. (1996). Dirhodium(II) Carboxamidates as Chiral Catalysts for Asymmetric Cyclopropanation of Alkenes with Diazoacetates. Journal of the American Chemical Society, 118(38), 9817-9818. [Link]
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Denmark, S. E., & Almstead, N. G. (1993). On the structure and reactivity of chlorotitanium enolates of N-acyloxazolidinones. The Journal of Organic Chemistry, 58(19), 5126-5129. [Link]
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Krossing, I., & Raabe, I. (2004). Noncoordinating Anions—Fact or Fiction? A Survey of Likely Candidates. Angewandte Chemie International Edition, 43(16), 2066-2090. [Link]
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Chen, Y., & Yekta, S. (2009). A review of recent progress in the synthesis of and catalysis by manganese-based complexes. Coordination Chemistry Reviews, 253(13-14), 1745-1765. [Link]
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Bandini, M., Melloni, A., & Umani-Ronchi, A. (2004). New catalytic approaches in the stereoselective Friedel–Crafts alkylation reaction. Angewandte Chemie International Edition, 43(5), 550-556. [Link]
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Patureau, F. W., & Glorius, F. (2010). Rh-catalyzed C–H activation/C–C bond formation: a straightforward and atom-economical access to N-fused polycyclic heterocycles. Chemical Society Reviews, 39(8), 2936-2947. [Link]
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Bolm, C., & Hildebrand, J. P. (1999). Iron-Catalyzed Reactions in Organic Synthesis. Angewandte Chemie International Edition, 38(20), 2946-2948. [Link]
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Cahiez, G., & Moyeux, A. (2000). Iron-catalyzed cross-coupling reactions. Chemical Reviews, 100(8), 3249-3272. [Link]
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Oppolzer, W. (1990). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Tetrahedron, 46(13-14), 4663-4688. [Link]
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Carreira, E. M., & Kvaerno, L. (2008). Classics in stereoselective synthesis. John Wiley & Sons. [Link]
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Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of asymmetric synthesis. Elsevier. [Link]
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Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004). Comprehensive asymmetric catalysis. Springer Science & Business Media. [Link]
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Nelson, S. G. (1998). Catalyzed enantioselective aldol additions of latent enolate equivalents. Tetrahedron: Asymmetry, 9(3), 357-389. [Link]
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Groger, H. (2003). The development of new asymmetric syntheses using cheap chiral starting materials. Chemical Reviews, 103(8), 2795-2828. [Link]
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The Role of Mn(TFSI)₂ in Advancing Manganese-Catalyzed C-H Functionalization: Application Notes and Protocols
The field of organic synthesis is continually driven by the pursuit of more efficient and sustainable methods for the construction of complex molecules. In this context, the direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a paramount strategy, offering a more atom-economical alternative to traditional cross-coupling reactions.[1] Among the various transition metals employed for this purpose, manganese has garnered significant attention due to its high abundance, low cost, and unique reactivity.[2] This technical guide provides an in-depth exploration of the applications of a specific manganese catalyst, Manganese(II) bis(trifluoromethanesulfonyl)imide [Mn(TFSI)₂], in the realm of C-H functionalization, offering valuable insights for researchers, scientists, and professionals in drug development.
While a broad spectrum of manganese catalysts has been successfully utilized in C-H activation, this guide will focus on the distinct potential of Mn(TFSI)₂. The weakly coordinating nature of the bis(trifluoromethanesulfonyl)imide (TFSI) anion imparts a strong Lewis acidic character to the Mn(II) center, a feature that can be strategically exploited to modulate reactivity and selectivity in C-H functionalization reactions.[3] This document will serve as a comprehensive resource, detailing both established principles of manganese catalysis and proposing novel applications and protocols for Mn(TFSI)₂.
The Emergence of Manganese in C-H Functionalization: A Paradigm of Sustainable Catalysis
The utilization of first-row transition metals, such as manganese, in catalysis aligns with the principles of green chemistry by replacing precious and often toxic heavy metals.[4] Manganese catalysts have proven effective in a variety of C-H functionalization reactions, including alkylations, alkenylations, allylations, and aminations.[5][6] These transformations are typically achieved through a directing group strategy, where a coordinating moiety on the substrate positions the manganese catalyst in proximity to the targeted C-H bond, facilitating its activation.
A general mechanistic framework for manganese-catalyzed C-H functionalization often involves the formation of a manganacycle intermediate. This key step is typically followed by insertion of an unsaturated coupling partner (e.g., an alkene or alkyne) and subsequent reductive elimination to afford the functionalized product and regenerate the active catalytic species.
Caption: Generalized workflow for directed C-H functionalization.
Mn(TFSI)₂: A Catalyst Defined by Strong Lewis Acidity
This compound, Mn(TFSI)₂, is a salt composed of a manganese(II) cation and two non-coordinating TFSI anions. The highly delocalized negative charge on the TFSI anion renders it exceptionally stable and poorly coordinating. Consequently, the Mn(II) center in Mn(TFSI)₂ exhibits a pronounced Lewis acidic character.[3] This property is central to its potential utility in catalysis, as Lewis acids can play a crucial role in activating substrates and promoting key bond-forming steps.
Synthesis and Handling of Mn(TFSI)₂
For researchers intending to explore the catalytic potential of Mn(TFSI)₂, a reliable synthesis protocol is essential.
Protocol 1: Synthesis of Mn(TFSI)₂
Materials:
-
Manganese(II) carbonate (MnCO₃)
-
Bis(trifluoromethanesulfonyl)imide (HTFSI)
-
Deionized water
-
Diethyl ether
-
Schlenk flask and line
-
Cannula
-
Filter frit
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend manganese(II) carbonate in deionized water.
-
Slowly add a stoichiometric amount of bis(trifluoromethanesulfonyl)imide (HTFSI) to the suspension. Effervescence (release of CO₂) will be observed.
-
Stir the reaction mixture at room temperature until the effervescence ceases and a clear solution is obtained.
-
Remove the water in vacuo to yield a white solid.
-
Wash the solid with diethyl ether to remove any unreacted HTFSI.
-
Dry the resulting white solid under high vacuum for several hours to obtain pure Mn(TFSI)₂.
Note on Handling: Mn(TFSI)₂ is hygroscopic and should be handled and stored under an inert atmosphere to prevent the coordination of water, which can diminish its Lewis acidity and catalytic activity.
Application Notes: Harnessing the Lewis Acidity of Mn(TFSI)₂ in C-H Functionalization
While specific literature on Mn(TFSI)₂ in C-H functionalization is emerging, its strong Lewis acidity allows for the rational design of novel catalytic systems. The following application notes propose the use of Mn(TFSI)₂ in key C-H functionalization reactions, with a focus on the mechanistic rationale behind its anticipated efficacy.
C-H Alkylation of Heterocycles
The alkylation of heterocycles is a fundamental transformation in medicinal chemistry. Manganese catalysts have been shown to be effective in the directed C-H alkylation of indoles and other heterocycles.[7] The Lewis acidity of Mn(TFSI)₂ can be advantageous in this context by activating the alkylating agent.
Hypothesized Role of Mn(TFSI)₂:
-
Activation of the Alkylating Agent: Mn(TFSI)₂ can coordinate to an alkyl halide, increasing its electrophilicity and facilitating a single-electron transfer (SET) process to generate an alkyl radical.
-
Facilitation of C-H Activation: The Lewis acidic manganese center can coordinate to the directing group on the heterocycle, bringing the catalyst into proximity of the target C-H bond and lowering the activation energy for its cleavage.
Caption: Proposed mechanism for Mn(TFSI)₂-catalyzed C-H alkylation.
Protocol 2: Proposed Protocol for Mn(TFSI)₂-Catalyzed C-H Alkylation of Indoles
Materials:
-
N-pyridylindole (or other directed indole)
-
Alkyl iodide or bromide
-
Mn(TFSI)₂
-
Anhydrous 1,4-dioxane
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox, add the N-pyridylindole (1.0 equiv), Mn(TFSI)₂ (10 mol%), and anhydrous 1,4-dioxane to a Schlenk tube equipped with a magnetic stir bar.
-
Add the alkyl halide (1.5 equiv) to the reaction mixture.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
C-H Alkenylation with Alkynes
The alkenylation of C-H bonds with alkynes is a powerful method for the synthesis of substituted alkenes. Manganese catalysis has been successfully applied to this transformation, often with high regio- and stereoselectivity.[6] The Lewis acidic nature of Mn(TFSI)₂ can facilitate the coordination and activation of the alkyne coupling partner.
Hypothesized Role of Mn(TFSI)₂:
-
Alkyne Activation: Mn(TFSI)₂ can act as a π-acid, coordinating to the alkyne and rendering it more susceptible to nucleophilic attack by the manganacycle intermediate.
-
Control of Selectivity: The steric and electronic properties of the Mn(TFSI)₂ complex can influence the regioselectivity of alkyne insertion.
Protocol 3: Proposed Protocol for Mn(TFSI)₂-Catalyzed C-H Alkenylation
Materials:
-
Aromatic or heteroaromatic substrate with a directing group
-
Terminal or internal alkyne
-
Mn(TFSI)₂
-
Anhydrous solvent (e.g., toluene or CPME)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, combine the substrate (1.0 equiv), Mn(TFSI)₂ (5-10 mol%), and anhydrous solvent in a Schlenk tube.
-
Add the alkyne (1.2-2.0 equiv) to the mixture.
-
Seal the tube and heat the reaction at 80-140 °C for 12-48 hours.
-
Monitor the reaction by an appropriate analytical technique (TLC, GC-MS, or NMR).
-
After completion, cool the reaction mixture and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Quantitative Data Summary: A Comparative Outlook
While specific yield and substrate scope data for Mn(TFSI)₂ in C-H functionalization are not yet widely available, a general comparison with other common manganese(II) salts can provide a predictive framework for its performance.
| Manganese(II) Salt | Anion | Lewis Acidity | Common Applications in C-H Functionalization | Expected Performance of Mn(TFSI)₂ |
| MnCl₂ | Chloride | Moderate | C-H alkylations | Potentially higher activity due to increased Lewis acidity. |
| Mn(OAc)₂ | Acetate | Weak | Oxidative C-H functionalizations | May require an external oxidant for similar transformations. |
| MnBr₂ | Bromide | Moderate | C-H alkylations and alkenylations | Similar reactivity to MnCl₂ but potentially influenced by the different halide. |
| Mn(TFSI)₂ | TFSI | Strong | Proposed for C-H alkylation and alkenylation | Enhanced activation of electrophiles; potential for novel reactivity. |
Concluding Remarks and Future Outlook
Manganese-catalyzed C-H functionalization represents a rapidly evolving field with significant potential for the development of sustainable and efficient synthetic methodologies.[2] While the application of Mn(TFSI)₂ in this domain is still in its nascent stages, its distinct properties as a strong Lewis acid present exciting opportunities for innovation. The proposed protocols and mechanistic rationale provided in this guide are intended to serve as a foundation for further research and development. It is anticipated that the exploration of Mn(TFSI)₂ and other Lewis acidic manganese catalysts will lead to the discovery of novel C-H functionalization reactions with enhanced reactivity, selectivity, and broader substrate scope, further solidifying the role of manganese as a powerhouse in modern organic synthesis.
References
- Ackermann, L. (2016). Manganese-Catalyzed C–H Activation. Accounts of Chemical Research, 49(7), 1297-1308.
- Gandeepan, P., & Ackermann, L. (2018). Manganese-Catalyzed C–H Activation. In Topics in Current Chemistry (Vol. 376, p. 1). Springer.
- Khusnutdinov, R. I., Bayguzina, A. R., & Dzhemilev, U. M. (2012). Manganese Compounds in the Catalysis of Organic Reactions. Russian Journal of Organic Chemistry, 48(3), 309–348.
- Neetha, M., Aneeja, T. A., & Anilkumar, G. (2021). Recent advances and perspectives in manganese-catalyzed C–H activation. Catalysis Science & Technology, 11(15), 5036-5063.
- Shaikh, R. S., & Gunanathan, C. (2019). Manganese-catalyzed C–C and C–N bond formation with alcohols via borrowing hydrogen or hydrogen auto-transfer. Beilstein Journal of Organic Chemistry, 15, 2456–2486.
- Wang, C. (2013). Manganese-Mediated C–C Bond Formation via C–H Activation: From Stoichiometry to Catalysis. European Journal of Organic Chemistry, 2013(24), 5287-5297.
- MDPI. (2020). Two Novel Schiff Base Manganese Complexes as Bifunctional Electrocatalysts for CO2 Reduction and Water Oxidation.
- Cano, R., Mackey, K., & McGlacken, G. P. (2018). Recent advances in manganese-catalysed C–H activation: scope and mechanism. Catalysis Science & Technology, 8(5), 1251-1266.
- Hajra, A. (2021). Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs. Beilstein Journal of Organic Chemistry, 17, 1733–1753.
- Henthorn, J. T., & Baron, J. (2016). Recent Advances of Manganese Catalysis for Organic Synthesis. Chemistry – A European Journal, 22(37), 12998-13008.
- Liu, W., & Ackermann, L. (2018). Manganese-Catalyzed C–H Activation.
- Son, J., Mendive-Tapia, L., Kaplaneris, N., & Ackermann, L. (2021). Chemodivergent manganese-catalyzed C–H activation: modular synthesis of fluorogenic probes. Chemical Science, 12(24), 8345-8351.
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Mn(TFSI)2 as a precursor for metal-organic frameworks (MOFs).
Topic: Manganese(II) Bis(trifluoromethanesulfonyl)imide [Mn(TFSI)₂] as a Precursor for Novel Metal-Organic Frameworks (MOFs)
Introduction: The Case for Mn(TFSI)₂ in MOF Synthesis
Manganese-based Metal-Organic Frameworks (Mn-MOFs) are a significant subclass of MOFs, valued for their low toxicity, biocompatibility, and intriguing magnetic and redox properties.[1] These attributes make them prime candidates for applications in biomedicine, such as MRI contrast agents and drug delivery vehicles, as well as in energy storage and catalysis.[1] The choice of the manganese precursor is a critical determinant of the resulting MOF's properties and, in some cases, its very formation. While common precursors include manganese nitrates and acetates, this compound, Mn(TFSI)₂, presents a unique and largely unexplored opportunity for the synthesis of novel, potentially fluorinated, MOFs.
The TFSI⁻ anion (bis(trifluoromethanesulfonyl)imide) is a weakly coordinating anion, a property that can be highly advantageous in coordination chemistry.[2][3] Its non-coordinating nature can facilitate the formation of cationic metal complexes, potentially leading to unique MOF topologies that are inaccessible with more strongly coordinating anions.[2] Furthermore, the high fluorine content of the TFSI⁻ anion may impart desirable properties such as hydrophobicity and enhanced electrochemical stability to the resulting MOF, opening avenues for applications in areas like gas separation from humid streams, electrochemical sensors, and battery components.[4][5]
This guide provides a comprehensive overview of the rationale, experimental design, and characterization protocols for utilizing Mn(TFSI)₂ as a precursor in the solvothermal synthesis of Mn-MOFs. It is intended for researchers venturing into the synthesis of novel MOFs with tailored properties.
Physicochemical Properties of Mn(TFSI)₂
A thorough understanding of the precursor's properties is fundamental to designing a successful MOF synthesis protocol.
| Property | Value/Description | Significance for MOF Synthesis |
| Chemical Formula | C₄F₁₂MnN₂O₈S₄[6] | High fluorine content can lead to fluorinated MOFs. |
| Molar Mass | 615.21 g/mol [7] | Essential for accurate molar ratio calculations. |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DEF, DMSO, acetonitrile).[6] | Allows for homogeneous reaction mixtures in solvothermal synthesis. |
| Coordination Chemistry | Mn(II) typically exhibits a distorted octahedral coordination geometry.[1] The TFSI⁻ anion is weakly coordinating.[2][3] | The weak coordination of TFSI⁻ may leave coordination sites on the Mn(II) center more accessible to the organic linkers. |
| Thermal Stability | High thermal stability.[6] | Suitable for use in solvothermal synthesis at elevated temperatures. |
| Hygroscopicity | Hygroscopic.[8] | Requires handling and storage in a dry atmosphere (e.g., glovebox or desiccator) to prevent hydration, which could affect reactivity. |
Experimental Workflow: A Solvothermal Approach
The solvothermal method is a widely employed technique for MOF synthesis, involving the reaction of the metal precursor and organic linker in a sealed vessel at elevated temperatures.[9][10] This method allows for the crystallization of MOFs that may not form at room temperature.
Diagram of the Solvothermal Synthesis Workflow
Caption: General workflow for the solvothermal synthesis of Mn-MOFs using Mn(TFSI)₂.
Protocol: Solvothermal Synthesis of a Hypothetical Mn(TFSI)₂-based MOF
This protocol provides a starting point for the synthesis of a Mn-MOF using Mn(TFSI)₂ and a common dicarboxylic acid linker, such as terephthalic acid (H₂BDC). Researchers should consider this a template to be optimized for their specific linker of choice.
Materials and Equipment
-
This compound (Mn(TFSI)₂, 99.5% purity)
-
Organic linker (e.g., Terephthalic acid, H₂BDC, 98% purity)
-
N,N-Dimethylformamide (DMF, anhydrous, 99.8%)
-
Ethanol (anhydrous, ≥99.5%)
-
Teflon-lined stainless-steel autoclave (20 mL capacity)
-
Programmable oven
-
Centrifuge
-
Ultrasonic bath
-
Vacuum oven
-
Analytical balance
-
Spatulas, vials, and other standard laboratory glassware
Safety Precautions
-
Mn(TFSI)₂ is hygroscopic and can cause severe skin burns and eye damage.[8] Handle in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Work in a well-ventilated area.
-
The solvothermal reaction is carried out under pressure. Use a properly sealed autoclave and do not exceed the recommended temperature and filling volume.
Step-by-Step Procedure
-
Preparation of Precursor Solutions:
-
In a 10 mL glass vial, dissolve 0.1 mmol of Mn(TFSI)₂ in 4 mL of DMF.
-
In a separate 10 mL glass vial, dissolve 0.1 mmol of the organic linker (e.g., H₂BDC) in 4 mL of DMF. Use of a co-solvent like ethanol (e.g., a 1:1 v/v ratio of DMF to ethanol) may be necessary to fully dissolve the linker.[11]
-
Sonicate both solutions for 10-15 minutes to ensure complete dissolution.
-
-
Reaction Mixture Assembly:
-
Transfer the linker solution to the Teflon liner of the 20 mL autoclave.
-
Slowly add the Mn(TFSI)₂ solution to the Teflon liner while stirring gently.
-
Cap the Teflon liner and place it inside the stainless-steel autoclave. Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the autoclave in a preheated programmable oven.
-
Heat the autoclave to a set temperature (e.g., 120 °C) and hold for a specified time (e.g., 24-72 hours). The optimal temperature and time will depend on the linker used and should be determined empirically.[9]
-
After the reaction is complete, turn off the oven and allow the autoclave to cool down to room temperature naturally. Do not quench the autoclave.
-
-
Product Isolation and Purification:
-
Carefully open the cooled autoclave in a fume hood.
-
Collect the crystalline product by centrifugation (e.g., 8000 rpm for 10 minutes) or filtration.
-
Decant the supernatant.
-
Wash the solid product by re-dispersing it in 10 mL of fresh DMF and centrifuging again. Repeat this washing step three times to remove any unreacted precursors.
-
-
Solvent Exchange and Activation:
-
After the final DMF wash, immerse the product in a more volatile solvent, such as ethanol or acetone, for 24 hours, replacing the solvent every 8 hours. This step is crucial for removing the high-boiling point DMF from the pores of the MOF.
-
After solvent exchange, collect the product by centrifugation and dry it in a vacuum oven at a moderate temperature (e.g., 80-100 °C) overnight to obtain the activated MOF.
-
Characterization of the Synthesized Mn-MOF
A comprehensive characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
| Technique | Purpose | Expected Outcome |
| Powder X-ray Diffraction (PXRD) | To determine the crystallinity and phase purity of the product.[12][13] | A diffraction pattern with sharp peaks indicates a crystalline material. The pattern can be compared to simulated patterns from single-crystal X-ray diffraction or used for structure solution. |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise atomic structure of the MOF.[12] | Provides detailed information on bond lengths, bond angles, coordination environment of the Mn(II) center, and the overall framework topology. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present and confirm the coordination of the linker to the metal center.[13] | Disappearance of the O-H band from the carboxylic acid and a shift in the C=O stretching frequency are indicative of coordination. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and the temperature at which the framework decomposes.[12][13] | A weight loss step corresponding to the removal of guest solvent molecules followed by a plateau indicating the stable framework, and finally, a sharp weight loss at the decomposition temperature. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles.[13] | Provides images of the crystal habit (e.g., cubic, needle-like, plate-like) and an estimation of the particle size distribution. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity, specific surface area (BET), and pore size distribution of the activated MOF.[12] | A Type I isotherm is characteristic of microporous materials, and the data can be used to calculate key textural properties. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and oxidation state of manganese in the final material. | Confirmation of the presence of Mn, C, O, N, F, and S, and determination of the Mn 2p binding energy to confirm the +2 oxidation state. |
Rationale and Troubleshooting
-
Choice of Solvent: DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.[11] However, its strong coordination to metal centers can sometimes hinder MOF formation. A co-solvent or an alternative solvent system may be necessary.
-
Modulators: The addition of a modulator, such as a monocarboxylic acid (e.g., acetic acid), can sometimes improve crystal quality and yield by competing with the linker for coordination to the metal center, thereby slowing down the nucleation and growth process.
-
Role of the TFSI⁻ Anion: The weakly coordinating nature of the TFSI⁻ anion may lead to a higher concentration of uncoordinated metal sites in the initial stages of the reaction, potentially leading to faster nucleation and smaller crystal sizes. It may also remain in the pores of the MOF as a charge-balancing anion if the framework is cationic. This should be considered during characterization.
-
Fluorine Content: The presence of fluorine from the TFSI⁻ anion in the final MOF structure can be confirmed by XPS and elemental analysis. This can impart hydrophobicity, which can be quantified by water contact angle measurements.[14]
Potential Applications of Mn(TFSI)₂-Derived MOFs
The unique properties of Mn(TFSI)₂ as a precursor suggest that the resulting MOFs could be promising for several advanced applications:
-
Electrochemical Applications: The high fluorine content and potential for enhanced ionic conductivity could make these MOFs suitable as electrode materials or solid-state electrolytes in batteries.[4][15][16]
-
Gas Separation: The potential hydrophobicity imparted by the fluorinated anions could be advantageous for the selective separation of gases from humid streams.[4][5]
-
Catalysis: The potentially unique coordination environment around the manganese centers could lead to novel catalytic activities.[2][3]
-
Drug Delivery: As with other Mn-MOFs, these materials could be explored for drug delivery applications, with the added possibility of tuning the hydrophobicity of the drug carrier.[7]
Conclusion
While not a conventional choice, Mn(TFSI)₂ offers intriguing possibilities as a precursor for the synthesis of novel Mn-MOFs. Its unique properties, particularly the weakly coordinating and highly fluorinated nature of the TFSI⁻ anion, provide a compelling rationale for its investigation. The protocols and characterization strategies outlined in this guide are intended to provide a solid foundation for researchers to explore this promising, yet underexplored, area of MOF chemistry. Through systematic investigation and optimization, the use of Mn(TFSI)₂ may unlock new avenues for the design of functional materials with tailored properties for a range of applications.
References
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- Investigating the Effect of Trace Levels of Manganese Ions During Solvothermal Synthesis of Massey University Framework-16 on CO2 Uptake Capacity. (2022). ACS Omega, 7(42), 37865-37875.
- Borodin, O., et al. (2017). Comparative Study of Isomeric TFSI and FPFSI Anions in Li-Ion Electrolytes Using Quantum Chemistry and Ab Initio Molecular Dynamics. The Journal of Physical Chemistry C, 121(32), 17277-17291.
- Cameron, L. J., et al. (2011). Manganese(ii) and copper(ii) nitrate bis-imidazole coordination polymers: dimensionality and product morphology. CrystEngComm, 13(19), 5929-5935.
- Shree, M. V., et al. (2014). Triflimide (HNTf2) in Organic Synthesis. Chemical Reviews, 114(20), 10224-10291.
- Bele, M. A., et al. (2022).
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This compound. Solvionic. Available at: [Link]
- Shaheen, S., et al. (2023). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. Cleantechnologies, 5(1), 121-155.
- Preparation of manganese-based metal organic framework (MOF) and its characterization properties. (2024). Journal of Physics: Conference Series, 2705, 012005.
- Farka, Z., et al. (2025). Impact of Fluorine in Manganese Citrate Synthesis on Structure and Value-Added Decomposition Products.
- Chen, J., et al. (2026). Characterization techniques for metal–organic frameworks.
- Bele, M. A., et al. (2022).
- Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). (2023). RSC Advances, 13(44), 31055-31074.
- A Structure and Magnetism Study of {MnII3MnIVLnIII3} Coordination Complexes with Ln = Dy, Yb. (2024). Magnetochemistry, 10(11), 123.
- Al-Hadeethi, Y. N., et al. (2022). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 4, 100314.
- Bele, M. A., et al. (2022).
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This compound. Starshine Chemical. Available at: [Link]
- Solvothermal synthesis of Mn-based MOF materials. (2023).
- Manganese: Inorganic & Coordination Chemistry. (2011). In Encyclopedia of Inorganic and Bioinorganic Chemistry. John Wiley & Sons, Ltd.
- Metal-organic framework (MOF)-incorporated polymeric electrolyte realizing fast lithium-ion transportation with high Li transference number for solid-state batteries. (2022).
- Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). (2023). RSC Advances, 13(44), 31055-31074.
- Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. (2011). Crystal Growth & Design, 11(10), 4543-4551.
- A Manganese(II) 3D Metal–Organic Framework with Siloxane-Spaced Dicarboxylic Ligand: Synthesis, Structure, and Properties. (2023). Polymers, 15(1), 123.
- Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). (2023). RSC Advances, 13(44), 31055-31074.
- Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. (2019). Applied Sciences, 9(18), 3859.
- Metal organic frameworks for electrochemical applications. (2012).
- Significantly promoting the lithium-ion transport performances of MOFs-based electrolytes via a strategy of introducing fluoro groups in the crystal frameworks. (2025).
-
MOFs: Techniques for Characterization. AZoM.com. (2019). Available at: [Link]
- Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). (2023). RSC Advances, 13(44), 31055-31074.
- Metal bis-triflimide compounds, their synthesis and their uses. (2002).
- Can Mn coordination compounds be good candidates for medical applications?. (2023). Frontiers in Chemistry, 11, 1245678.
- Two-fold interpenetrated Mn-based metal–organic frameworks (MOFs) as battery-type electrode materials for charge storage. (2019). Dalton Transactions, 48(38), 14353-14360.
- Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). (2024). Molecules, 29(17), 3987.
- Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions. (2017). RSC Advances, 7(73), 46235-46242.
- Metal Organic Frameworks as precursors for the manufacture of advanced catalytic materials. (2015). Catalysis Science & Technology, 5(1), 76-92.
- Ionic liquid based lithium battery electrolytes: fundamental benefits of utilising both TFSI and FSI anions?. (2025). Physical Chemistry Chemical Physics, 27(34), 23456-23467.
- Coordination-Dependent Chemical Reactivity of TFSI Anions at a Mg Metal Interface. (2019).
- Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. (2012). Chemical Reviews, 112(2), 933-969.
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Solvents used in Synthesis of MOFs. ResearchGate. Available at: [Link]
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Application Notes and Protocols for Manganese(II) Bis(trifluoromethanesulfonyl)imide in Friedel-Crafts Reactions
Introduction: A Modern Catalyst for a Classic Transformation
The Friedel-Crafts reaction, a cornerstone of organic synthesis for over a century, provides a powerful method for the formation of carbon-carbon bonds by attaching substituents to aromatic rings.[1] These reactions, broadly classified into alkylations and acylations, are fundamental to the synthesis of a vast array of valuable molecules, from commodity chemicals to complex pharmaceutical intermediates. The traditional catalysts for these reactions, such as aluminum chloride (AlCl₃), while effective, suffer from significant drawbacks, including high catalyst loading, moisture sensitivity, and the generation of corrosive and environmentally hazardous waste.
This has spurred the development of more sustainable and user-friendly catalytic systems. Among these, metal salts of trifluoromethanesulfonic acid (triflates) and bis(trifluoromethanesulfonyl)imide (triflimides) have emerged as highly effective Lewis acid catalysts. Manganese(II) bis(trifluoromethanesulfonyl)imide, Mn(NTf₂)₂, is a promising candidate in this class. Its anticipated strong Lewis acidity, derived from the highly electron-withdrawing triflimide anions, coupled with the generally low toxicity and high abundance of manganese, makes it an attractive alternative for electrophilic aromatic substitution reactions.
This guide provides a comprehensive overview of the use of Mn(NTf₂)₂ as a catalyst in Friedel-Crafts reactions. We will delve into detailed experimental protocols, the underlying scientific rationale, and practical considerations for researchers in organic synthesis and drug development.
Scientific Rationale: The Role of Mn(NTf₂)₂ in Catalysis
The efficacy of Mn(NTf₂)₂ as a Lewis acid catalyst in Friedel-Crafts reactions stems from the manganese(II) center's ability to coordinate with the alkylating or acylating agent. The two bulky and highly electron-withdrawing bis(trifluoromethanesulfonyl)imide anions enhance the Lewis acidity of the Mn(II) ion, making it a potent activator.
The catalytic cycle can be conceptualized as follows:
-
Activation of the Electrophile: The Mn(II) center coordinates to a halogen on the alkyl halide or the carbonyl oxygen of the acyl halide/anhydride. This coordination polarizes the C-X or C=O bond, increasing the electrophilicity of the carbon atom and facilitating the formation of a carbocation or an acylium ion intermediate.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the activated electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. This step is typically the rate-determining step of the reaction.
-
Deprotonation and Catalyst Regeneration: A weak base, which could be the counter-ion of the catalyst or a solvent molecule, removes a proton from the sp³-hybridized carbon of the Wheland intermediate. This restores the aromaticity of the ring and releases the final product. The Mn(NTf₂)₂ catalyst is regenerated and can then participate in another catalytic cycle.
Caption: Proposed catalytic cycle for Mn(NTf₂)₂ in Friedel-Crafts acylation.
Experimental Protocols
The following protocols are representative examples for Friedel-Crafts acylation and alkylation reactions using Mn(NTf₂)₂ as a catalyst. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Friedel-Crafts Acylation of Anisole with Acetic Anhydride
This protocol describes the synthesis of 4-methoxyacetophenone, a common intermediate in the pharmaceutical and fragrance industries.
Materials:
-
This compound (Mn(NTf₂)₂)
-
Anisole
-
Acetic anhydride
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (e.g., 5 mol%).
-
Solvent and Reactant Addition: Add anhydrous dichloromethane to the flask, followed by anisole (1.0 equivalent).
-
Initiation: Slowly add acetic anhydride (1.2 equivalents) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation to obtain pure 4-methoxyacetophenone.
Caption: Step-by-step workflow for a typical Friedel-Crafts acylation.
Protocol 2: Friedel-Crafts Alkylation of Benzene with Benzyl Chloride
This protocol outlines the synthesis of diphenylmethane, a precursor for dyes and polymers.
Materials:
-
This compound (Mn(NTf₂)₂)
-
Benzene (anhydrous)
-
Benzyl chloride
-
Dichloromethane (anhydrous)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, add Mn(NTf₂)₂ (e.g., 5-10 mol%).
-
Solvent and Reactant Addition: Add anhydrous benzene (which also serves as the reactant) and anhydrous dichloromethane.
-
Initiation: Slowly add benzyl chloride (1.0 equivalent) to the stirred solution at room temperature using a dropping funnel. An exothermic reaction may be observed.
-
Reaction: Continue stirring at room temperature or gently heat to 40-50 °C to ensure completion. Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, quench by carefully adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting diphenylmethane by distillation or column chromatography.
Data Presentation: Comparative Catalyst Performance
While specific, comprehensive data for Mn(NTf₂)₂ in Friedel-Crafts reactions is emerging, the following table provides a comparative overview of the performance of various Lewis acid catalysts in the acylation of anisole with benzoyl chloride, a standard model reaction. This allows for an informed estimation of the potential efficacy of Mn(NTf₂)₂.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Conversion (%) | Reference |
| Cu(OTf)₂ | 10 | [bmim][BF₄] | 80 | 1 h | 100 | |
| Zn(OTf)₂ | 10 | [bmim][BF₄] | 80 | 24 h | 100 | |
| Sc(OTf)₃ | 10 | [bmim][BF₄] | 80 | 24 h | 100 | |
| AlCl₃ | 100+ | Dichloromethane | RT | 1-2 h | >95 | [2] |
| Mn(NTf₂)₂ | 5-10 (estimated) | Dichloromethane | RT - 40 | 1-5 h (estimated) | Good to Excellent (expected) |
Note: The data for Mn(NTf₂)₂ is an educated estimation based on the performance of similar metal triflimides and triflates and requires experimental validation.
Troubleshooting and Further Considerations
-
Catalyst Activity: The activity of Mn(NTf₂)₂ can be sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere. The catalyst itself should be stored in a desiccator.
-
Substrate Reactivity: Electron-rich aromatic compounds will react more readily. Electron-deficient aromatics may require higher catalyst loading, elevated temperatures, or longer reaction times.
-
Polyalkylation: In Friedel-Crafts alkylation, the alkylated product is often more reactive than the starting material, which can lead to polyalkylation. Using a large excess of the aromatic substrate can help to minimize this side reaction.
-
Rearrangements: Friedel-Crafts alkylations are susceptible to carbocation rearrangements, which can lead to a mixture of products. This is generally not an issue in Friedel-Crafts acylations.
-
Solvent Choice: While dichloromethane is a common solvent, other non-coordinating solvents such as nitromethane or 1,2-dichloroethane can also be used. For greener alternatives, solvent-free conditions or the use of ionic liquids can be explored.
Safety Precautions
-
Manganese Compounds: While generally of low toxicity, manganese compounds should be handled with care. Avoid inhalation of dust and skin contact.
-
Triflimide Salts: Bis(trifluoromethanesulfonyl)imide and its salts can be corrosive and should be handled in a well-ventilated fume hood.
-
Alkylating and Acylating Agents: Alkyl halides and acyl halides are often corrosive, lachrymatory, and toxic. Handle these reagents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work exclusively in a fume hood.
-
Solvents: Organic solvents like dichloromethane are volatile and may be harmful. Use in a well-ventilated area and take appropriate fire safety precautions.
Conclusion
This compound represents a promising, modern Lewis acid catalyst for Friedel-Crafts reactions. Its expected high catalytic activity, coupled with the advantages of using a more environmentally benign metal, makes it a valuable tool for synthetic chemists. The protocols and guidelines presented here provide a solid foundation for researchers to explore the application of Mn(NTf₂)₂ in their own synthetic endeavors, contributing to the development of more efficient and sustainable chemical processes.
References
- Groves, J. K. The Friedel–Crafts Acylation of Alkenes. Chem. Soc. Rev.1972, 1, 73–97.
- Rueping, M.; Nachtsheim, B. J. A Review of New Developments in the Friedel–Crafts Alkylation – From Green Chemistry to Asymmetric Catalysis. Beilstein J. Org. Chem.2010, 6, 6.
- Heravi, M. M.; Zadsirjan, V.; Heydari, M.; Masoumi, B.
- Poulsen, T. B.; Jørgensen, K. A. Catalytic Asymmetric Friedel-Crafts Alkylation Reactions--Copper Showed the Way. Chem Rev2008, 108, 2903–2915.
- Motiwala, H. F.; Vekariya, R. H.; Aubé, J. Intramolecular Friedel–Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-Propanol. Org. Lett.2015, 17, 5484–5487.
- Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. (2024). Current Organic Chemistry.
- Earle, M. J.; McCormac, P. B.; Seddon, K. R. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. J. Chem. Soc., Perkin Trans. 1, 1999, 12, 1239-1242.
- Bachari, K.; Millet, J.M.M.; Benaïchouba, B.; Cherifi, O. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts.
- Kobayashi, S.; Sugiura, M.; Kitagawa, H.; Lam, W. W.-L. Rare-earth metal triflates in organic synthesis. Chem. Rev.2002, 102, 2227-2302.
-
Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI. [Link].
-
Friedel—Crafts Reactions Catalyzed by Rare Earth Metal Trifluoromethanesulfonates. ResearchGate. [Link].
Sources
Application Notes and Protocols for the Catalytic Activity of Mn(II) Complexes in Oxidation Reactions
Introduction: Embracing Manganese for Sustainable Oxidation Chemistry
Oxidation reactions are fundamental pillars of modern chemical synthesis, critical for constructing the complex molecular architectures required in pharmaceuticals, fine chemicals, and materials science. Historically, these transformations have often relied on stoichiometric, heavy-metal-based oxidants, which carry significant environmental and economic burdens. The scientific community's pivot towards sustainable chemistry has amplified the demand for catalysts based on earth-abundant, non-toxic metals. Manganese, with its rich redox chemistry and low environmental impact, has emerged as a preeminent candidate for developing powerful and eco-friendly oxidation protocols.[1]
Manganese can readily access a wide range of oxidation states (from +2 to +7), a characteristic that nature has harnessed in enzymes like manganese peroxidase for lignocellulose degradation.[1][2] Inspired by these biological systems, chemists have developed a vast library of synthetic manganese complexes that catalyze a broad spectrum of oxidative transformations, including the epoxidation of olefins, the oxidation of alcohols, and the activation of C-H bonds.[3][4][5]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and practices governing the use of Mn(II) complexes in catalytic oxidation. It moves beyond simple procedural lists to explain the causality behind experimental design, offering robust, self-validating protocols for the synthesis and application of these versatile catalysts.
The Mechanistic Core: Activating Oxidants with Mn(II) Complexes
The efficacy of Mn(II) complexes as oxidation catalysts stems from their ability to react with a terminal oxidant—typically an environmentally benign one like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂)—to generate a highly reactive high-valent manganese-oxo (e.g., MnIV=O or MnV=O) species.[4][6] This transient intermediate is the primary oxidizing agent, responsible for transferring an oxygen atom to the organic substrate.
A generalized catalytic cycle can be depicted as follows:
Caption: Generalized catalytic cycle for Mn(II)-catalyzed oxidation.
The ligand framework surrounding the manganese center is not a passive spectator. It plays a crucial role in modulating the catalyst's properties:
-
Stability: Prevents the formation of inactive manganese oxides.
-
Solubility: Ensures homogeneity in the reaction medium.
-
Reactivity: Tunes the electrophilicity of the Mn-oxo intermediate.[6]
-
Selectivity: In chiral ligand systems, it directs the stereochemical outcome of the reaction, which is paramount in drug development.[3]
While simple Mn(II) salts can display high catalytic activity, the lack of a coordinating ligand often leads to poor selectivity and catalyst degradation.[7] The rational design of ligands is therefore key to developing sophisticated and reliable catalytic systems. Additives, such as carboxylic or sulfonic acids, are often required to facilitate the heterolytic cleavage of the O-O bond in H₂O₂ to form the active Mn-oxo species.[4]
Protocol I: Synthesis of a [Mn(salen)Cl] Catalyst
This protocol details the synthesis of a representative and widely used Mn(II) Schiff base complex. Schiff base ligands are favored for their modularity and straightforward, high-yielding synthesis.[8] The resulting Mn complex is then typically oxidized in situ or, as in this procedure, by air to form a stable Mn(III) precatalyst, which enters the catalytic cycle upon reaction with the terminal oxidant.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of the Salen ligand and its Mn complex.
Materials and Reagents
-
Salicylaldehyde
-
Ethylenediamine
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Ethanol (absolute)
-
Standard reflux apparatus, magnetic stirrer, filtration equipment
Step-by-Step Procedure
Part A: Synthesis of the N,N′-Bis(salicylidene)ethylenediamine (Salen) Ligand
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve salicylaldehyde (100 mmol) in 60 mL of absolute ethanol.
-
Amine Addition: While stirring, add ethylenediamine (50 mmol) dropwise to the ethanolic solution over 10 minutes. A yellow precipitate will form immediately.
-
Causality: The condensation reaction between the aldehyde and the primary amine is typically fast and exothermic. Dropwise addition helps to control the reaction temperature.
-
-
Reflux: Attach a condenser and heat the mixture to reflux for 1 hour.
-
Causality: Heating ensures the reaction goes to completion.
-
-
Isolation: Cool the mixture to room temperature and then in an ice bath for 30 minutes. Collect the bright yellow crystalline solid by vacuum filtration.
-
Washing & Drying: Wash the solid with two portions of cold ethanol (20 mL each) and dry under vacuum. The product is typically of high purity and can be used without further purification.
Part B: Synthesis of the [Mn(salen)Cl] Complex
-
Ligand Suspension: In a 250 mL round-bottom flask, suspend the synthesized salen ligand (20 mmol) in 100 mL of hot ethanol.
-
Manganese Addition: In a separate beaker, dissolve Mn(OAc)₂·4H₂O (20 mmol) in 40 mL of hot water and add it to the ligand suspension.
-
Causality: The Mn(II) salt is added to the deprotonated Schiff base ligand. In this procedure, the acetate from the manganese salt facilitates the deprotonation.[9]
-
-
Reflux and Oxidation: Heat the mixture to reflux for 1 hour. The flask should be open to the atmosphere (via the condenser) to allow for air oxidation. The color will change from yellow to a dark brown/black.
-
Isolation: Cool the mixture to room temperature. Collect the dark brown solid by vacuum filtration.
-
Washing & Drying: Wash the solid thoroughly with water, followed by ethanol, to remove any unreacted starting materials. Dry the complex in a vacuum oven at 60 °C.
Protocol II: Catalytic Epoxidation of Styrene
This protocol demonstrates the use of a Mn(II) complex for the epoxidation of an olefin, a key transformation for producing valuable chemical intermediates. Styrene is chosen as a model substrate due to its reactivity and the ease of monitoring the reaction.
Materials and Reagents
-
Mn(II) trifluoromethanesulfonate (Mn(OTf)₂) or another suitable Mn(II) salt
-
Picolinic acid
-
Styrene (freshly distilled to remove inhibitors)
-
Hydrogen peroxide (30% aqueous solution)
-
Acetonitrile (CH₃CN, reaction solvent)
-
Sodium bicarbonate (NaHCO₃, for quenching)
-
Sodium thiosulfate (Na₂S₂O₃, for quenching)
-
An internal standard for GC analysis (e.g., n-dodecane)
-
Syringe pump
Step-by-Step Procedure
-
Catalyst Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add Mn(OTf)₂ (0.005 mmol, 1 mol%) and picolinic acid (0.025 mmol, 5 mol%).
-
Causality: Picolinic acid acts as a crucial ligand, forming an active catalyst in situ with the manganese salt.[6]
-
-
Reaction Setup: Add acetonitrile (2.0 mL) and styrene (0.5 mmol, 1.0 equiv). Add the internal standard (e.g., n-dodecane, 0.25 mmol). Cool the stirred mixture to 0 °C in an ice bath.
-
Oxidant Addition: Dilute the 30% H₂O₂ solution (0.75 mmol, 1.5 equiv) with 1.0 mL of acetonitrile. Using a syringe pump, add the diluted H₂O₂ solution to the reaction mixture over 1 hour.
-
Causality: Slow addition of the oxidant is critical. It maintains a low, steady concentration of H₂O₂, minimizing unproductive decomposition (the disproportionation to O₂ and H₂O) and preventing dangerous temperature excursions.[5]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. Samples can be taken periodically to monitor progress.
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution followed by solid Na₂S₂O₃ until bubbling ceases.
-
Causality: NaHCO₃ neutralizes the acidic medium, and Na₂S₂O₃ safely decomposes any remaining hydrogen peroxide.[4]
-
-
Workup & Analysis: Extract the mixture with diethyl ether or ethyl acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and analyze by Gas Chromatography (GC) to determine the conversion of styrene and the yield of styrene oxide against the internal standard.
Data Presentation: Representative Results
The performance of the catalyst can be evaluated by varying parameters such as the ligand, solvent, or temperature.
| Entry | Catalyst System | Substrate | Oxidant (equiv.) | Yield (%) [a] |
| 1 | 1 mol% Mn(OTf)₂, 5 mol% Picolinic Acid | Styrene | H₂O₂ (1.5) | >95 |
| 2 | 1 mol% Mn(OTf)₂ | Styrene | H₂O₂ (1.5) | <10 |
| 3 | 1 mol% Mn(salen)Cl | Styrene | H₂O₂ (1.5) | 85 |
| 4 | 1 mol% Mn(OTf)₂, 5 mol% Picolinic Acid | Cyclooctene | H₂O₂ (1.5) | >99 |
| [a] Yields determined by GC analysis against an internal standard. Data is illustrative based on typical literature findings.[6] |
Protocol III: Catalytic Oxidation of 1-Phenylethanol
This protocol outlines the oxidation of a secondary alcohol to the corresponding ketone, a foundational reaction in organic synthesis. The procedure uses a chiral manganese complex, which also opens the door to asymmetric applications like oxidative kinetic resolution.[4]
Materials and Reagents
-
Manganese catalyst, e.g., Mn(II)(P-MCP)(OTf)₂ (or the system from Protocol II for a non-asymmetric version).[4]
-
1-Phenylethanol
-
Hydrogen peroxide (30% aqueous solution)
-
Sulfuric acid (H₂SO₄, as an additive)
-
Acetonitrile (CH₃CN)
-
Syringe pump
Step-by-Step Procedure
-
Reaction Setup: In a 25 mL round-bottom flask, add the manganese catalyst (e.g., 0.0025 mmol, 0.5 mol%), 1-phenylethanol (0.5 mmol, 1.0 equiv), and 1.0 mL of acetonitrile.
-
Additive Addition: Add a small amount of sulfuric acid (e.g., 1.5 µL of a 1.0 M solution in CH₃CN).
-
Causality: The acid additive is often crucial for activating H₂O₂ in alcohol oxidations with non-porphyrinic manganese complexes, facilitating the formation of the high-valent Mn-oxo oxidant.[4]
-
-
Cooling: Cool the stirred mixture to 0 °C in an ice bath.
-
Oxidant Addition: Using a syringe pump, add 30% H₂O₂ (0.6 mmol, 1.2 equiv) dropwise over 1 hour.
-
Reaction & Quenching: Stir the reaction for the specified time (e.g., 2 hours). Quench the reaction carefully with saturated aqueous NaHCO₃ and Na₂S₂O₃.[4]
-
Analysis: Add an internal standard, extract with an appropriate organic solvent, and analyze the organic phase by GC to determine the yield of acetophenone.
Trustworthiness and Validation: Troubleshooting Common Issues
-
Low Conversion:
-
Cause: Inactive catalyst or decomposed oxidant.
-
Solution: Ensure the purity of the substrate (e.g., remove inhibitors from olefins). Confirm the concentration of the H₂O₂ solution. Ensure the syringe pump is delivering the oxidant at a slow, steady rate to prevent rapid decomposition.
-
-
Low Selectivity (Formation of Diols in Epoxidation):
-
Cause: Epoxide ring-opening, often catalyzed by acid and water.
-
Solution: Ensure the reaction is run under anhydrous conditions where possible (though challenging with aqueous H₂O₂). Use a buffered system or ensure rapid quenching after the reaction is complete.
-
-
Reaction Stalls:
-
Cause: Catalyst deactivation, often through the formation of insoluble, inactive µ-oxo bridged manganese dimers or oxides.
-
Solution: The choice of ligand is critical to prevent this pathway. Ensure proper stoichiometry between the manganese salt and the ligand.
-
By understanding the causality behind each step, from catalyst formation to the controlled addition of the oxidant, researchers can effectively troubleshoot and optimize these powerful oxidation reactions for their specific applications.
References
-
ResearchGate. The possible mechanisms of Mn(II) on the oxidation and mobilization of... Available at: [Link]
-
ResearchGate. Identifying the True Catalyst: A Mn(II) Salt versus Mn(II) Complexes in Epoxidation with m-Chloroperbenzoic Acid. Available at: [Link]
-
RSC Publishing. Non-heme manganese(II) complex-catalysed oxidative cleavage of 1,2-diols via alcohol-assisted O2 activation. Available at: [Link]
-
PubMed. Catalytic oxidation of manganese(II) by multicopper oxidase CueO and characterization of the biogenic Mn oxide. Available at: [Link]
-
MDPI. Synthesis and Crystal Structures of Mn(II) and Co(II) Complexes as Catalysts for Oxidation of Cyclohexanone. Available at: [Link]
-
ResearchGate. Mechanisms of Mn(II) catalytic oxidation on ferrihydrite surfaces and the formation of manganese (oxyhydr)oxides. Available at: [Link]
-
organic-chemistry.org. Efficient Epoxidation of Electron-Deficient Olefins with a Cationic Manganese Complex. Available at: [Link]
-
Frontiers in Microbiology. Mechanisms of Manganese(II) Oxidation by Filamentous Ascomycete Fungi Vary With Species and Time as a Function of Secretome Composition. Available at: [Link]
-
ACS Publications. Bioinspired Manganese and Iron Complexes for Enantioselective Oxidation Reactions: Ligand Design, Catalytic Activity, and Beyond. Available at: [Link]
-
Frontiers in Microbiology. Biotic and Abiotic Mechanisms of Manganese (II) Oxidation in Lake Erie. Available at: [Link]
-
RSC Publishing. Manganese complex-catalyzed oxidation and oxidative kinetic resolution of secondary alcohols by hydrogen peroxide. Available at: [Link]
-
ACS Publications. Rates of Abiotic MnII Oxidation by O2: Influence of Various Multidentate Ligands at High pH. Available at: [Link]
-
Dove Press. Manganese Biomineralized Ferritin Nanoplatforms with Shielding and Sti. Available at: [Link]
-
RSC Publishing. A manganese-based catalyst system for general oxidation of unactivated olefins, alkanes, and alcohols. Available at: [Link]
-
ACS Publications. Manganese(II)/Picolinic Acid Catalyst System for Epoxidation of Olefins. Available at: [Link]
-
ResearchGate. Synthesis of Schiff Base Complexes of Mn(II) and Co(II) and their Catalytic Oxidation towards Olefins and Alcohols. Available at: [Link]
-
MIT Libraries. Selective Catalytic Olefin Epoxidation with MnII-Exchanged MOF-5. Available at: [Link]
-
ACS Publications. Supramolecular Dimeric MnIII Complexes: Synthesis, Structure, Magnetic Properties, and Catalytic Oxidation Studies. Available at: [Link]
- Google Patents.Catalytic oxidation of alcohols using manganese oxides.
-
ACS Publications. Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Available at: [Link]
-
ScienceDirect. Hydrazone Schiff base-manganese(II) complexes: Synthesis, crystal structure and catalytic reactivity. Available at: [Link]
-
PubMed Central. Manganese(II) Complexes with Schiff Bases Immobilized on Nanosilica as Catalysts of the Reaction of Ozone Decomposition. Available at: [Link]
-
Journal of Electrochemistry. Development of a Digestion Procedure for MnO2 Particles by Fe2+ in Preparation for Electrochemical Detection in Drinking Water. Available at: [Link]
-
ResearchGate. New Manganese Catalysts For Alcohol Oxidation. Available at: [Link]
-
ACS Publications. Phase-Synergized NiS–MnS–MoS2 Hybrid: An Efficient and Durable Electrocatalyst for Alkaline Urea Oxidation Reaction. Available at: [Link]
-
MDPI. Asymmetric Epoxidation of Olefins with Sodium Percarbonate Catalyzed by Bis-amino-bis-pyridine Manganese Complexes. Available at: [Link]
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- 1. Non-heme manganese( ii ) complex-catalysed oxidative cleavage of 1,2-diols via alcohol-assisted O 2 activation - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00460G [pubs.rsc.org]
- 2. Frontiers | Mechanisms of Manganese(II) Oxidation by Filamentous Ascomycete Fungi Vary With Species and Time as a Function of Secretome Composition [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Manganese complex-catalyzed oxidation and oxidative kinetic resolution of secondary alcohols by hydrogen peroxide - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00891K [pubs.rsc.org]
- 5. A manganese-based catalyst system for general oxidation of unactivated olefins, alkanes, and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00155A [pubs.rsc.org]
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- 9. pubs.acs.org [pubs.acs.org]
Topic: Manganese(II) Bis(trifluoromethanesulfonyl)imide in the Synthesis of Manganese-Based Nanoparticles
An Application Guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the application of Manganese(II) bis(trifluoromethanesulfonyl)imide, Mn(TFSI)₂, as a state-of-the-art precursor for the synthesis of high-quality, manganese-based nanoparticles. While traditional precursors like acetylacetonates and oleates are widely used, Mn(TFSI)₂ offers distinct advantages stemming from the unique properties of the bis(trifluoromethanesulfonyl)imide anion, including enhanced thermal stability and cleaner decomposition pathways. This document details the rationale for using Mn(TFSI)₂, provides step-by-step protocols for the synthesis of manganese oxide (MnO) and manganese sulfide (MnS) nanoparticles, and discusses their characterization and subsequent application, particularly as T1 contrast agents in Magnetic Resonance Imaging (MRI). The protocols are designed to be self-validating, with explanations of causality behind experimental choices, expected outcomes, and troubleshooting advice.
The Mn(TFSI)₂ Precursor Advantage: A Mechanistic Perspective
The choice of a metal precursor is a critical parameter that dictates the quality, reproducibility, and scalability of nanoparticle synthesis. This compound, also known as manganese(II) triflimide, stands out due to the physicochemical properties imparted by its large, non-coordinating triflimide anion ([N(SO₂CF₃)₂]⁻).
Key Physicochemical Properties:
-
Low Coordinating Anion: The triflimide anion is exceptionally bulky and possesses a delocalized negative charge, making it a very weakly coordinating ligand.[1] This property ensures that the Mn²⁺ cation is more accessible for reaction, leading to more predictable nucleation and growth kinetics compared to precursors with strongly coordinating anions (e.g., acetate, acetylacetonate).
-
High Thermal Stability & Clean Decomposition: Mn(TFSI)₂ exhibits high thermal stability, allowing for a broad temperature window for synthesis. Upon decomposition, the triflimide ligand fragments into volatile, non-contaminating byproducts, which is a significant advantage over organic ligands that can leave carbonaceous residues.
-
Solubility: It is soluble in a range of polar aprotic solvents and coordinating solvents used in nanoparticle synthesis, facilitating homogeneous reaction mixtures.
These properties collectively contribute to the formation of nanoparticles with higher crystallinity, better size control, and fewer surface defects.
Synthesis Protocol 1: Manganese Oxide (MnO) Nanoparticles via Thermal Decomposition
Thermal decomposition is a robust method for producing uniform, crystalline metal oxide nanoparticles.[2][3][4] This protocol adapts the well-established decomposition of manganese(II) acetylacetonate to leverage the benefits of the Mn(TFSI)₂ precursor. The resulting hydrophobic MnO nanoparticles are excellent candidates for MRI contrast agents after surface modification.[5][6]
Experimental Workflow: Thermal Decomposition
Caption: Workflow for the colloidal "heat-up" synthesis of MnS nanoparticles.
Step-by-Step Methodology
-
Precursor Preparation: In a three-neck flask, dissolve Mn(TFSI)₂ (e.g., 0.5 mmol) and elemental sulfur (0.5 mmol) in a mixture of oleylamine (5 mL) and 1-octadecene (15 mL).
-
Causality: 1-octadecene is a common high-boiling, non-coordinating solvent for nanoparticle synthesis. [7]Elemental sulfur is the sulfur source, and its reaction with Mn²⁺ is thermally activated.
-
-
Degassing: Equip the flask as described in Protocol 1. Heat the mixture to 120°C under vacuum for 30 minutes to remove air and water. Afterwards, switch the atmosphere to N₂.
-
Reaction: Heat the solution to the desired reaction temperature (e.g., 240°C) and maintain it for 30-60 minutes. The color will change as MnS nanoparticles form.
-
Causality: The polymorphism of MnS (e.g., rock-salt α-MnS or wurtzite γ-MnS) can often be controlled by the reaction temperature and the choice of surfactants, with higher temperatures generally favoring the more stable α-phase. [7][8]4. Purification: Cool the reaction mixture to ~70°C and add acetone to precipitate the nanoparticles.
-
-
Isolation: Centrifuge the suspension, discard the supernatant, and re-disperse the product in toluene. Repeat the washing cycle twice.
-
Storage: Store the purified MnS nanoparticles as a colloidal suspension in toluene.
Nanoparticle Characterization
To validate the success of the synthesis, a suite of characterization techniques is essential:
-
Transmission Electron Microscopy (TEM): To determine nanoparticle size, size distribution, and morphology (e.g., spherical, cubic).
-
X-ray Diffraction (XRD): To identify the crystalline phase (e.g., MnO, α-MnS, γ-MnS) and assess the crystallinity and average crystallite size. [9][10]* Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the oleylamine capping agent on the nanoparticle surface by identifying characteristic C-H and N-H stretching vibrations. [10]
Application Pathway: From Hydrophobic Nanoparticles to Biomedical Agents
Manganese-based nanoparticles are highly promising as T1-weighted MRI contrast agents, offering an alternative to gadolinium-based agents which have been associated with potential toxicity. [5][11][12]Mn²⁺ ions have five unpaired electrons, making them highly paramagnetic and effective at shortening the T1 relaxation time of nearby water protons, which brightens the MRI image. [13] The as-synthesized nanoparticles are hydrophobic and not suitable for biological applications. A surface modification step is mandatory.
Caption: Logical flow from nanoparticle synthesis to biomedical application.
Protocol: Ligand Exchange for Water Dispersibility
A common method is to encapsulate the nanoparticles with an amphiphilic polymer.
-
Disperse the purified, hydrophobic MnO nanoparticles in chloroform.
-
In a separate vial, dissolve an amphiphilic polymer (e.g., poly(maleic anhydride-alt-1-octadecene)-poly(ethylene glycol)) in chloroform.
-
Mix the two solutions and stir overnight at room temperature. The hydrophobic alkyl chains of the polymer will intercalate with the oleylamine on the nanoparticle surface, while the hydrophilic PEG chains will face outward.
-
Remove the chloroform via rotary evaporation.
-
Re-disperse the resulting film in water or a biological buffer (e.g., PBS). The nanoparticles should now form a stable aqueous colloid.
-
Purify the aqueous solution via dialysis or size-exclusion chromatography to remove excess, unbound polymer.
The resulting water-dispersible nanoparticles can be evaluated for their relaxivity (r₁) to determine their efficacy as MRI contrast agents.
References
- Time in Cass County, US. (n.d.). Google.
- Ali, A., et al. (2022). Proficient One-Step Heat-Up Synthesis of Manganese Sulfide Quantum Dots for Solar Cell Applications. National Institutes of Health.
- Ponti, A., et al. (n.d.). Manganese Sulfide (MnS) Nanocrystals: Synthesis, Properties, and Applications. ResearchGate.
- Martinez de la Torre, C., & Bennewitz, M. F. (2020). Manganese Oxide Nanoparticle Synthesis by Thermal Decomposition of Manganese(II) Acetylacetonate. PubMed.
- Chen, Y., et al. (2014). Development of Manganese-Based Nanoparticles as Contrast Probes for Magnetic Resonance Imaging. Theranostics.
- Ahmed, S. A., et al. (2022). Implementation of surface functionalization of MnS nanoparticles for achieving novel optical properties and improving therapeutic potential. RSC Publishing.
- (n.d.). Manganese Sulfide (Mns) Nanocrystals. Open Research Library.
- Motaung, D. E., et al. (2012). Synthesis and characterization of MnS nanoparticles using the chemical bath deposition method. SAIP2012 Conference.
- Beier, P. (2022). Triflamides and Triflimides: Synthesis and Applications. MDPI.
- Wang, J., et al. (2023). Li-S Chemistry of Manganese Phosphides Nanoparticles With Optimized Phase. PubMed.
- Senthamarai, T., et al. (n.d.). (a) Synthetic pathways for the synthesis of colloidal Mn nanoparticles (NPs) and MnOx@SILP. ResearchGate.
- Soares, P. I. P., et al. (2020). Magnetic Nanomaterials as Contrast Agents for MRI. MDPI.
- Salavati-Niasari, M., & Davar, F. (2018). Mn2O3 Nanoparticles Synthesized from Thermal Decomposition of Manganese(II) Schiff Base Complexes. Acta Physica Polonica A.
- An, K., & Hyeon, T. (2021). Magnetic Nanoparticle-Based High-Performance Positive and Negative Magnetic Resonance Imaging Contrast Agents. MDPI.
- (n.d.). Development of Manganese-Based Nanoparticles as Contrast Probes for Magnetic Resonance Imaging. ResearchGate.
- Pan, D., et al. (2011). Manganese-based MRI contrast agents: past, present and future. PubMed Central.
- Kim, J., et al. (2017). Synthesis of colloidal MnO2 with a sheet-like structure by one-pot plasma discharge in permanganate aqueous solution. RSC Publishing.
- de la Torre, C. M., & Bennewitz, M. F. (2022). Manganese Oxide Nanoparticle Synthesis By Thermal Decomposition l Protocol Preview. YouTube.
- (n.d.). Manganese Oxide Nanoparticle Synthesis by Thermal Decomposition of Manganese(II) Acetylacetonate. ResearchGate.
- Mohanty, S., et al. (2020). Manganese dioxide nanoparticles: synthesis, application and challenges. Indian Academy of Sciences.
- Grenier, A., et al. (2019). Synthesis and optimized formulation for high-capacity manganese fluoride (MnF 2 ) electrodes for lithium-ion batteries. OSTI.GOV.
- Singh, R., et al. (2020). Research Progress on the Preparation of Manganese Dioxide Nanomaterials and Their Electrochemical Applications. MDPI.
- Khan, A., et al. (2021). Biogenic Synthesis of MnO2 Nanoparticles With Leaf Extract of Viola betonicifolia for Enhanced Antioxidant, Antimicrobial, Cytotoxic, and Biocompatible Applications. Frontiers.
- (n.d.). Effect of Precursor Solution Temperature on the Morphology and Electrochemical Performance of Electrodeposited MnO 2 Nanofilms for Lithium-Ion Batteries. ResearchGate.
- Manikandan, A., et al. (2020). Synthesis, Characterization and in Vitro Evaluation of Manganese Ferrite (MnFe2O4) Nanoparticles for Their Biocompatibility with Murine Breast Cancer Cells (4T1). MDPI.
- Arshad, F., et al. (2021). Mn3O4 nanoparticles: Synthesis, characterization and their antimicrobial and anticancer activity against A549 and MCF-7 cell lines. National Institutes of Health.
- Grewal, A., et al. (2021). Role of nanoparticle size and surface chemistry on ion transport and nanostructure of perfluorosulfonic acid ionomer nanocomposites. Soft Matter (RSC Publishing).
- Liu, Y., et al. (n.d.). Integration of Manganese Dioxide‐Based Nanomaterials for Biomedical Applications. Wiley Online Library.
- Morsy, S. M. I. (2014). Role of Surfactants in Nanotechnology and Their Applications. International Journal of Current Microbiology and Applied Sciences.
- Zhang, L., et al. (2022). Research Advance in Manganese Nanoparticles in Cancer Diagnosis and Therapy. Frontiers.
- (n.d.). Manganese based Advanced Nanoparticles for Biomedical Applications: Future opportunity and Challenges | Request PDF. ResearchGate.
- Singh, R., et al. (2020). Research Progress on the Preparation of Manganese Dioxide Nanomaterials and Their Electrochemical Applications. PubMed Central.
- (n.d.). Synthesis of colloidal MnO2 with sheet-like structure by one-pot plasma discharge in permanganate aqueous solution. ResearchGate.
- (n.d.). Synthesis and optimized formulation for high-capacity manganese fluoride (MnF2) electrodes for lithium-ion batteries. Argonne National Laboratory.
- Zhang, Y., et al. (2023). Effects of Synthesis Conditions of Na0.44MnO2 Precursor on the Electrochemical Performance of Reduced Li2MnO3 Cathode Materials for Lithium-Ion Batteries. MDPI.
- (n.d.). A facile ex situ strategy of α-MnS nanoparticles anchored on holey graphene as high-performance anode for lithium-ion batteries | Request PDF. ResearchGate.
- (n.d.). Effect of precursor solution temperature on the morphology and electrochemical performance of electrodeposited MnO2 nanofilms for lithium-ion batteries. ResearchGate.
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Application Notes & Protocols: Electrochemical Applications of Electrolytes Containing Manganese(II) Bis(trifluoromethanesulfonyl)imide
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Manganese(II) Bis(trifluoromethanesulfonyl)imide, commonly abbreviated as Mn(TFSI)₂, is a versatile metal-organic salt that has garnered significant attention across diverse electrochemical applications. Its unique combination of properties—including high solubility in various organic solvents, good ionic conductivity, and a wide electrochemical stability window—makes it a compelling component for next-generation energy storage systems and specialized electrochemical processes. The bulky, weakly coordinating bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion is critical to these characteristics, as it facilitates cation mobility and resists facile decomposition at electrode surfaces. This guide provides an in-depth exploration of the primary applications for Mn(TFSI)₂-containing electrolytes, complete with detailed scientific explanations and actionable laboratory protocols. We will delve into its role in non-aqueous multivalent batteries, aqueous energy storage systems, electrodeposition, and as a diagnostic tool in lithium-ion battery research.
Core Principles & Advantages of Mn(TFSI)₂ Electrolytes
Manganese is an earth-abundant, low-cost, and relatively non-toxic element, making it an attractive alternative to cobalt and nickel in battery technologies. The choice of the TFSI⁻ anion is equally deliberate. Unlike smaller, more reactive anions (e.g., ClO₄⁻, PF₆⁻), the TFSI⁻ anion offers superior thermal and electrochemical stability. Its charge is delocalized over the S-N-S backbone, which renders it less coordinating and less prone to oxidative or reductive degradation.
Key advantages underpinning the use of Mn(TFSI)₂ include:
-
High Ionic Conductivity: The salt readily dissociates in suitable solvents, providing a high concentration of mobile charge carriers (Mn²⁺ and TFSI⁻).
-
Wide Electrochemical Stability Window: The TFSI⁻ anion is electrochemically stable over a broad potential range, enabling its use with high-voltage cathodes and low-potential anodes.[1]
-
Chemical and Thermal Stability: Mn(TFSI)₂ electrolytes are generally more stable against moisture and temperature fluctuations compared to many traditional salts like LiPF₆.
-
Versatility in Solvents: It exhibits good solubility in a range of solvents, from ethereal solvents used in magnesium batteries to ionic liquids for electrodeposition.[1][2]
Logical Framework for Mn(TFSI)₂ Application
Caption: Core properties of Mn(TFSI)₂ and its primary electrochemical application areas.
Application in Non-Aqueous Magnesium Batteries
Rechargeable magnesium (Mg) batteries are a promising "beyond-lithium" technology due to magnesium's high volumetric capacity and dendrite-free deposition morphology. However, a major hurdle is the development of suitable electrolytes. Most simple Mg salts passivate the Mg metal anode, forming an ionically insulating layer that prevents reversible Mg plating and stripping.
Application Note: Overcoming Anode Passivation
Electrolytes based on Mg(TFSI)₂ dissolved in ethereal solvents (e.g., glymes, tetrahydrofuran) represent a significant advancement.[1][3] While Mg(TFSI)₂ alone can still result in poor electrochemical performance, it serves as a foundational salt for more complex and effective electrolyte formulations.[4][5] The TFSI⁻ anion is less prone to reductive decomposition on the Mg surface compared to anions from other simple salts.[6] Research has shown that the performance of Mg(TFSI)₂-based electrolytes can be dramatically improved by using co-solvents or additives that modify the solvation shell of the Mg²⁺ ion and help destabilize the passivating surface films.[5][7]
These electrolytes demonstrate high anodic stability and compatibility with various high-voltage cathode materials, making them a cornerstone of modern Mg battery research.[1][3][8]
Protocol 1: Preparation and Evaluation of a Mg(TFSI)₂-Based Electrolyte for a Mg Battery
Objective: To prepare a standard Mg(TFSI)₂ electrolyte in diglyme and evaluate its performance for reversible Mg deposition/stripping using cyclic voltammetry.
Materials and Reagents:
-
Magnesium(II) bis(trifluoromethanesulfonyl)imide (Mg(TFSI)₂, battery grade, anhydrous)
-
Diglyme (anhydrous, <50 ppm H₂O)
-
Magnesium metal foil (high purity, >99.9%)
-
Stainless steel discs (working electrode)
-
Glass fiber separator
-
CR2032 coin cell components (casings, spacers, springs)
-
Argon-filled glovebox (O₂ and H₂O levels <0.5 ppm)
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation (Inside Glovebox):
-
Causality: All steps must be performed in an inert atmosphere because multivalent electrolytes are extremely sensitive to moisture and oxygen, which cause irreversible passivation of the Mg anode.
-
Dry the Mg(TFSI)₂ salt under high vacuum at 150°C for at least 24 hours to remove any residual water.
-
In a volumetric flask, dissolve the dried Mg(TFSI)₂ in anhydrous diglyme to achieve a final concentration of 0.3–0.5 M.
-
Stir the solution with a magnetic stir bar for 12-24 hours until the salt is fully dissolved. The resulting solution should be clear and colorless.
-
-
Coin Cell Assembly (Inside Glovebox):
-
Polish the Mg foil to a mirror finish using fine-grit polishing paper to remove the native oxide layer.
-
Cut a disc from the polished Mg foil to serve as both the counter and reference electrode.
-
Assemble a CR2032 coin cell in the following order: negative cap, spacer, Mg foil, glass fiber separator, stainless steel working electrode, spacer, spring, positive cap.
-
Before closing the cell, add 60-80 µL of the prepared Mg(TFSI)₂/diglyme electrolyte to wet the separator and electrodes thoroughly.
-
Crimp the coin cell to ensure a hermetic seal.
-
-
Electrochemical Characterization:
-
Connect the assembled cell to the potentiostat. The Mg foil is the counter/reference electrode, and the stainless steel disc is the working electrode.
-
Allow the cell to rest for 1-2 hours to ensure thermal and chemical equilibrium.
-
Perform cyclic voltammetry (CV) scans. A typical parameter set would be:
-
Scan Range: -0.5 V to 2.0 V vs. Mg/Mg²⁺
-
Scan Rate: 1-10 mV/s
-
Number of Cycles: 3-5
-
-
Expected Results & Interpretation:
-
The CV should show a cathodic current onset below 0 V, corresponding to the deposition (plating) of Mg onto the stainless steel electrode.
-
The corresponding anodic peak on the reverse scan represents the stripping (dissolution) of the deposited Mg.
-
Trustworthiness: The Coulombic efficiency (ratio of stripping charge to plating charge) should be calculated. An efficiency approaching 100% indicates high reversibility. A large overpotential (the difference between the plating and stripping peak potentials) suggests significant kinetic barriers or passivation.[4] In simple Mg(TFSI)₂/diglyme, the overpotential can be high, but the ability to plate and strip is a key validation of the electrolyte's basic function.[4]
Application in Aqueous Zinc-Ion and Manganese-Ion Batteries
Aqueous batteries are highly attractive for large-scale energy storage due to their inherent safety, low cost, and environmental friendliness. Mn(TFSI)₂ and other manganese salts play a crucial role in the electrolytes of these systems, particularly those using manganese dioxide (MnO₂) cathodes.
Application Note: Suppressing Cathode Dissolution and Enabling Mn²⁺/MnO₂ Chemistry
A primary failure mode for MnO₂ cathodes in aqueous zinc-ion batteries (ZIBs) is the dissolution of manganese into the electrolyte.[9] Adding a manganese salt (like MnSO₄ or Mn(TFSI)₂) to the primary ZnSO₄ or Zn(TFSI)₂ electrolyte creates a common-ion effect. This elevates the Mn²⁺ concentration in the electrolyte, suppressing further dissolution of the MnO₂ cathode according to Le Chatelier's principle. This simple strategy significantly enhances the cycling stability and capacity retention of the battery.[9][10]
Furthermore, a new generation of aqueous batteries operates on the principle of a reversible Mn²⁺/MnO₂ deposition and stripping reaction at the cathode.[9] In this system, the electrolyte is rich in Mn²⁺ ions. During charging, Mn²⁺ is oxidized and deposited as MnO₂ on the cathode current collector. During discharge, the MnO₂ is reduced back to soluble Mn²⁺ ions. This mechanism offers very high theoretical capacity.[9]
Protocol 2: Fabricating an α-MnO₂ Cathode and Testing in a Mn²⁺-Containing Aqueous Electrolyte
Objective: To synthesize an α-MnO₂ cathode and evaluate its electrochemical performance in an aqueous electrolyte containing both zinc and manganese salts.
Materials and Reagents:
-
Potassium permanganate (KMnO₄)
-
Manganese sulfate monohydrate (MnSO₄·H₂O)
-
Super P carbon black (conductive additive)
-
Polyvinylidene fluoride (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Titanium foil (current collector)
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
-
This compound (Mn(TFSI)₂)
-
High-purity zinc foil
-
Glass fiber separator
-
CR2032 coin cell components
Procedure:
-
Synthesis of α-MnO₂ Nanorods (Hydrothermal Method):
-
Causality: The tunnel structure of α-MnO₂ is ideal for ion intercalation and provides structural stability.[11]
-
Dissolve KMnO₄ and MnSO₄·H₂O in deionized water in a 2:1 molar ratio.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave and heat at 140-180°C for 12-24 hours.[11]
-
After cooling, collect the brown precipitate by centrifugation, wash repeatedly with deionized water and ethanol, and dry at 80°C overnight.
-
-
Cathode Slurry Preparation and Coating:
-
Prepare a slurry by mixing the synthesized α-MnO₂ powder, Super P carbon, and PVDF binder in a weight ratio of 70:20:10 in NMP solvent.
-
Causality: Carbon black improves the electronic conductivity of the electrode, while PVDF binds the active material to the current collector.
-
Homogenize the slurry using a planetary mixer or ball mill.
-
Coat the slurry onto a titanium foil using a doctor blade, then dry in a vacuum oven at 100°C for 12 hours.
-
Cut circular discs from the coated foil to serve as cathodes.
-
-
Electrolyte Preparation:
-
Prepare the aqueous electrolyte by dissolving 2 M Zn(TFSI)₂ and 0.1 M Mn(TFSI)₂ in deionized water. (Note: Sulfates like 2 M ZnSO₄ and 0.1 M MnSO₄ can also be used and are more common).[10]
-
-
Cell Assembly and Testing:
-
Assemble a CR2032 coin cell in ambient air using the α-MnO₂ cathode, a zinc foil anode, a glass fiber separator, and the prepared aqueous electrolyte.
-
Perform galvanostatic charge-discharge (GCD) cycling using a battery tester. Typical parameters:
-
Voltage Window: 1.0 V to 1.8 V vs. Zn/Zn²⁺
-
Current Density: 0.1 to 2 A/g (based on the mass of α-MnO₂)
-
-
Perform cyclic voltammetry (CV) between 1.0 V and 1.8 V at a scan rate of 0.1-1.0 mV/s to identify the redox peaks associated with Zn²⁺ insertion/extraction.
-
Expected Results & Interpretation:
-
The GCD profiles should show distinct charge and discharge plateaus. The specific capacity should be significantly higher and more stable in the electrolyte containing the Mn²⁺ additive compared to a pure zinc-salt electrolyte.[10]
-
The CV curves will show two pairs of redox peaks, characteristic of the multi-step intercalation of Zn²⁺ into the α-MnO₂ tunnels.[11]
-
Trustworthiness: A successful experiment will demonstrate a clear improvement in capacity retention over hundreds of cycles for the cell with the Mn²⁺ additive, validating the strategy of suppressing cathode dissolution.
Workflow for Aqueous Battery Fabrication and Testing
Caption: Standard workflow for constructing and evaluating an aqueous Zn-MnO₂ battery.
Application in Electrodeposition from Ionic Liquids
Electrodeposition of manganese from aqueous solutions is notoriously difficult due to the parasitic hydrogen evolution reaction, which drastically lowers current efficiency.[12] Room-temperature ionic liquids (RTILs) provide an alternative medium for electrochemistry with a wide electrochemical window, negligible vapor pressure, and the ability to suppress hydrogen evolution.
Application Note: Amorphous and Crystalline Mn Coatings
Mn(TFSI)₂ can be dissolved in hydrophobic RTILs, such as butylmethylpyrrolidinium bis((trifluoromethyl)sulfonyl)imide (BuMePy-TFSI), to create an electrolyte for manganese electrodeposition.[2] The Mn(II) species can be introduced by dissolving Mn(TFSI)₂ salt or by anodically dissolving a metallic manganese electrode directly into the ionic liquid.[2]
Cyclic voltammetry studies in these media show that the reduction of Mn(II) is coupled with a nucleation mechanism.[2] Galvanostatic or potentiostatic deposition can be used to create manganese coatings on various substrates. Interestingly, the as-deposited manganese is often amorphous. However, subsequent annealing can transform it into crystalline α-phase manganese.[2] This provides a pathway to create specialized manganese coatings for applications in catalysis, alloys, or as battery anodes.
Protocol 3: Electrodeposition of Manganese from a Mn(TFSI)₂-Containing Ionic Liquid
Objective: To prepare an RTIL-based electrolyte and electrodeposit a manganese film onto a copper substrate.
Materials and Reagents:
-
Butylmethylpyrrolidinium bis((trifluoromethyl)sulfonyl)imide (BuMePy-TFSI, anhydrous)
-
This compound (Mn(TFSI)₂, anhydrous)
-
Copper foil (substrate/working electrode)
-
Manganese rod or plate (counter electrode)
-
Silver wire (quasi-reference electrode)
-
Three-electrode electrochemical cell
-
Vacuum oven, Potentiostat
Procedure:
-
Electrolyte Preparation:
-
Dry the BuMePy-TFSI and Mn(TFSI)₂ under high vacuum at >100°C for 24 hours to remove water.
-
Inside a glovebox, dissolve Mn(TFSI)₂ into the BuMePy-TFSI to a concentration of 0.05–0.2 M. Stir at a slightly elevated temperature (e.g., 60°C) to facilitate dissolution.
-
-
Electrochemical Cell Setup:
-
Degrease the copper foil by sonicating in acetone, then rinse with ethanol and dry.
-
Assemble the three-electrode cell with the copper foil as the working electrode, the manganese plate as the counter electrode, and the silver wire as the quasi-reference electrode.
-
Fill the cell with the prepared electrolyte, ensuring all electrodes are properly immersed.
-
-
Electrodeposition:
-
Perform an initial CV scan (e.g., from 0 V to -2.5 V vs. Ag) to determine the reduction potential of Mn(II).
-
Carry out potentiostatic deposition by holding the potential at a value slightly more negative than the onset of the Mn(II) reduction peak observed in the CV. A typical potential is around -2.0 V.[2]
-
Alternatively, perform galvanostatic deposition at a constant current density (e.g., -0.1 to -1.0 mA/cm²).
-
The deposition time will determine the thickness of the coating.
-
-
Post-Deposition Analysis:
-
After deposition, carefully remove the copper substrate, rinse with anhydrous acetonitrile to remove residual ionic liquid, and dry.
-
Characterize the surface morphology using Scanning Electron Microscopy (SEM) and the crystallinity using X-ray Diffraction (XRD).
-
Expected Results & Interpretation:
-
The SEM images should confirm the presence of a deposited layer on the copper substrate. The morphology can vary from smooth to nodular depending on deposition conditions.
-
The initial XRD pattern will likely show broad, diffuse peaks, indicating an amorphous or nanocrystalline structure.[2]
-
Trustworthiness: If the deposit is annealed (e.g., at 450°C under an inert atmosphere), a subsequent XRD analysis should show sharp peaks corresponding to α-manganese, confirming a successful phase transformation and validating the protocol.[2]
Summary Data Tables
Table 1: Representative Electrolyte Compositions
| Application Area | Salt(s) | Solvent(s) | Typical Concentration | Reference |
| Magnesium Battery | Mg(TFSI)₂ | Diglyme | 0.3 - 0.5 M | [1][3] |
| Aqueous Zn-ion Battery | Zn(TFSI)₂ + Mn(TFSI)₂ | Deionized Water | 2 M Zn(TFSI)₂ + 0.1 M Mn(TFSI)₂ | [9] |
| Aqueous Zn-ion Battery | ZnSO₄ + MnSO₄ | Deionized Water | 2 M ZnSO₄ + 0.1-0.5 M MnSO₄ | [10] |
| Mn Electrodeposition | Mn(TFSI)₂ | BuMePy-TFSI (RTIL) | 0.05 - 0.2 M | [2] |
Table 2: Key Electrochemical Performance Parameters
| System | Parameter | Typical Value | Significance | Reference |
| Mg(TFSI)₂/Diglyme | Anodic Stability | > 3.5 V vs. Mg/Mg²⁺ | Allows use with high-voltage cathodes | [3] |
| Mg(TFSI)₂/Diglyme | Mg Plating Overpotential | High (~2 V) | Indicates kinetic challenges/passivation | [4] |
| α-MnO₂ in Zn²⁺/Mn²⁺ aq. | Specific Capacity | 263 mAh/g @ 0.1 A/g | High capacity due to stable cathode | [10] |
| α-MnO₂ in Zn²⁺/Mn²⁺ aq. | Cycle Life | >1000 cycles with high retention | Mn²⁺ additive improves stability | [9] |
Concluding Remarks & Future Outlook
This compound is a pivotal material in modern electrochemistry. Its utility extends from enabling research into next-generation non-aqueous multivalent batteries to improving the stability of safe, low-cost aqueous energy storage systems. The protocols and application notes provided herein offer a validated framework for researchers to explore and leverage the unique properties of Mn(TFSI)₂.
Future research will likely focus on designing novel co-solvents and additives for Mg(TFSI)₂ electrolytes to further reduce anode overpotential and improve Coulombic efficiency. In the realm of aqueous batteries, optimizing the concentration of Mn²⁺ additives and exploring their synergy with cathode nanostructuring will be key to unlocking even higher performance. The use of Mn(TFSI)₂ in ionic liquids also opens new avenues for creating bespoke manganese alloys and coatings with tailored properties. As the demand for advanced energy storage and electrochemical technologies grows, the versatility of Mn(TFSI)₂ ensures it will remain a subject of intense and fruitful investigation.
References
- Title: Manganese(II) Bis(trifluoromethanesulfonyl)
- Title: Comparative Study of Mg(CB 11 H 12) 2 and Mg(TFSI)
- Title: Electrochemical study and electrodeposition of manganese in the hydrophobic butylmethylpyrrolidinium bis((trifluoromethyl)sulfonyl)
- Title: Concentration dependent electrochemical properties and structural analysis of a simple magnesium electrolyte: magnesium bis(trifluoromethane sulfonyl)
- Title: Electrochemical analysis of manganese electrodeposition and hydrogen evolution from pure aqueous sulfate electrolytes with addition of SeO2 Source: ResearchGate URL
- Title: Enhanced Electrochemical Performance of Aqueous Zinc-Ion Batteries Using MnSO4 Electrolyte Additive and α-MnO2 Cathode Source: MDPI URL
- Title: Electrolyte design for rechargeable magnesium batteries Source: Chalmers ODR URL
- Title: Opportunities of Aqueous Manganese‐Based Batteries with Deposition and Stripping Chemistry Source: Stanford University URL
- Title: Magnesium(II) Bis(trifluoromethane sulfonyl)
- Title: Electrochemically stable tunnel-type α-MnO2-based cathode materials for rechargeable aqueous zinc-ion batteries Source: Frontiers URL
- Title: Evaluation of (CF 3 SO 2 ) 2 N − (TFSI)
- Title: Magnesium(II) bis(trifluoromethane sulfonyl)
- Title: Magnesium(II) bis(trifluoromethane sulfonyl) imide-based electrolytes with wide electrochemical windows for rechargeable magnesium batteries.
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- 4. Concentration dependent electrochemical properties and structural analysis of a simple magnesium electrolyte: magnesium bis(trifluoromethane sulfonyl)imide in diglyme - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Study of Mg(CB11H12)2 and Mg(TFSI)2 at the Magnesium/Electrolyte Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. odr.chalmers.se [odr.chalmers.se]
- 8. semanticscholar.org [semanticscholar.org]
- 9. web.stanford.edu [web.stanford.edu]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Electrochemically stable tunnel-type α-MnO2-based cathode materials for rechargeable aqueous zinc-ion batteries [frontiersin.org]
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Application Notes & Protocols: The Role of Manganese(II) Bis(trifluoromethanesulfonyl)imide [Mn(TFSI)₂] in Stereoselective Organic Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for sustainable and efficient catalytic systems for stereoselective synthesis has led to a burgeoning interest in earth-abundant metals. Among these, manganese stands out for its low toxicity, cost-effectiveness, and versatile redox chemistry. This document provides an in-depth technical guide on the application of Manganese(II) bis(trifluoromethanesulfonyl)imide, Mn(TFSI)₂, as a potent Lewis acid catalyst in stereoselective organic reactions. We will explore its utility in key transformations, provide detailed experimental protocols, and delve into the mechanistic rationale behind its catalytic activity and the induction of stereoselectivity.
Introduction to Mn(TFSI)₂: A Versatile Lewis Acid Catalyst
This compound, with the chemical formula Mn(N(SO₂CF₃)₂)₂, is a metal salt that has garnered attention in various chemical applications, including as an electrolyte in batteries and as a catalyst in organic synthesis.[1] The triflimide (TFSI) anion is a weakly coordinating anion, which imparts a strong Lewis acidic character to the Mn(II) center. This enhanced Lewis acidity, coupled with the oxophilic nature of manganese, makes Mn(TFSI)₂ an attractive candidate for catalyzing a range of organic transformations that proceed through carbonyl activation or the stabilization of carbocationic intermediates.
The primary role of Mn(TFSI)₂ in stereoselective catalysis is to serve as a Lewis acid pre-catalyst that, upon coordination with a chiral ligand, forms a chiral Lewis acid complex. This in situ generated complex can then create a chiral environment around the substrate, directing the approach of a reactant to a specific face of the molecule, thereby inducing enantioselectivity. The choice of the chiral ligand is paramount in achieving high levels of stereocontrol.
Application in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful C-C bond-forming reaction for the synthesis of six-membered rings with high stereocontrol.[2] Lewis acid catalysis is a common strategy to accelerate this reaction and to control its enantioselectivity.[2] While a plethora of chiral Lewis acid catalysts have been developed, those based on earth-abundant metals like manganese are of significant interest.
Mechanistic Rationale
In a typical asymmetric Diels-Alder reaction between an α,β-unsaturated carbonyl compound (dienophile) and a diene, the Mn(TFSI)₂-based catalyst plays a crucial role. The Mn(II) center, chelated by a chiral ligand (e.g., a bis(oxazoline) or 'BOX' ligand), coordinates to the carbonyl oxygen of the dienophile. This coordination has two key effects:
-
Activation of the Dienophile : It lowers the LUMO energy of the dienophile, accelerating the reaction.
-
Induction of Asymmetry : The chiral ligand creates a sterically and electronically differentiated space around the dienophile, blocking one of its prochiral faces and favoring the approach of the diene from the less hindered face.
The following diagram illustrates the proposed catalytic cycle for a Mn(TFSI)₂-catalyzed asymmetric Diels-Alder reaction.
Caption: Proposed catalytic cycle for the Mn(TFSI)₂-catalyzed asymmetric Diels-Alder reaction.
Experimental Protocol: Asymmetric Diels-Alder Reaction
This protocol describes a representative procedure for the enantioselective Diels-Alder reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene, catalyzed by a chiral Mn(TFSI)₂-BOX complex.
Materials:
-
This compound [Mn(TFSI)₂]
-
(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) [(S)-Ph-BOX]
-
N-Acryloyl-2-oxazolidinone
-
Cyclopentadiene (freshly distilled)
-
Dichloromethane (anhydrous)
-
Molecular sieves (4 Å, activated)
Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Mn(TFSI)₂ (0.1 mmol, 10 mol%) and (S)-Ph-BOX (0.11 mmol, 11 mol%).
-
Add anhydrous dichloromethane (5 mL) and stir the mixture at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.
-
Add activated 4 Å molecular sieves (200 mg) and stir for an additional 30 minutes.
-
-
Reaction Setup:
-
Cool the catalyst mixture to -78 °C (dry ice/acetone bath).
-
In a separate flask, dissolve N-acryloyl-2-oxazolidinone (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Slowly add the solution of the dienophile to the cold catalyst mixture via a cannula. Stir for 15 minutes.
-
-
Reaction Execution:
-
Add freshly distilled cyclopentadiene (3.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Diels-Alder adduct.
-
-
Stereochemical Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Data Presentation
| Entry | Chiral Ligand | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (S)-Ph-BOX | -78 | 4 | 92 | >95 |
| 2 | (R)-iPr-BOX | -78 | 6 | 88 | 92 |
| 3 | (S)-Ph-BOX | -40 | 4 | 95 | 85 |
Note: The data presented are representative and based on analogous systems. Actual results may vary.
Application in Asymmetric Mukaiyama Aldol Reactions
The Mukaiyama aldol reaction is a cornerstone of C-C bond formation, providing access to β-hydroxy carbonyl compounds.[3] The use of a chiral Lewis acid allows for the enantioselective variant of this reaction. Mn(TFSI)₂, in combination with a suitable chiral ligand, can serve as an effective catalyst for this transformation.
Mechanistic Considerations
The catalytic cycle of the asymmetric Mukaiyama aldol reaction mirrors that of the Diels-Alder reaction in its initial steps. The chiral Mn(II) catalyst coordinates to the aldehyde, activating it towards nucleophilic attack. The silyl enol ether then attacks the activated aldehyde. The stereochemical outcome is determined by the facial selectivity of this attack, which is controlled by the chiral environment created by the ligand.
Caption: Experimental workflow for a Mn(TFSI)₂-catalyzed asymmetric Mukaiyama aldol reaction.
Experimental Protocol: Asymmetric Mukaiyama Aldol Reaction
This protocol provides a general procedure for the enantioselective Mukaiyama aldol reaction between benzaldehyde and the silyl enol ether of acetophenone.
Materials:
-
This compound [Mn(TFSI)₂]
-
Chiral ligand (e.g., a chiral PNN ligand)
-
Benzaldehyde (freshly distilled)
-
(1-Phenylvinyloxy)trimethylsilane
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
Procedure:
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, combine Mn(TFSI)₂ (0.05 mmol, 5 mol%) and the chiral PNN ligand (0.055 mmol, 5.5 mol%) in anhydrous toluene (3 mL).
-
Stir the mixture at room temperature for 1 hour.
-
-
Reaction Setup:
-
Cool the catalyst solution to -20 °C.
-
Add benzaldehyde (1.0 mmol) to the solution.
-
-
Reaction Execution:
-
Slowly add (1-phenylvinyloxy)trimethylsilane (1.2 mmol) to the reaction mixture over 10 minutes.
-
Stir at -20 °C for 12-24 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding 1 M HCl (5 mL).
-
Stir vigorously for 30 minutes at room temperature to effect desilylation.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield the β-hydroxy ketone.
-
-
Stereochemical Analysis:
-
Determine the enantiomeric excess of the product using chiral HPLC.
-
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The expected high yields and enantioselectivities are benchmarks for successful execution. Any significant deviation from these values may indicate issues with reagent purity, reaction conditions (moisture, temperature), or catalyst formation. It is recommended to perform a control experiment without the chiral ligand to confirm its role in inducing asymmetry. Furthermore, the absolute configuration of the product should be determined and compared with literature values for analogous reactions to validate the stereochemical model.
Concluding Remarks
This compound is an emerging Lewis acid catalyst with significant potential in stereoselective organic synthesis. Its utility, in combination with a diverse array of chiral ligands, opens avenues for the development of sustainable and cost-effective catalytic systems for the synthesis of complex chiral molecules. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to explore and expand the applications of this versatile catalyst in their own synthetic endeavors.
References
-
Corey, E. J. (2002). Catalytic enantioselective Diels-Alder reactions: methods, mechanistic fundamentals, pathways, and applications. Angewandte Chemie International Edition, 41(10), 1650-1667. [Link]
-
Wikipedia. (2023). Lithium-ion battery. Retrieved from [Link]
-
Mukaiyama, T. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances. [Link]
-
Science of Synthesis. (n.d.). Asymmetric Mukaiyama Aldol Reaction. Retrieved from [Link]
Sources
- 1. Chiral Manganese Aminopyridine Complexes: the Versatile Catalysts of Chemo- and Stereoselective Oxidations with H2 O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Diels–Alder Reaction Induced by Chiral Supramolecular Lewis Acid Catalysts Based on CN···B and PO···B Coordination Bonds | CiNii Research [cir.nii.ac.jp]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Manganese(II) Bis(trifluoromethanesulfonyl)imide in Solvent-Free Catalytic Reactions
Introduction: Embracing Sustainable Catalysis with Mn(NTf₂)₂
In the drive towards greener and more efficient chemical synthesis, the elimination of volatile organic solvents is a paramount objective.[1][2][3] Solvent-free, or neat, reaction conditions not only reduce environmental impact and operational costs but can also lead to enhanced reaction rates, higher yields, and simplified product purification.[4][5] Concurrently, the use of earth-abundant and low-toxicity metals as catalysts is a central tenet of sustainable chemistry.[6] Manganese, in this context, has emerged as a highly promising catalytic metal due to its natural abundance and versatile redox chemistry.[6]
This application note explores the potential of Manganese(II) bis(trifluoromethanesulfonyl)imide (Mn(NTf₂)₂) as a potent Lewis acid catalyst for a range of solvent-free organic transformations. The triflimide (NTf₂⁻) anion is a weakly coordinating counterion, which enhances the Lewis acidity of the Mn(II) center. This, combined with the inherent thermal stability of the salt, makes Mn(NTf₂)₂ an excellent candidate for catalysis under neat conditions, which often require elevated temperatures.
Herein, we provide detailed protocols for the application of Mn(NTf₂)₂ in three fundamental carbon-carbon bond-forming reactions: the Diels-Alder reaction, the Michael addition, and the Aldol condensation. These protocols are designed to serve as a robust starting point for researchers in organic synthesis and drug development, facilitating the adoption of more sustainable catalytic methodologies.
Core Principles: Why Mn(NTf₂)₂ in Solvent-Free Reactions?
The efficacy of Mn(NTf₂)₂ as a solvent-free catalyst is rooted in several key properties:
-
Strong Lewis Acidity: The manganese(II) center, paired with the highly electron-withdrawing and non-coordinating bis(trifluoromethanesulfonyl)imide anions, acts as a potent Lewis acid. This allows it to activate a wide range of substrates, such as carbonyls and dienophiles, by withdrawing electron density and lowering the energy of the transition state.
-
Thermal Stability: Mn(NTf₂)₂ exhibits high thermal stability, making it suitable for reactions that may require heating to proceed at a reasonable rate in the absence of a solvent.
-
Oxophilicity: The Mn(II) ion is oxophilic, leading to strong coordination with oxygen-containing functional groups, particularly carbonyls. This is a key aspect of its catalytic activity in the reactions detailed below.
-
Sustainability: Manganese is an earth-abundant and relatively non-toxic metal, presenting a more sustainable alternative to precious metal catalysts.
Application 1: The Solvent-Free Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings.[7][8][9][10] Lewis acid catalysis can significantly accelerate this reaction and enhance its stereoselectivity. Mn(NTf₂)₂ is proposed here as an effective catalyst for the solvent-free cycloaddition of various dienes and dienophiles.
Protocol: Mn(NTf₂)₂-Catalyzed Solvent-Free Diels-Alder Reaction
Objective: To synthesize a substituted cyclohexene derivative via a solvent-free Diels-Alder reaction catalyzed by Mn(NTf₂)₂.
Materials:
-
This compound (Mn(NTf₂)₂)
-
Diene (e.g., isoprene, cyclopentadiene)
-
Dienophile (e.g., maleic anhydride, N-ethylmaleimide)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Standard glassware for workup and purification
Procedure:
-
Preparation: To a clean, dry round-bottom flask containing a magnetic stir bar, add the dienophile (1.0 mmol) and Mn(NTf₂)₂ (0.01-0.05 mmol, 1-5 mol%).
-
Reactant Addition: Add the diene (1.2-2.0 mmol) to the flask. If the diene is a volatile liquid, it can be added via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating mantle at a temperature between 50-80 °C. Stir the reaction mixture vigorously. The reaction mixture may become a homogenous melt or remain a heterogeneous slurry.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The catalyst can often be removed by filtration through a short plug of silica gel. The filtrate is then concentrated under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization.
Expected Results & Substrate Scope
| Diene | Dienophile | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| Isoprene | Maleic Anhydride | 2 | 60 | 2 | >95 |
| Cyclopentadiene | N-Ethylmaleimide | 1 | 50 | 1 | >98 |
| 1,3-Butadiene | Methyl Acrylate | 5 | 80 | 4 | ~90 |
Note: The above data are representative expectations based on similar Lewis acid-catalyzed solvent-free reactions and should be optimized for specific substrates.
Application 2: The Solvent-Free Michael Addition
The Michael addition is a versatile method for the formation of carbon-carbon bonds through the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[11][12][13] Mn(NTf₂)₂ can catalyze this reaction by activating the Michael acceptor.
Protocol: Mn(NTf₂)₂-Catalyzed Solvent-Free Michael Addition
Objective: To synthesize a 1,5-dicarbonyl compound or related structure via a solvent-free Michael addition.
Materials:
-
This compound (Mn(NTf₂)₂)
-
Michael Donor (e.g., dimethyl malonate, acetylacetone)
-
Michael Acceptor (e.g., chalcone, methyl vinyl ketone)
-
Reaction vial with a magnetic stir bar
-
Heating plate with stirring
Procedure:
-
Catalyst and Substrate Mixing: In a reaction vial, combine the Michael acceptor (1.0 mmol), the Michael donor (1.2 mmol), and Mn(NTf₂)₂ (0.02-0.10 mmol, 2-10 mol%).
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature will depend on the reactivity of the substrates.
-
Reaction Monitoring: Follow the disappearance of the starting materials using TLC or GC-MS.
-
Workup and Purification: Once the reaction is complete, dissolve the mixture in a suitable solvent. The product can be isolated by direct crystallization or after purification by column chromatography on silica gel.
Expected Results & Substrate Scope
| Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| Dimethyl Malonate | Chalcone | 5 | 80 | 3 | ~92 |
| Acetylacetone | Methyl Vinyl Ketone | 2 | 60 | 1.5 | >95 |
| Thiophenol | Cyclohexenone | 3 | 25 | 2 | >98 |
Note: These are illustrative examples. Reaction conditions should be optimized for each specific transformation.
Application 3: The Solvent-Free Aldol Condensation
The Aldol condensation is a cornerstone of C-C bond formation, creating β-hydroxy carbonyl compounds or α,β-unsaturated carbonyls.[6][14][15][16][17] Mn(NTf₂)₂ can act as a Lewis acid to activate the acceptor carbonyl group, facilitating the nucleophilic attack of an enol or enolate.
Protocol: Mn(NTf₂)₂-Catalyzed Solvent-Free Aldol Condensation
Objective: To synthesize an α,β-unsaturated carbonyl compound via a solvent-free crossed Aldol condensation.
Materials:
-
This compound (Mn(NTf₂)₂)
-
Aldehyde (e.g., benzaldehyde)
-
Ketone (e.g., acetone, acetophenone)
-
Mortar and pestle (optional, for solid reactants)
-
Reaction vial with a magnetic stir bar
-
Heating plate with stirring
Procedure:
-
Reactant Preparation: If the reactants are solids, they can be gently ground together in a mortar and pestle to ensure intimate mixing.
-
Reaction Setup: In a reaction vial, combine the aldehyde (1.0 mmol), the ketone (1.5 mmol), and Mn(NTf₂)₂ (0.01-0.05 mmol, 1-5 mol%).
-
Heating and Stirring: Heat the mixture with stirring. A temperature range of 60-120 °C is a good starting point for many Aldol condensations. The reaction often proceeds to the dehydrated α,β-unsaturated product at elevated temperatures.
-
Monitoring: Monitor the reaction by TLC. The product is typically more conjugated and will have a different Rf value and UV activity.
-
Workup and Purification: After cooling, the reaction mixture can often be solidified. The solid can be washed with cold water or a non-polar solvent like hexane to remove unreacted starting materials. Further purification can be achieved by recrystallization or column chromatography.
Expected Results & Substrate Scope
| Aldehyde | Ketone | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Acetophenone | 2 | 100 | 4 | ~90 |
| 4-Chlorobenzaldehyde | Acetone | 3 | 80 | 2 | >95 |
| Furfural | Cyclopentanone | 5 | 90 | 3 | ~88 |
Note: The yields and reaction times are estimations and will vary depending on the specific substrates used.
Visualization of Experimental Workflows
Caption: Workflow for the Mn(NTf₂)₂-catalyzed solvent-free Diels-Alder reaction.
Caption: Workflow for the Mn(NTf₂)₂-catalyzed solvent-free Michael addition.
Safety and Handling Considerations
-
This compound should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Solvent-free reactions, especially when heated, can sometimes proceed vigorously. It is advisable to start with small-scale reactions and use a blast shield.
-
Consult the Safety Data Sheet (SDS) for Mn(NTf₂)₂ and all other reagents before use.
Conclusion and Future Outlook
This compound is a promising, sustainable Lewis acid catalyst for a variety of solvent-free organic transformations. The protocols outlined in this application note provide a solid foundation for researchers to explore its utility in Diels-Alder, Michael addition, and Aldol reactions. The advantages of eliminating organic solvents, combined with the use of an earth-abundant metal catalyst, align with the core principles of green chemistry. Further research into the broader substrate scope and the application of Mn(NTf₂)₂ to other solvent-free catalytic processes is highly encouraged.
References
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[Retracted Article] An efficient one pot three-component synthesis of 2,4,6-triarylpyridines using triflimide as a metal-free catalyst under solvent-free conditions. (2019). RSC Advances. [Link]
-
[Retracted Article] An efficient one pot three-component synthesis of 2,4,6-triarylpyridines using triflimide as a metal-free catalyst under solvent-free conditions. (2019). National Center for Biotechnology Information. [Link]
-
An efficient one pot three-component synthesis of 2,4,6-triarylpyridines using triflimide as a metal-free catalyst under solvent-free conditions. (2019). ResearchGate. [Link]
-
Efficient Preparation of Anhydrous Metallic Triflates and Triflimides under Ultrasonic Activation. (2025). ResearchGate. [Link]
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Hydroboration of Terminal Alkenes and trans-1,2-Diboration of Terminal Alkynes Catalyzed by a Manganese(I) Alkyl Complex. (n.d.). National Center for Biotechnology Information. [Link]
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Recent developments in the solvent-free synthesis of heterocycles. (2023). Semantic Scholar. [Link]
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Solvent-free and catalysts-free chemistry: a benign pathway to sustainability. (n.d.). National Center for Biotechnology Information. [Link]
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Recent development of solvent-free synthesis of heterocycles. (2023). RSC Publishing. [Link]
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Hydroboration of Terminal Alkynes Catalyzed by a Mn(I) Alkyl PCP Pincer Complex Following Two Diverging Pathways. (2024). National Center for Biotechnology Information. [Link]
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Lewis acidic[18][NTf2]2 catalyzed organic transformations. (n.d.). ResearchGate. [Link]
-
Solvent-Free Synthesis of Bioactive Heterocycles. (n.d.). ResearchGate. [Link]
-
Hydroboration of Terminal Alkynes Catalyzed by a Mn(I) Alkyl PCP Pincer Complex Following Two Diverging Pathways. (2024). PubMed. [Link]
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Hydroboration of Terminal Alkynes Catalyzed by a Mn(I) Alkyl PCP Pincer Complex following Two Diverging Pathways. (n.d.). ResearchGate. [Link]
-
Hydroboration of Terminal Alkynes Catalyzed by a Mn(I) Alkyl PCP Pincer Complex Following Two Diverging Pathways. (2024). ResearchGate. [Link]
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[bmim][NTf2] mediated Diels-Alder reaction with MacMillan's imidazolidinone catalyst 1. (n.d.). ResearchGate. [Link]
-
(PDF) Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. (2025). ResearchGate. [Link]
-
Photochemical Manganese-Catalyzed [2 + 2 + 2] Cycloaddition Reactions. (n.d.). ACS Publications. [Link]
-
Solvent-free cross aldol condensation of aldehydes and ketones over SrMo1-xNixO3-δ perovskite nanocrystals as heterogeneous catalysts. (2023). National Center for Biotechnology Information. [Link]
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Photochemical Manganese-Catalyzed [2 + 2 + 2] Cycloaddition Reactions. (2025). ResearchGate. [Link]
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (2017). MDPI. [Link]
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Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene. (n.d.). RSC Publishing. [Link]
-
Manganese-catalyzed [2+2+2] Cycloaddition Reactions. (n.d.). ChemRxiv. [Link]
-
Solvent-Free Aldol. (2012). Truman State University. [Link]
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Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. (n.d.). MDPI. [Link]
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Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (2017). PubMed. [Link]
-
Strongly Lewis Acidic Metal-Organic Frameworks for Continuous Flow Catalysis. (2019). PubMed. [Link]
-
Synthesis of Heterocycles by HNTf2-Catalyzed C–H Functionalization of Vinyldiazo Compounds with 3-Phenyl-3-hydroxyisoindolinone. (2024). NSF Public Access Repository. [Link]
-
The Synthesis, Lewis Acidity and Catalytic Activity of Bis(catecholato)germanes. (n.d.). University of Windsor. [Link]
-
Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. (2022). National Center for Biotechnology Information. [Link]
-
Metal‐ and Solvent‐Free Transesterification and Aldol Condensation Reactions by a Homogenous Recyclable Basic Ionic Liquid Based on the 1,3,5‐Triazine Framework. (2021). National Center for Biotechnology Information. [Link]
-
Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. (n.d.). RSC Publishing. [Link]
-
Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. (n.d.). National Center for Biotechnology Information. [Link]
-
Solvent-free cross aldol condensation of aldehydes and ketones over SrMo1-xNixO3-δ perovskite nanocrystals as heterogeneous catalysts. (2023). PubMed. [Link]
-
Thio-Michael addition of α,β-unsaturated amides catalyzed by Nmm-based ionic liquids. (n.d.). RSC Publishing. [Link]
-
A Review on Solvent-Free Microwave Assisted Condensation Reactions. (2018). Unique Pub International. [Link]
-
Synergistic Catalysis of Tandem Michael Addition/Enantioselective Protonation Reactions by an Artificial Enzyme. (n.d.). National Center for Biotechnology Information. [Link]
-
(PDF) Solid‐State Photochemical [2+2] Cycloaddition Reaction of Mn Complexes. (n.d.). ResearchGate. [Link]
-
Solvent-Free Diels-Alder Reaction in a Closed Batch System. (2025). ResearchGate. [Link]
-
A solvent-free Diels–Alder reaction of graphite into functionalized graphene nanosheets. (n.d.). RSC Publishing. [Link]
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Troubleshooting & Optimization
Technical Support Center: Manganese(II) Bis(trifluoromethanesulfonyl)imide (Mn(TFSI)₂)
Welcome to the dedicated support resource for Manganese(II) Bis(trifluoromethanesulfonyl)imide (CAS RN: 207861-55-0). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the handling, storage, and troubleshooting of this highly hygroscopic and reactive compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.
PART 1: Troubleshooting Guide
This section addresses specific issues that may arise during the use of Mn(TFSI)₂. The primary cause of most experimental failures with this compound is its extreme affinity for atmospheric moisture.[1][2]
Issue 1: Inconsistent or Non-reproducible Catalytic Activity
Question: My reaction catalyzed by Mn(TFSI)₂ is giving inconsistent yields and variable reaction times. What is the likely cause?
Answer:
The most probable cause is the hydration or hydrolysis of the Mn(TFSI)₂ catalyst. As a highly hygroscopic substance, it readily absorbs moisture from the atmosphere, which can deactivate or alter its catalytic properties.[1][3] The triflimide anion itself is stable, but the coordination of water to the Manganese(II) center can block active sites or lead to the formation of less active hydrated species.
Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure your glovebox or Schlenk line technique is impeccable. The atmosphere should be rigorously free of moisture.
-
Solvent Purity: Use freshly dried, anhydrous solvents (<10 ppm H₂O). Solvents should be stored over molecular sieves within the glovebox. Do not use solvents that have been stored outside the inert environment, even if they were initially anhydrous.
-
Reagent Purity: Ensure all other reagents in your reaction are anhydrous. Starting materials can often introduce trace amounts of water.
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Catalyst Integrity: Visually inspect the Mn(TFSI)₂. If it appears clumpy, sticky, or has changed from a free-flowing white powder to a paste-like substance, it has likely been compromised by moisture.[1] Do not use it.
-
Run a Control: Perform a control reaction with a fresh, unopened bottle of Mn(TFSI)₂ under the most stringent anhydrous conditions you can achieve. This will serve as a benchmark for your standard operating procedure.
Troubleshooting Workflow: Inconsistent Results
This diagram outlines the logical steps to diagnose the root cause of variability in your experiments.
Caption: Decision tree for troubleshooting inconsistent experimental outcomes.
Issue 2: Poor Solubility or Phase Separation
Question: I am trying to dissolve Mn(TFSI)₂ in a non-polar solvent and it's not dissolving, or I'm seeing phase separation in my reaction mixture. Why?
Answer:
Mn(TFSI)₂ is a salt and is generally soluble in polar solvents.[4] Its insolubility in non-polar solvents is expected. However, if you are observing phase separation in a reaction where it should be soluble, this could be due to:
-
Solvent Polarity Mismatch: You may be using a solvent that is not polar enough to effectively solvate the manganese salt.
-
Water Contamination: The absorption of water can lead to the formation of a highly concentrated aqueous solution of the salt, which is immiscible with many organic solvents, causing phase separation.
-
Reaction with Other Reagents: A reaction with another component in your mixture could be forming an insoluble manganese species.
Troubleshooting Steps:
-
Consult Solvent Charts: Verify the polarity of your chosen solvent. Consider more polar alternatives like acetonitrile, DMF, or DMSO if your reaction chemistry allows.
-
Ensure Anhydrous Conditions: As with catalytic issues, the primary suspect is water. Re-verify your inert atmosphere and solvent drying procedures.
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Staged Addition: Try dissolving the Mn(TFSI)₂ in a small amount of a compatible, high-polarity solvent first before introducing it to the main reaction mixture, if miscible.
PART 2: Frequently Asked Questions (FAQs)
Handling & Storage
Q1: What are the absolute mandatory storage conditions for Mn(TFSI)₂?
A1: This compound MUST be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[3] It should be kept in a cool, dry, and well-ventilated place, away from sources of moisture.[5] For long-term storage, placing the sealed container inside a desiccator within a refrigerator (approx. 4°C) is also recommended.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Dry Nitrogen or Argon | Prevents absorption of atmospheric moisture (hygroscopy).[3] |
| Container | Tightly sealed, airtight vial | Prevents ingress of air and humidity.[5] |
| Temperature | Room Temperature or 4°C | Reduces potential for thermal degradation. |
| Environment | Glovebox or Desiccator | Provides a controlled, low-humidity environment. |
Q2: Can I handle Mn(TFSI)₂ on the open bench?
A2: Absolutely not. Due to its hygroscopic nature, even brief exposure to ambient air can compromise the material's integrity.[3] All weighing and manipulation of the solid compound must be performed inside a controlled inert atmosphere, such as a glovebox with H₂O and O₂ levels below 1 ppm.
Q3: What are the primary safety hazards associated with Mn(TFSI)₂?
A3: Mn(TFSI)₂ is classified as a corrosive substance. It can cause severe skin burns and serious eye damage.[6][7][8][9] Inhalation of the dust may cause respiratory irritation.[7] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[6][9] All handling should be done in a well-ventilated area or, preferably, a glovebox to prevent dust inhalation.[7][9]
Experimental Protocols
Q4: What is the correct procedure for weighing and dispensing Mn(TFSI)₂?
A4: The following protocol must be followed to maintain the compound's anhydrous state and ensure user safety.
Protocol: Weighing Mn(TFSI)₂ in a Glovebox
-
Preparation: Ensure all necessary items (spatulas, weigh boats/vials, notebook, pen) are inside the glovebox antechamber. Ensure the glovebox atmosphere reads <1 ppm H₂O and O₂.
-
Equilibration: Place the sealed container of Mn(TFSI)₂ inside the antechamber. Cycle the antechamber atmosphere at least three times (evacuate and backfill with inert gas) before bringing it into the main chamber. Allow the container to thermally equilibrate to the glovebox temperature for at least 30 minutes to prevent condensation.
-
Handling: Use metal tongs or tweezers to handle vials and spatulas. This minimizes static charge buildup, which can make weighing fine powders difficult.
-
Weighing: Tare an empty vial on the glovebox balance. Carefully use a clean spatula to transfer the desired amount of Mn(TFSI)₂ powder into the vial. Avoid creating dust.
-
Sealing: Tightly seal the stock bottle of Mn(TFSI)₂ immediately after dispensing. Seal the vial containing your weighed sample.
-
Cleanup: Carefully clean any spilled powder using a glovebox-safe wipe. Dispose of waste in a designated, sealed container within the glovebox.
Workflow: Safe Glovebox Handling
Caption: Step-by-step workflow for handling Mn(TFSI)₂ in a glovebox.
Properties & Applications
Q5: What makes Mn(TFSI)₂ a useful compound in research and development?
A5: Mn(TFSI)₂ is valued for several properties. The bis(trifluoromethanesulfonyl)imide (TFSI or NTf₂) anion is a large, non-coordinating anion, which makes the corresponding manganese cation more Lewis acidic and catalytically active compared to salts with smaller, more coordinating anions like chloride or triflate.[10] This enhanced Lewis acidity is beneficial in various organic transformations.[10] Furthermore, metal triflimidates are finding use as electrolytes in next-generation batteries.[4][10] In the context of drug development, manganese complexes are being explored for their potential therapeutic activities.[11][12]
References
-
This compound PubChem Compound Summary. National Center for Biotechnology Information. [Link]
-
Antoniotti, S., Dalla, V., & Duñach, E. (2010). Metal Triflimidates: Better than Metal Triflates as Catalysts in Organic Synthesis—The Effect of a Highly Delocalized Counteranion. Angewandte Chemie International Edition, 49(43), 7860–7888. [Link]
-
Design of manganese-based nanomaterials for pharmaceutical and biomedical applications. Journal of Materials Chemistry B. [Link]
-
Properties of Salts: Deliquescence, Hygroscopy, Efflorescence. FCT EMIS. [Link]
-
This compound Product Page. Autech Industry Co.,Limited. [Link]
-
Can Mn coordination compounds be good candidates for medical applications? Frontiers in Chemistry. [Link]
-
Discussion on what makes a substance hygroscopic. Quora. [Link]
Sources
- 1. fctemis.org [fctemis.org]
- 2. quora.com [quora.com]
- 3. This compound Manufacturer Mn(TFSI)2, Mn(NTf2)2, Mn(Tf2N)2 Factory CAS 207861-55-0, CasNo.207861-55-0 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 4. CAS 207861-55-0: Manganese(II) Bis(trifluoromethanesulfony… [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 207861-55-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 8. This compound | C4F12MnN2O8S4 | CID 131675784 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Metal triflimidate - Wikipedia [en.wikipedia.org]
- 11. pure.dongguk.edu [pure.dongguk.edu]
- 12. Frontiers | Can Mn coordination compounds be good candidates for medical applications? [frontiersin.org]
Technical Support Center: Optimizing Reactions Catalyzed by Manganese(II) Bis(trifluoromethanesulfonyl)imide
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals leveraging the catalytic power of Manganese(II) Bis(trifluoromethanesulfonyl)imide, Mn(NTf₂)₂ or Mn(TFSI)₂. This document is designed to provide in-depth, field-proven insights to enhance your experimental outcomes, troubleshoot common challenges, and maximize the yield and selectivity of your reactions.
This compound is a versatile Lewis acid catalyst increasingly recognized for its utility in a range of organic transformations, including but not limited to C-H functionalization, hydrosilylation, and cycloadditions.[1][2][3] Its unique electronic properties, conferred by the weakly coordinating bis(trifluoromethanesulfonyl)imide anions, often translate to high catalytic activity.[1] However, like any advanced catalytic system, achieving optimal performance requires a nuanced understanding of the catalyst's behavior and careful control of reaction parameters.
This guide is structured to address specific issues you may encounter, moving from troubleshooting common problems to frequently asked questions, and providing detailed experimental protocols.
Troubleshooting Guide: From Low Yields to Inconsistent Results
This section is formatted in a question-and-answer format to directly address challenges you might be facing in the lab.
Q1: My reaction yield is significantly lower than expected, or the reaction is not proceeding to completion. What are the primary causes?
Low yields are a common hurdle and can often be traced back to a few critical factors. The most prevalent culprits include catalyst deactivation due to atmospheric exposure, suboptimal solvent choice, or inappropriate reaction temperature.
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Catalyst Integrity and Handling: Mn(TFSI)₂ is hygroscopic and sensitive to atmospheric moisture and oxygen.[4][5] Exposure to air can lead to the formation of inactive manganese species, thereby reducing the effective catalyst concentration.
-
Self-Validating Protocol: Always handle Mn(TFSI)₂ in an inert atmosphere, such as a glovebox or under a stream of argon or nitrogen.[6] Use freshly dried solvents and ensure all glassware is rigorously flame-dried or oven-dried before use.
-
-
Solvent Selection: The choice of solvent can profoundly impact the catalyst's solubility, stability, and reactivity.[7] A solvent that does not adequately solubilize the catalyst or substrates will lead to a heterogeneous reaction mixture and consequently, lower yields.
-
Expert Insight: While Mn(TFSI)₂ is soluble in many polar organic solvents, its catalytic efficacy can be solvent-dependent.[1] For instance, in some C-H activation reactions, polar aprotic solvents like acetonitrile or 1,2-dichloroethane are preferred. For hydrosilylation reactions, ethereal solvents such as THF or 1,4-dioxane are often employed. We recommend performing a small-scale solvent screen to identify the optimal medium for your specific transformation.
-
-
Reaction Temperature: Temperature plays a crucial role in reaction kinetics. An insufficient temperature may lead to slow conversion rates, while excessive heat can cause catalyst decomposition or promote side reactions.
-
Causality Explained: The optimal temperature will depend on the activation energy of the desired transformation. For many Mn(TFSI)₂-catalyzed reactions, temperatures between 25 °C and 80 °C are effective.[8] If you observe low conversion at room temperature, a modest increase in temperature (e.g., to 50-60 °C) can significantly improve the reaction rate. However, monitor for the formation of byproducts, which may indicate that the temperature is too high.
-
Q2: I am observing the formation of significant byproducts and poor selectivity. How can I improve this?
Poor selectivity can be a frustrating issue, often stemming from the catalyst's interaction with multiple functional groups on the substrate or from competing reaction pathways.
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Ligand Addition: The coordination environment of the manganese center is critical in dictating selectivity. The use of ancillary ligands can modulate the steric and electronic properties of the catalyst, favoring the desired reaction pathway.[9][10]
-
Expert Recommendation: For reactions requiring high stereoselectivity, such as asymmetric hydrosilylations or Diels-Alder reactions, the addition of a chiral ligand is essential.[11] Common ligand classes for manganese catalysis include those based on bis(oxazoline), pyridine, and imidazole scaffolds.[11][12][13] A screening of different ligand types is often necessary to achieve optimal selectivity.
-
-
Substrate Purity: Impurities in your starting materials can act as catalyst poisons or participate in undesired side reactions.
-
Self-Validating Protocol: Always ensure the purity of your substrates and reagents. If necessary, purify starting materials by distillation, recrystallization, or chromatography before use.
-
-
Catalyst Loading: While it may seem counterintuitive, a higher catalyst loading does not always lead to better results and can sometimes promote side reactions.[14]
-
Optimization Strategy: We recommend starting with a catalyst loading in the range of 1-5 mol%. If byproduct formation is significant, try reducing the catalyst loading. Conversely, if the reaction is sluggish, a modest increase may be beneficial.
-
Q3: My reaction results are inconsistent from one run to the next. What could be causing this variability?
Reproducibility is key to reliable research. Inconsistent results with Mn(TFSI)₂ catalysis often point to subtle variations in reaction setup and reagent handling.
-
Atmospheric Control: As mentioned, the hygroscopic nature of Mn(TFSI)₂ is a primary suspect for inconsistent results.[4][5] Even minor exposure to air can lead to varying amounts of active catalyst in each run.
-
Best Practice: Standardize your procedure for handling the catalyst and setting up the reaction under an inert atmosphere. This will minimize variations in catalyst activity.
-
-
Stirring and Mixing: Inadequate mixing can lead to localized concentration gradients, affecting the reaction rate and leading to inconsistent outcomes.
-
Experimental Tip: Ensure efficient stirring throughout the reaction. For viscous reaction mixtures, a mechanical stirrer may be more effective than a magnetic stir bar.
-
-
Purity of Solvents and Reagents: The presence of trace impurities, particularly water, can have a significant impact on catalytic activity.
-
Protocol Standardization: Use a consistent source and purification method for all solvents and reagents. For example, always use freshly distilled solvent from the same still.
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
Mn(TFSI)₂ is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[5][6] A glovebox is the ideal environment for storage and handling.
Q2: What is the typical catalyst loading for reactions involving Mn(TFSI)₂?
A typical catalyst loading for reactions catalyzed by Mn(TFSI)₂ ranges from 1 to 10 mol%.[14] However, the optimal loading is dependent on the specific reaction and should be determined experimentally.
Q3: Can Mn(TFSI)₂ be used in the presence of air and moisture?
Due to its sensitivity to air and moisture, it is strongly recommended to use Mn(TFSI)₂ under inert conditions with dry solvents for optimal performance and reproducibility.[4][5]
Q4: How can I monitor the progress of my reaction?
Reaction progress can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[15] Taking small aliquots from the reaction mixture at regular intervals will allow you to track the consumption of starting materials and the formation of the product.
Q5: What is the best way to quench the reaction and purify the final product?
At the end of the reaction, it can typically be quenched by the addition of a polar solvent like water or a saturated aqueous solution of a mild chelating agent like EDTA to sequester the manganese catalyst. The product can then be extracted with an appropriate organic solvent. Purification is usually achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of your product.
Experimental Protocols and Data
General Protocol for a Manganese-Catalyzed C-H Functionalization
This protocol provides a general guideline for setting up a C-H functionalization reaction using Mn(TFSI)₂.
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon.
-
Reagent Addition: In a glovebox or under a positive pressure of argon, add Mn(TFSI)₂ (e.g., 0.05 mmol, 5 mol%), the substrate (1.0 mmol), and any ligand (if required, e.g., 0.06 mmol, 6 mol%) to the flask.
-
Solvent Addition: Add the desired amount of anhydrous solvent (e.g., 5 mL of 1,2-dichloroethane) via syringe.
-
Reactant Addition: Add the coupling partner (e.g., 1.2 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature and stir for the specified time.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis of small aliquots.
-
Workup: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Presentation: Solvent Effects on a Model Reaction
The following table summarizes the effect of different solvents on the yield of a hypothetical model reaction. This illustrates the importance of solvent screening.
| Solvent | Dielectric Constant (ε) | Yield (%) |
| 1,2-Dichloroethane | 10.4 | 85 |
| Acetonitrile | 37.5 | 72 |
| Tetrahydrofuran (THF) | 7.6 | 65 |
| Toluene | 2.4 | 40 |
| Dichloromethane (DCM) | 9.1 | 78 |
Visualizations
Troubleshooting Workflow for Low Reaction Yield
The following diagram outlines a logical workflow for troubleshooting low yields in Mn(TFSI)₂ catalyzed reactions.
Caption: A decision tree for systematically troubleshooting low reaction yields.
General Experimental Workflow
This diagram illustrates a standard workflow for setting up a reaction catalyzed by Mn(TFSI)₂.
Caption: A streamlined workflow for conducting experiments with Mn(TFSI)₂.
References
- Dub, P. A., & Gordon, J. C. (2018). The role of the metal-ligand cooperation in CO2 reduction catalyzed by manganese and iron pincer complexes. Accounts of Chemical Research, 51(9), 2247-2257.
-
Starshine Chemical. This compound. [Link]
- Karmakar, S., & Maiti, D. (2021). Recent advances and perspectives in manganese-catalyzed C–H activation. Catalysis Science & Technology, 11(13), 4366-4387.
- Gande, S. L., et al. (2021). Manganese-catalyzed [2+2+2] Cycloaddition Reactions. ChemRxiv.
- Kim, J., & Hong, S. (2021). Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs. Beilstein Journal of Organic Chemistry, 17, 1732-1753.
- George, G. G., et al. (2021). Manganese‐Catalyzed C H Bond Activation and Functionalization, From Mechanism to Applications. Chemistry–A European Journal, 27(56), 13915-13928.
- Mondal, B., et al. (2020). Synthesis, structure and catalytic activity of manganese(II) complexes derived from bis(imidazole)methane-based ligands. Dalton Transactions, 49(3), 757-763.
- Yang, X., & Wang, C. (2018). Manganese‐Catalyzed Hydrosilylation Reactions. Chemistry–An Asian Journal, 13(17), 2307-2315.
- Das, U. K., et al. (2017).
- Wang, C. (2018). Manganese-Catalyzed Asymmetric Hydrosilylation of Aryl Ketones. Organic Letters, 20(4), 1046-1049.
- Kang, X. M., et al. (2018). Solvent-dependent variations of both structure and catalytic performance in three manganese coordination polymers. Dalton Transactions, 47(20), 6986-6994.
Sources
- 1. CAS 207861-55-0: Manganese(II) Bis(trifluoromethanesulfony… [cymitquimica.com]
- 2. Recent advances and perspectives in manganese-catalyzed C–H activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Starshinechemical [starshinechemical.com]
- 5. This compound | 207861-55-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. Solvent-dependent variations of both structure and catalytic performance in three manganese coordination polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrosilylation of carbonyl and carboxyl groups catalysed by Mn(i) complexes bearing triazole ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. cris.technion.ac.il [cris.technion.ac.il]
- 11. Manganese-Catalyzed Asymmetric Hydrosilylation of Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, structure and catalytic activity of manganese(ii) complexes derived from bis(imidazole)methane-based ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis, spectral and catalytic activity of some manganese(II) bis-benzimidazole diamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of Mn(TFSI)₂ in Non-Polar Solvents
Welcome to the technical support center for Manganese(II) bis(trifluoromethanesulfonyl)imide (Mn(TFSI)₂). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with dissolving this versatile metal salt in non-polar solvent systems. As a salt composed of a Mn²⁺ cation and two large, non-coordinating bis(trifluoromethanesulfonyl)imide (TFSI)⁻ anions, Mn(TFSI)₂ presents unique solubility behavior that requires targeted strategies to overcome.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to facilitate the successful incorporation of Mn(TFSI)₂ into your non-polar experimental systems, which are often required in catalysis, advanced battery electrolytes, and materials synthesis.
Frequently Asked Questions (FAQs) - First-Level Troubleshooting
This section addresses the most common initial questions and misconceptions regarding the solubility of Mn(TFSI)₂.
Q1: Why is my Mn(TFSI)₂ not dissolving in pure non-polar solvents like hexane, toluene, or dichloromethane?
A1: The core of the issue lies in the fundamental principle "like dissolves like".[1][2] Mn(TFSI)₂ is an ionic compound (a salt), even though the TFSI⁻ anion is large and delocalized. Non-polar solvents, such as hexane and toluene, are characterized by low dielectric constants and primarily engage in weak van der Waals interactions.[2] The dissolution of a salt requires the solvent to overcome the strong electrostatic forces (lattice energy) holding the Mn²⁺ cations and TFSI⁻ anions together. Non-polar solvents lack the strong dipoles necessary to effectively solvate the charged ions and stabilize them in solution.[1][3] While metal triflimide salts can be more soluble than other salts, this effect is often insufficient for achieving high concentrations in purely non-polar media.[4]
Q2: I've heard TFSI⁻ salts are more "organic-soluble." Why is this the case, and what are its limits?
A2: The TFSI⁻ anion is considered a "weakly coordinating anion." Its large size and the delocalization of its negative charge over several electronegative atoms (sulfur, oxygen, nitrogen) mean it has a lower charge density compared to smaller anions like chloride or nitrate. This diffuse charge makes it "softer" and more compatible with less polar environments than "harder" anions. However, this enhanced compatibility has its limits. It may allow for solubility in moderately polar solvents (like acetone or acetonitrile) but is generally not sufficient to grant significant solubility in truly non-polar solvents without assistance.
Q3: Does heating or sonicating the mixture help?
A3: Yes, to a limited extent.
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Heating: Increasing the temperature generally increases the solubility of solids in liquids. It provides the kinetic energy needed to break the crystal lattice bonds. However, for highly insoluble systems, the effect may be marginal. Always be cautious of the solvent's boiling point and the thermal stability of your reactants.
-
Sonication: Ultrasonication uses high-frequency sound waves to create cavitation bubbles. The collapse of these bubbles generates localized high-energy jets that can break apart salt agglomerates, increasing the surface area available for dissolution and accelerating the process. While it can speed up dissolution to reach the saturation point, it will not fundamentally change the low solubility limit.
Q4: Can I just grind the Mn(TFSI)₂ into a finer powder?
A4: Grinding the salt increases its surface area, which will accelerate the rate of dissolution. A finer powder will dissolve faster than large crystals. However, it will not change the thermodynamic solubility limit of the salt in a given solvent. If the salt is fundamentally insoluble, a finer powder will simply result in a finer, more persistent suspension.
In-Depth Troubleshooting Guides: Strategies for Solubilization
If basic physical methods are insufficient, chemical modification of the system is necessary. The following strategies are presented in order of increasing complexity.
Strategy 1: The Co-Solvent Approach
This is often the simplest and most effective first step. By introducing a small amount of a polar, aprotic co-solvent, you can create a microenvironment around the Mn²⁺ ion that facilitates its dissolution into the bulk non-polar medium.
Causality and Mechanism:
The polar co-solvent molecules preferentially solvate the Mn²⁺ cation, forming a coordination complex. This complex effectively shields the positive charge of the metal ion. The exterior of this newly formed complex is more "organic-like," making it more compatible with the non-polar solvent. The large TFSI⁻ anion is already relatively dispersible. This approach relies on increasing the entropy of the solution.[5]
Troubleshooting Workflow: Co-Solvent Selection
Caption: Decision workflow for selecting a co-solvent.
Recommended Co-Solvents:
| Co-Solvent | Dielectric Constant (ε) at 20°C | Key Characteristics & Considerations |
| Tetrahydrofuran (THF) | 7.6 | Good Starting Point. Mildly polar ether, excellent for many applications. Ensure it is dry (anhydrous) as water can interfere with many reactions. |
| 1,2-Dimethoxyethane (DME / Monoglyme) | 7.2 | Excellent Chelator. The two ether groups can chelate (bind) to the Mn²⁺ ion, providing superior stabilization compared to THF.[6] |
| Diethylene Glycol Dimethyl Ether (Diglyme) | 7.3 | Stronger Chelator. Offers even better chelation due to more ether oxygens, useful for very stubborn cases.[6][7] Higher boiling point than DME. |
| Acetonitrile (ACN) | 37.5 | Highly Polar. Use sparingly (e.g., <5% v/v). Very effective but can significantly alter the overall solvent polarity. Check for compatibility with your reaction. |
Experimental Protocol: Co-Solvent Method
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To your non-polar solvent (e.g., 10 mL of toluene), add the desired amount of Mn(TFSI)₂.
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While stirring vigorously, add the chosen co-solvent (e.g., THF) dropwise. Start with a low concentration, around 1-2% of the total volume (0.1-0.2 mL for a 10 mL total volume).
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Continue stirring. Gentle warming (e.g., to 40-50°C) can be applied to expedite dissolution.
-
If the salt remains insoluble, incrementally increase the co-solvent concentration up to 10-15% v/v.
-
Observation: A successful dissolution will result in a clear, homogeneous solution (may be colorless or very pale pink, characteristic of Mn²⁺). If a cloudy suspension persists or two liquid phases form, this method may be insufficient.
Strategy 2: Ligand-Assisted Solubilization
If co-solvents fail, the next step is to use specific coordinating ligands. These molecules bind directly to the Mn²⁺ center, forming a new, discrete coordination complex that is inherently soluble in non-polar media.
Causality and Mechanism:
The ligands displace solvent molecules (or the weakly coordinating TFSI⁻ anions) from the Mn²⁺ coordination sphere.[8][9] The exterior of the ligand is typically composed of non-polar, organic groups (e.g., alkyl or aryl groups). This effectively encases the metal ion in an "organic shell," rendering the entire complex soluble in the non-polar solvent. The choice of ligand is critical and depends on the desired coordination environment and reactivity of the manganese center.
Mechanism: Ligand-Assisted Solubilization
Caption: Ligands (L) coordinate to the Mn²⁺ ion, forming a soluble complex.
Recommended Ligand Classes:
-
Neutral Nitrogen Donors:
-
Pyridine: A simple and effective monodentate ligand.
-
2,2'-Bipyridine (bipy) or 1,10-Phenanthroline (phen): Bidentate chelating ligands that form very stable complexes.[9]
-
TMEDA (Tetramethylethylenediamine): A flexible bidentate alkylamine ligand.
-
-
Neutral Oxygen Donors:
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Glymes (DME, Diglyme, Tetraglyme): As mentioned in the co-solvent section, these can act as powerful chelating ligands.[6][10] Using them in stoichiometric amounts (e.g., 1-2 equivalents) rather than as a bulk co-solvent is a more targeted ligand-based approach.
-
Crown Ethers (e.g., 18-Crown-6): Excellent for complexing metal cations, though they are often more expensive.
-
-
Phosphine Ligands:
-
Triphenylphosphine (PPh₃): A common, bulky ligand that can impart good solubility in aromatic solvents. Be aware that phosphines can be reducing and are air-sensitive.
-
Experimental Protocol: Ligand Addition Method
-
In a flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend Mn(TFSI)₂ in the desired non-polar solvent (e.g., toluene).
-
In a separate flask, dissolve 1 to 4 molar equivalents of the chosen ligand (e.g., 2 equivalents of 2,2'-bipyridine) in a small amount of the same solvent.
-
Slowly add the ligand solution to the stirring Mn(TFSI)₂ suspension at room temperature.
-
Allow the mixture to stir for 1-2 hours. Dissolution may be slow as the new complex forms. Gentle heating may be required.
-
Observation: The solid Mn(TFSI)₂ should gradually be consumed, resulting in a clear, often colored, solution. The color will depend on the final coordination environment of the manganese ion.
Strategy 3: Phase-Transfer Catalysis (PTC)
This advanced technique is useful when the reaction requires an anion to be delivered from an aqueous or solid phase into the organic phase. A phase-transfer catalyst is used to "carry" the ionic species into the non-polar medium.
Causality and Mechanism:
A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), facilitates the transport of ions across the interface of two immiscible phases.[11][12] For solubilizing Mn(TFSI)₂, the catalyst's cation (Q⁺), which has large, lipophilic alkyl groups, pairs with the TFSI⁻ anion. This new ion pair (Q⁺TFSI⁻) is soluble in the organic phase. To maintain charge neutrality, the Mn²⁺ ion is co-transported. This method is less about creating a stable, soluble solution and more about facilitating a reaction at the interface or in the organic phase.[13]
Common Phase-Transfer Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium bisulfate (TBAHS)
-
Aliquat® 336 (a mixture of methyltrialkylammonium chlorides)
Summary and Recommendations
When facing solubility issues with Mn(TFSI)₂ in non-polar solvents, follow a tiered approach:
-
Optimize Physical Conditions: Attempt dissolution with vigorous stirring, gentle heating, and sonication. Use finely ground powder to increase the dissolution rate.
-
Employ a Co-Solvent: Start by adding 1-10% v/v of anhydrous THF or DME. This is often sufficient and minimally disruptive to the overall system.
-
Use a Coordinating Ligand: If a co-solvent is not effective, add 1-4 equivalents of a suitable ligand like 2,2'-bipyridine or a glyme to form a discrete, soluble manganese complex. This provides the most robust and stable solution.
-
Consider Phase-Transfer Catalysis: For multiphasic reaction systems, a PTC agent can be used to facilitate the transport of the manganese salt into the organic phase for reaction.
By systematically applying these strategies and understanding the chemical principles behind them, researchers can effectively overcome the solubility challenges of Mn(TFSI)₂ and successfully employ it in a wide range of non-polar applications.
References
- Kim, J., & Lee, J. (Year). Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion. PubMed.
- Jerry, K., et al. (2021). Understanding Degradation at the Lithium-Ion Battery Cathode/Electrolyte Interface: Connecting Transition-Metal Dissolution Mechanisms to Electrolyte Composition.
- Hanf, D., et al. (2020). Mn 2+ or Mn 3+ ? Investigating transition metal dissolution of manganese species in lithium ion battery electrolytes by capillary electrophoresis.
- Gauthier, M. (Year).
- Learn City. (2024). Solubility in Nonpolar Solvents. YouTube.
- Cayman Chemical. (Year). Solubility Factors When Choosing a Solvent. News & Announcements.
- Sklifvarska, M., et al. (Year). Understanding the Mn dissolution mechanism in rock salt-type Li4Mn2O5 cathodes.
- Beletskaya, I. P., & Klyatskaya, S. V. (Year).
- Perontsis, S., et al. (Year). Manganese(II)
- Sun, I-W., et al. (Year). Electrochemical study and electrodeposition of manganese in the hydrophobic butylmethylpyrrolidinium bis((trifluoromethyl)sulfonyl)imide room-temperature ionic liquid.
- Zhang, H., & Reddy, R. G. (Year).
- Dalton Transactions. (Year). Synthesis, structure and catalytic activity of manganese(ii) complexes derived from bis(imidazole)methane-based ligands. RSC Publishing.
- Wikipedia. (Year).
- ResearchGate. (2022). (PDF)
- ResearchGate. (Year).
- Lazo, S. B., et al. (2021).
- Alfa Chemistry. (Year).
- ChemRxiv. (Year). The role of Manganese in CoMnOx Catalysts for Selective Fischer-Tropsch Synthesis.
- Wikipedia. (Year). Manganese dioxide.
- Books. (2024). Chapter 14: Glyme-based Solvate Ionic Liquids and Their Electrolyte Properties.
- Quora. (2017). How do covalent compounds dissolve so easily in non polar organic solvents?
- ResearchGate. (Year). a) Comparison of Zn(TFSI)2 solubility in different solvents and binding...
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- SciSpace. (Year).
- IJRET. (Year).
- ResearchGate. (Year). Synthesis, characterization, DFT studies and catalytic activities of manganese(II) complex with 1,4-bis(2,2 ':6,2 ''-terpyridin-4 '-yl) benzene.
- Dalal Institute. (Year).
- arXiv. (Year). 1 Glyme-based electrolytes: suitable solutions for next-generation lithium batteries Daniele Di Lecce1, Vittorio Marangon1,2, Hu.
- ResearchGate. (2019). (PDF)
- Shariff, S. M., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.
- Materials Project. (Year). mp-560902: MnF2 (Tetragonal, P4_2/mnm, 136).
- Frontiers. (Year).
- OSTI.GOV. (Year). Revisiting the mechanism behind transition-metal dissolution from delithiated LiNixMnyCozO2 (NMC)
- NIH. (2021).
- Persson Group. (2018).
- Synthesis of Mn(II)
- eScholarship.org. (Year). The role of manganese in CoMnOx catalysts for selective long-chain hydrocarbon production via Fischer-Tropsch synthesis.
- ACS Omega. (2018).
- Hilaris Publisher. (2022). Modern Synthesis of Triflamides and Triflimides.
- CRDEEP Journals. (Year).
- ResearchGate. (Year). (PDF) Metal triflates and triflimides as Lewis "superacids": Preparation, synthetic application and affinity tests by mass spectrometry.
- MDPI. (Year).
- Lithium/Manganese Dioxide.
- Chemcasts. (Year). manganese(2+)
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Stability of Manganese(II) Bis(trifluoromethanesulfonyl)imide in aqueous solutions.
Welcome to the technical support resource for Manganese(II) Bis(trifluoromethanesulfonyl)imide, Mn(TFSI)₂. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling this compound in aqueous systems. We will address common challenges and frequently asked questions to ensure the stability and success of your experiments.
Troubleshooting Guide: Aqueous Solution Instability
This section addresses specific issues that may arise during the preparation and use of aqueous Mn(TFSI)₂ solutions.
Issue 1: A white or brown precipitate forms in my aqueous Mn(TFSI)₂ solution.
Symptoms:
-
A cloudy or milky appearance develops shortly after dissolution.
-
A solid, often off-white to brownish, settles at the bottom of the vessel over time.
Probable Causes & Scientific Rationale:
The most common cause of precipitation is the formation of manganese(II) hydroxide, Mn(OH)₂. The Mn²⁺ ion in water exists as the hexaaquamanganese(II) complex, [Mn(H₂O)₆]²⁺. This complex is a weak acid and will undergo hydrolysis, especially as the pH increases.
The equilibrium for the first hydrolysis step is: Mn²⁺ + H₂O ⇌ Mn(OH)⁺ + H⁺[1]
As the pH rises (i.e., lower H⁺ concentration), this equilibrium shifts to the right. With a further increase in pH, the insoluble Mn(OH)₂ precipitates out: Mn²⁺ + 2OH⁻ ⇌ Mn(OH)₂(s)
The precipitate may turn brown over time due to oxidation by atmospheric oxygen, forming manganese oxides or hydroxides of higher oxidation states (e.g., MnO(OH), MnO₂).[2]
Solutions & Preventative Measures:
-
Control the pH: Maintain the pH of the solution below 7. A slightly acidic environment (pH 4-6) is often optimal to suppress hydrolysis. You can achieve this by:
-
Using deionized water that has been degassed and is not alkaline.
-
Adding a trace amount of a non-coordinating acid, such as trifluoromethanesulfonic acid (TfOH), to lower the initial pH.
-
-
Use Degassed Solvents: Dissolved oxygen can facilitate the oxidation of Mn(II) to higher, less soluble oxidation states.[2] Preparing solutions with water that has been degassed by sparging with an inert gas (e.g., argon or nitrogen) can mitigate this.
-
Avoid Basic Buffers: Do not use phosphate, borate, or other basic buffers unless you can guarantee the final pH will remain in the acidic range. The anions of some buffers can also form insoluble manganese salts.
Troubleshooting Workflow: Precipitate Formation This diagram outlines the decision-making process for diagnosing and resolving precipitate issues.
Caption: Troubleshooting flowchart for precipitate in Mn(TFSI)₂ solution.
Issue 2: The pH of my unbuffered Mn(TFSI)₂ solution decreases over time.
Symptoms:
-
An initially near-neutral solution becomes progressively more acidic upon standing.
Probable Cause & Scientific Rationale:
This is a direct and expected consequence of the hydrolysis of the hydrated Mn²⁺ ion. As shown in the equilibrium below, the coordination of water molecules to the Mn²⁺ ion enhances their acidity, leading to the release of protons (H⁺) into the solution.
[Mn(H₂O)₆]²⁺ ⇌ [Mn(H₂O)₅(OH)]⁺ + H⁺
This process will continue until the equilibrium is reached, resulting in a final solution pH that is acidic. The extent of the pH drop depends on the concentration of the Mn(TFSI)₂.
Solution:
This is the natural behavior of the salt in water and generally does not indicate a problem; in fact, the resulting acidic pH helps to keep the manganese soluble. Simply record the equilibrium pH of your stock solution and account for it in your experimental design. If a specific pH is required, a suitable acidic buffer (e.g., acetate, MES) should be used, ensuring the final pH remains below 7.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Mn(TFSI)₂ in water?
This compound is generally considered to be water-soluble and relatively stable in aqueous solutions, provided the pH is kept slightly acidic (pH < 7).[3][4] The stability is primarily dictated by the chemistry of the Mn²⁺ aqua ion, as the bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion is known for its high chemical and electrochemical stability and is very weakly coordinating.[5][6] The primary instability pathway is the hydrolysis of Mn²⁺ at neutral to alkaline pH, leading to the precipitation of Mn(OH)₂.[1]
Q2: Is Mn(TFSI)₂ hygroscopic? How should it be stored?
Yes, Mn(TFSI)₂ is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5]
-
Solid Storage: The solid compound should be stored in a tightly sealed container, preferably in a desiccator or a glovebox under an inert atmosphere (argon or nitrogen).[7]
-
Solution Storage: Aqueous stock solutions should be stored in tightly capped vessels to prevent evaporation and minimize contact with atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) can slow down potential degradation pathways, but ensure the concentration is low enough to prevent precipitation at lower temperatures.
Q3: What is the expected pH of a freshly prepared aqueous Mn(TFSI)₂ solution?
A freshly prepared solution in pure, neutral water (pH ~7) will have a slightly acidic pH, typically in the range of 5 to 6.5. This is due to the hydrolysis of the [Mn(H₂O)₆]²⁺ cation, which releases H⁺ ions into the solution.
Hydrolysis Equilibrium of Hexaaquamanganese(II) This diagram illustrates the first step of hydrolysis for the hydrated Mn(II) ion.
Caption: Hydrolysis of the Mn(II) aqua ion releases a proton, acidifying the solution.
Q4: Can I use standard biological buffers like PBS or Tris with Mn(TFSI)₂?
Extreme caution is advised.
-
Phosphate-Buffered Saline (PBS): Not recommended. Phosphate ions (PO₄³⁻) can form insoluble manganese(II) phosphate (Mn₃(PO₄)₂). The typical pH of PBS (~7.4) is also high enough to cause the precipitation of Mn(OH)₂.
-
Tris Buffer: Not recommended. Tris buffers are alkaline (typically pH 7.5-9) and will almost certainly cause immediate precipitation of Mn(OH)₂.
If a buffer is necessary, select one that operates in the acidic range (pH 4-6.5), such as acetate or MES. Always perform a small-scale compatibility test before preparing a large batch.
Q5: How does the stability of Mn(TFSI)₂ compare to other manganese salts like MnCl₂ or MnSO₄?
The core stability issue for all Mn(II) salts in water is the hydrolysis of the Mn²⁺ ion. Therefore, Mn(TFSI)₂, MnCl₂, and MnSO₄ will all be prone to precipitation of Mn(OH)₂ in neutral or alkaline solutions.[2][8] The key difference lies with the anion. The TFSI⁻ anion is exceptionally non-coordinating and stable.[6] In contrast, chloride (Cl⁻) can form chloro complexes with manganese, and sulfate (SO₄²⁻) can also interact with the metal center, which may slightly alter the hydrolysis equilibrium or reactivity in specific applications, such as electrochemistry.[9] For most biochemical applications where a non-interacting anion is desired, Mn(TFSI)₂ is an excellent choice.
Quantitative Data & Protocols
Table 1: Hydrolysis Constants for Manganese(II) Ion
Understanding the pH-dependent speciation is critical for maintaining stability. The following table provides the equilibrium constants for the stepwise hydrolysis of Mn²⁺.
| Equilibrium Reaction | log K (at 298 K, infinite dilution) | Reference |
| Mn²⁺ + H₂O ⇌ Mn(OH)⁺ + H⁺ | -10.59 | [1] |
| Mn²⁺ + 2H₂O ⇌ Mn(OH)₂(aq) + 2H⁺ | -22.2 | [1] |
| Mn²⁺ + 3H₂O ⇌ Mn(OH)₃⁻ + 3H⁺ | -34.8 | [1] |
| Solid Precipitation | ||
| Mn(OH)₂(s) + 2H⁺ ⇌ Mn²⁺ + 2H₂O | 15.2 | [1] |
Data sourced from Baes, C.F., and Mesmer, R.E. (1976), as compiled in a NECTAR COST action report.[1]
Experimental Protocol: Preparation and Stability Verification of a 100 mM Aqueous Mn(TFSI)₂ Stock Solution
This protocol provides a reliable method for preparing a stable stock solution and verifying its quality over time.
Materials:
-
This compound (CAS 207861-55-0)[10]
-
High-purity, deionized (DI) water (18.2 MΩ·cm)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Inert gas (Argon or Nitrogen) source and sparging tube
-
0.22 µm syringe filter
Procedure:
-
Solvent Preparation (Degassing):
-
Dispense a desired volume of DI water (e.g., 100 mL) into a clean glass bottle or flask.
-
Sparge the water with a gentle stream of inert gas for at least 30 minutes to remove dissolved oxygen.
-
-
Weighing Mn(TFSI)₂ (MW = 615.21 g/mol ): [11]
-
Important: Perform this step quickly in a low-humidity environment or a glovebox due to the hygroscopic nature of the salt.
-
To prepare 100 mL of a 100 mM solution, weigh out 6.152 g of Mn(TFSI)₂.
-
-
Dissolution:
-
Add the weighed Mn(TFSI)₂ to a 100 mL volumetric flask.
-
Add approximately 80 mL of the degassed DI water.
-
Swirl gently or sonicate briefly to dissolve the solid completely. It should be a clear, colorless solution.
-
Once dissolved, bring the volume to the 100 mL mark with the degassed water. Cap and invert several times to mix thoroughly.
-
-
Initial Quality Control:
-
pH Measurement: Immediately measure the pH of the solution. A value between 5.0 and 6.5 is expected. Record this as the "t=0" pH.
-
Visual Inspection: The solution should be perfectly clear. If any cloudiness is observed, the water source may be alkaline or contaminated. The solution may be salvageable by filtering through a 0.22 µm syringe filter and adjusting the pH to ~5.5 with a dilute, non-interfering acid.
-
-
Storage:
-
Store the solution in a tightly sealed, clearly labeled container.
-
For short-term storage (< 1 week), room temperature is acceptable.
-
For long-term storage, refrigerate at 4 °C.
-
-
Stability Monitoring (Optional but Recommended):
-
At regular intervals (e.g., 1 day, 1 week, 1 month), retrieve the solution and allow it to come to room temperature.
-
Visually inspect for any signs of precipitation or color change.
-
Measure and record the pH. A stable solution should show minimal drift in pH.
-
Advanced: For quantitative analysis, monitor the absorbance spectrum using a UV-Vis spectrophotometer. A stable solution of pure Mn(II) should have a very weak absorbance in the visible region. The growth of new peaks could indicate oxidation or other degradation.
-
References
-
This compound | C4F12MnN2O8S4 | CID 131675784. PubChem. Available from: [Link]
-
This compound. Solvionic. Available from: [Link]
-
Aqueous MnO₂/Mn²⁺ electrochemistry in batteries: progress, challenges, and perspectives. ResearchGate. Available from: [Link]
-
Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. MDPI. Available from: [Link]
-
Aqueous MnO₂/Mn²⁺ electrochemistry in batteries: progress, challenges, and perspectives. Energy & Environmental Science (RSC Publishing). Available from: [Link]
-
Manganese(II) hydrolysis constants. NECTAR COST. Available from: [Link]
-
Characteristic Reactions of Manganese Ions (Mn²⁺). Chemistry LibreTexts. Available from: [Link]
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- 5. Buy this compound | 207861-55-0 [smolecule.com]
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Technical Support Center: Optimizing Manganese-Catalyzed Transformations
Welcome to the technical support center for manganese-catalyzed transformations. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of using manganese catalysts in their synthetic endeavors. As a cost-effective and less toxic alternative to precious metal catalysts, manganese is an attractive option for a variety of chemical transformations.[1][2] However, harnessing its full potential requires a nuanced understanding of reaction conditions. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.
Section 1: Low Yield and Incomplete Conversion
Low product yield or incomplete conversion of starting materials are common hurdles in catalysis. The following Q&A section addresses potential causes and solutions related to these issues in manganese-catalyzed reactions.
Q1: My manganese-catalyzed cross-coupling reaction is giving low yields. What are the first parameters I should investigate?
A1: When troubleshooting low yields in manganese-catalyzed cross-coupling reactions, it is crucial to systematically evaluate several key parameters. The interplay between the manganese precursor, ligand, solvent, and base is often critical for catalytic efficiency.
-
Catalyst and Ligand Choice: The nature of the ligand is paramount in tuning the reactivity and stability of the manganese catalyst. For instance, in hydrogenation reactions, NNP-pincer ligands have demonstrated higher reactivity compared to their PNP counterparts due to being more electron-rich and less sterically hindered.[3][4] If you are observing low yield, consider screening a panel of ligands with varying electronic and steric properties.
-
Solvent Effects: The choice of solvent can significantly influence the outcome of a manganese-catalyzed reaction.[5][6] For example, in certain manganese-catalyzed C-H activation reactions, the solvent can play a role in the catalyst activation pathway.[7] It is advisable to test a range of solvents with different polarities and coordinating abilities. Common solvents for manganese catalysis include THF, dioxane, and toluene.
-
Base Selection and Stoichiometry: Many manganese-catalyzed reactions, particularly those involving C-H activation or borrowing hydrogen mechanisms, require a base for catalyst activation or to facilitate a key deprotonation step.[8][9] The type of base (e.g., alkoxides, carbonates) and its stoichiometry relative to the catalyst can be critical. For instance, in a manganese(I)-catalyzed H-P bond activation, an optimal performance was achieved with 1.5-2 equivalents of potassium tert-pentoxide relative to the catalyst.[10] Insufficient or excessive base can be detrimental to the reaction.
Troubleshooting Workflow for Low Yield
Caption: A stepwise approach to troubleshooting low yields in manganese-catalyzed reactions.
Q2: I am observing a significant amount of starting material remaining even after prolonged reaction times. Could catalyst deactivation be the issue?
A2: Yes, catalyst deactivation is a common reason for incomplete conversion. Manganese catalysts can deactivate through several mechanisms, including poisoning, fouling, thermal degradation, or phase transformation.[11]
-
Signs of Deactivation: A noticeable decrease in the reaction rate over time is a primary indicator of catalyst deactivation.[11] In some cases, you might observe a color change in the reaction mixture or the formation of a precipitate, which could suggest the formation of inactive manganese species.[11]
-
Investigating the Cause: To determine the cause of deactivation, consider the following:
-
Impurities: Trace impurities in your starting materials or solvent can act as catalyst poisons. Ensure all reagents are of high purity and that solvents are appropriately dried and degassed.
-
Reaction Conditions: High temperatures can lead to thermal degradation of the catalyst.[11] If you are running the reaction at elevated temperatures, try lowering it to see if catalyst stability improves.
-
Atmosphere: Many manganese catalysts are sensitive to air and moisture.[12][13] Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) using proper Schlenk line or glovebox techniques.[14][15]
-
For a deeper dive into catalyst deactivation, please refer to Section 3: Catalyst Deactivation and Stability .
Section 2: Poor Selectivity
Achieving high selectivity (chemo-, regio-, and stereoselectivity) is a central goal in organic synthesis. This section addresses common selectivity issues in manganese-catalyzed transformations.
Q1: My manganese-catalyzed C-H functionalization is yielding a mixture of regioisomers. How can I improve the regioselectivity?
A1: Regiocontrol in C-H functionalization is a significant challenge. The inherent reactivity of different C-H bonds in a molecule can lead to mixtures of products.[8][16] Several strategies can be employed to enhance regioselectivity:
-
Directing Groups: The use of a directing group on your substrate is a powerful strategy to guide the catalyst to a specific C-H bond. By coordinating to the manganese center, the directing group positions the catalyst for selective activation of a nearby C-H bond.
-
Ligand Modification: The steric and electronic properties of the ligand can have a profound impact on regioselectivity. Bulky ligands can favor functionalization at less sterically hindered positions, while ligands with specific electronic properties can influence the electronics of the manganese center and thus its reactivity towards different C-H bonds.
-
Solvent and Additives: The reaction medium can also play a role. In some manganese-catalyzed C-H oxidations, the choice of solvent and carboxylic acid additive was shown to exquisitely govern product selectivity among multiple reaction channels.[17]
Q2: I am attempting an enantioselective manganese-catalyzed reaction, but the enantiomeric excess (ee) is low. What factors should I focus on?
A2: Achieving high enantioselectivity in manganese-catalyzed reactions often requires careful optimization of the chiral ligand and reaction conditions.
-
Chiral Ligand Design: The structure of the chiral ligand is the most critical factor. The ligand's framework should create a well-defined chiral pocket around the manganese center to effectively differentiate between the two enantiotopic faces of the substrate. Systematic modification of the ligand's steric bulk and electronic properties is often necessary to find the optimal structure.
-
Temperature: Enantioselective reactions are often highly sensitive to temperature. Lowering the reaction temperature can sometimes lead to a significant improvement in enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Additives: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity. These additives can interact with the catalyst or the substrate to create a more ordered and selective transition state.
Key Parameters for Optimizing Enantioselectivity
| Parameter | Rationale | Example |
| Chiral Ligand | Creates a chiral environment around the metal center, enabling facial discrimination of the substrate. | Screening a library of chiral ligands with varying steric and electronic features. |
| Temperature | Lower temperatures can increase the energy difference between diastereomeric transition states, leading to higher ee. | Decreasing reaction temperature from room temperature to 0°C or lower. |
| Solvent | Can influence the conformation of the catalyst-substrate complex and the transition state energies. | Testing a range of aprotic solvents with varying polarities. |
| Additives | May act as co-catalysts or interact with the catalyst/substrate to enhance stereodifferentiation. | Addition of Lewis acids or bases to modulate catalyst activity and selectivity. |
Section 3: Catalyst Deactivation and Stability
The stability of the manganese catalyst is crucial for achieving efficient and reproducible results. This section provides guidance on identifying and mitigating catalyst deactivation.
Q1: What are the common signs of manganese catalyst deactivation?
A1: Recognizing the signs of catalyst deactivation is the first step in troubleshooting. Common indicators include:
-
A progressive decrease in the reaction rate.[11]
-
The reaction stalling before reaching full conversion.
-
A noticeable change in the color of the reaction mixture.[11]
-
The formation of insoluble precipitates, which may be inactive manganese species.[11]
-
In reactions involving gaseous reagents or products (e.g., hydrogenation), a change in gas uptake or evolution can signal a change in catalytic activity.
Q2: My reaction mixture turned from a clear solution to a suspension of a brown/black solid, and the reaction stopped. What likely happened, and how can I prevent it?
A2: The formation of a brown or black precipitate often indicates the formation of insoluble, and typically inactive, manganese oxides (e.g., MnO₂).[18] This can occur through several pathways:
-
Oxidation of the Catalyst: If your manganese catalyst is in a low oxidation state (e.g., Mn(I) or Mn(II)), it may be susceptible to oxidation by air or other oxidants present in the reaction mixture. This is why maintaining an inert atmosphere is critical.[12][13]
-
Disproportionation: Some manganese species are prone to disproportionation, a reaction where a species is simultaneously oxidized and reduced. For example, manganic acid (H₂MnO₄) is unstable and can disproportionate to permanganate (Mn(VII)) and manganese dioxide (Mn(IV)).[18]
-
Ligand Dissociation: Dissociation of the ligand from the manganese center can lead to the formation of unstable, ligand-free manganese species that are more prone to precipitation as oxides.
Prevention Strategies:
-
Rigorous Inert Atmosphere Techniques: Always use a glovebox or Schlenk line for handling air-sensitive manganese catalysts and setting up reactions.[14][15]
-
High-Purity Reagents: Ensure that your solvents and starting materials are free of oxygen and other potential oxidants.
-
Ligand Choice: Employ robust ligands that form stable complexes with manganese and are less prone to dissociation under the reaction conditions.
-
Temperature Control: Avoid excessively high temperatures that can accelerate catalyst decomposition.[11]
Catalyst Deactivation Pathways and Mitigation
Caption: Common deactivation pathways for manganese catalysts and corresponding mitigation strategies.
Section 4: Reaction Setup and Handling
Proper experimental setup and handling procedures are fundamental to the success of manganese-catalyzed reactions, especially given the air and moisture sensitivity of many manganese complexes.
Q1: I am new to using air-sensitive catalysts. What are the essential techniques for handling manganese catalysts?
A1: Working with air-sensitive manganese catalysts requires a set of specialized techniques to prevent their decomposition upon exposure to air and moisture.[12][13]
-
Glovebox: A glovebox provides an inert atmosphere (typically nitrogen or argon) and is the ideal environment for handling and weighing out air-sensitive solids and for preparing stock solutions.[14][15]
-
Schlenk Line: A Schlenk line is a dual-manifold vacuum and inert gas line that allows for the manipulation of air-sensitive reagents in glassware designed for this purpose (Schlenk flasks). This technique is used for setting up reactions, transferring solutions via cannula, and for solvent distillation.
-
Sure/Seal™ Bottles: Many air-sensitive reagents and anhydrous solvents are commercially available in Sure/Seal™ bottles, which allow for the withdrawal of the contents using a syringe and needle without exposing them to the atmosphere.[15]
Q2: Can I prepare a stock solution of my manganese catalyst, and if so, how should I store it?
A2: Preparing a stock solution of your manganese catalyst can be a convenient way to dispense small, accurate amounts for multiple reactions. However, the stability of the stock solution will depend on the specific manganese complex and the solvent.
-
Preparation: The stock solution should be prepared inside a glovebox using anhydrous, degassed solvent.
-
Storage: Store the stock solution in a sealed vial with a Teflon-lined cap, also within the glovebox. To be extra cautious, you can wrap the cap with Parafilm. If a glovebox is not available, the solution can be stored in a Schlenk flask under a positive pressure of inert gas.
-
Stability Check: It is good practice to test the activity of a stored stock solution against a freshly prepared one if you observe inconsistent results over time.
References
- Vertex AI Search. (n.d.). Water Purification: The Efficacy of Manganese Dioxide Catalysts.
- Wikipedia. (n.d.). Manganese-mediated coupling reactions.
- Santhoshkumar, P., Rajalakshmi, C., Sulay, R., & Thomas, V. I. (2023). Mechanistic Views on the Manganese Catalyzed Homogeneous Coupling Reactions. Current Organic Chemistry, 27(10), 807–813.
- ACS Omega. (n.d.). Manganese(I)-Catalyzed Cross-Coupling of Ketones and Secondary Alcohols with Primary Alcohols. ACS Publications.
- ResearchGate. (n.d.). Proposed reaction mechanism for the manganese-catalyzed cross-coupling of secondary alcohols.
- Macmillan Group. (2018, February 27). Recent Advances in Cross-Coupling by Manganese Catalysis.
- Accounts of Chemical Research. (n.d.). Inert C–H Bond Transformations Enabled by Organometallic Manganese Catalysis. ACS Publications.
- ResearchGate. (2024, September 12). Recent Advances and Prospects in Manganese-Catalyzed C-H Activation.
- PMC. (n.d.). Unveiling Mechanistic Complexity in Manganese-Catalyzed C–H Bond Functionalization Using IR Spectroscopy Over 16 Orders of Magnitude in Time.
- Semantic Scholar. (n.d.). Delineating the critical role of acid additives in Mn-catalysed C-H bond functionalisation processes.
- Accounts of Chemical Research. (n.d.). Unveiling Mechanistic Complexity in Manganese-Catalyzed C–H Bond Functionalization Using IR Spectroscopy Over 16 Orders of Magnitude in Time.
- ResearchGate. (n.d.). Influence of the Bis-Carbene Ligand on Manganese Catalysts for CO2 Electroreduction.
- PubMed. (2018). Solvent-dependent variations of both structure and catalytic performance in three manganese coordination polymers. Dalton Transactions, 47(20), 6986–6994.
- Dalton Transactions. (2018).
- (2025, July 7). A comprehensive review on magnetic manganese as catalysts in organic synthesis. [Journal Name].
- Princeton Dataspace. (2024). C–H ACTIVATION WITH MANGANESE AND COBALT COMPLEXES.
- BenchChem. (2025). mitigating catalyst deactivation of manganese neodecanoate.
- ACS Catalysis. (2023, April 25). Reversible Deactivation of Manganese Catalysts in Alkene Oxidation and H2O2 Disproportionation.
- New Journal of Chemistry. (n.d.). Exploring an efficient manganese oxide catalyst for ozone decomposition and its deactivation induced by water vapor. RSC Publishing.
- PMC. (2021, November 19). Manganese(I)
- ResearchGate. (n.d.). Manganese-catalysed C-H functionalizations and mechanisms.
- (n.d.). Air-Sensitive Catalyst Handling and Preparation.
- ACS Figshare. (2019, October 20).
- BenchChem. (n.d.). Technical Support Center: Kinetic Analysis of Manganic Acid Decomposition Pathways.
- ResearchGate. (n.d.). Optimization of the manganese-catalyzed alkene hydrogenation.
- Semantic Scholar. (n.d.). Unmasking the Ligand Effect in Manganese-Catalyzed Hydrogenation: Mechanistic Insight and Catalytic Application.
- (2021, September 29). The Rise of Manganese-Catalyzed Reduction Reactions. [Journal Name].
- Chemical Society Reviews. (2022, May 18).
- Sciencemadness Discussion Board. (2015, April 25). purification of manganese dioxide from batteries.
- University of Groningen research portal. (2023, May 16). Reversible Deactivation of Manganese Catalysts in Alkene Oxidation and H2O2 Disproportionation.
- PMC. (2024, November 27). The role of manganese in CoMnOx catalysts for selective long-chain hydrocarbon production via Fischer-Tropsch synthesis. NIH.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- ACS Publications. (2023, April 25).
- ResearchGate. (n.d.). Recent advances in manganese-catalysed C-H activation: Scope and mechanism.
- NIH. (n.d.). Manganese-catalyzed C–C and C–N bond formation with alcohols via borrowing hydrogen or hydrogen auto-transfer.
- Organometallics. (2023, April 3). Understanding Precatalyst Activation and Speciation in Manganese-Catalyzed C–H Bond Functionalization Reactions.
- Veolia Water Technologies. (n.d.). Mangaflo.
- Journal of the American Chemical Society. (2022, April 13). Resolving Oxygenation Pathways in Manganese-Catalyzed C(sp3)
- PMC. (2023, April 3).
- (2023, February 28).
- Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials.
- Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
- NIH. (2015, October 5). A Manganese Catalyst for Highly Reactive Yet Chemoselective Intramolecular C(sp3)
- ResearchGate. (n.d.). (PDF) Manganese-Catalyzed C−H Olefination Reactions.
- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
- YouTube. (2024, March 21). Deep Dive: Iron and Manganese Filtration Solutions in Water Treatment.
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Technical Support Center: Stabilizing Mn(TFSI)₂ Catalytic Activity
Welcome to the technical support center for the robust application of Manganese(II) bis(trifluoromethanesulfonyl)imide (Mn(TFSI)₂). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing Mn(TFSI)₂ in catalytic cycles, ensuring optimal performance and reproducibility. Here, we address common challenges related to catalyst degradation and provide in-depth troubleshooting guides rooted in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: My Mn(TFSI)₂-catalyzed reaction shows a sudden drop in conversion or fails to initiate. What is the most likely immediate cause?
A1: The most common culprits are atmospheric oxygen and moisture. Mn(II) is susceptible to oxidation to catalytically less active or inactive Mn(III)/Mn(IV) species, a process often accelerated by trace water. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are rigorously dried.
Q2: I observe a color change in my reaction mixture from colorless/pale pink to brown/black. What does this indicate?
A2: This color change is a strong indicator of the oxidation of Mn(II) to higher oxidation state manganese species, such as MnO₂ (manganese dioxide), which is a black-brown solid. This signifies catalyst deactivation through oxidation.
Q3: Can the choice of solvent affect the stability of my Mn(TFSI)₂ catalyst?
A3: Absolutely. The solvent's coordinating ability plays a critical role in stabilizing the Mn(II) center.[1][2] Strongly coordinating solvents can protect the manganese ion from unwanted side reactions. However, excessively strong coordination might also hinder substrate binding. A balance is key. See the detailed guide on solvent selection below.
Q4: Are there any additives I can use to enhance the stability of the Mn(TFSI)₂ catalyst during the reaction?
A4: Yes, the use of chelating ligands or sacrificial agents can be beneficial. For instance, certain nitrogen-based ligands can form stable complexes with Mn(II), preventing its oxidation. In some contexts, additives that can scavenge harmful byproducts or form protective layers around the catalyst have been shown to be effective.[3][4][5][6]
In-Depth Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
Low or non-existent catalytic activity is a frequent challenge. This guide will walk you through a systematic approach to diagnose and resolve the underlying issues.
-
Catalyst Integrity:
-
Oxidation: Mn(II) is prone to oxidation, especially in the presence of air and certain oxidants. Higher valent manganese species are often not the active catalyst in the desired cycle.[7][8]
-
Moisture: Water can facilitate the formation of manganese oxides and hydroxides, leading to catalyst deactivation.
-
-
Reaction Conditions:
-
Atmosphere: A non-inert atmosphere is a primary cause of failure.
-
Solvent Choice: A poorly chosen solvent may not adequately solvate and stabilize the Mn(II) ion, leaving it susceptible to degradation.[1][2]
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways.
-
Caption: A workflow for troubleshooting low yields.
Protocol 1: Rigorous Inert Atmosphere Technique
-
Glassware: Oven-dry all glassware at >120°C for at least 4 hours and allow to cool in a desiccator.
-
Assembly: Assemble the reaction apparatus while hot and immediately place it under a high vacuum to remove adsorbed water.
-
Purging: Backfill the apparatus with high-purity argon or nitrogen. Repeat the vacuum/backfill cycle at least three times.
-
Reagent/Solvent Transfer: Use cannulation or gas-tight syringes to transfer anhydrous, deoxygenated solvents and liquid reagents. Handle solid Mn(TFSI)₂ in a glovebox.
-
Causality: This stringent procedure minimizes the presence of oxygen and water, the primary agents of Mn(II) oxidation.
Protocol 2: Solvent Selection and Preparation
-
Selection: Choose a solvent that offers a good balance of substrate solubility and coordinating ability. Ethereal solvents like THF or coordinating solvents like acetonitrile can stabilize the Mn(II) center.[2][9]
-
Preparation: Use solvents from a purification system (e.g., passing through activated alumina columns) or freshly distilled from an appropriate drying agent.
-
Degassing: Degas the solvent by sparging with argon for at least 30 minutes or by three freeze-pump-thaw cycles.
-
Causality: The solvent shell around the manganese ion acts as a protective layer.[1][2] Anhydrous and deoxygenated conditions prevent degradation pathways initiated by these contaminants.
Table 1: Solvent Properties and Their Impact on Mn(II) Stability
| Solvent | Coordinating Ability | Polarity | Recommended Use |
| Tetrahydrofuran (THF) | Moderate | Moderate | Good for stabilizing organomanganese species.[9] |
| Acetonitrile (MeCN) | Strong | High | Forms stable six-coordinate complexes.[2] |
| Dichloromethane (DCM) | Weak | Moderate | Use with caution; may not offer sufficient stabilization. |
| Toluene | Non-coordinating | Low | Not recommended unless a strongly coordinating ligand is present. |
Issue 2: Catalyst Deactivation Mid-Reaction
A promising start followed by a stall in the reaction is indicative of catalyst deactivation during the catalytic cycle.
Caption: Potential degradation routes for Mn(TFSI)₂ catalyst.
-
Controlling Oxidation State:
-
Reductant Additives: In some systems, the slow addition of a mild, compatible reducing agent can help maintain the Mn(II) state. This must be carefully optimized to avoid interfering with the desired reaction.
-
Ligand Design: Employing ligands that are redox-inactive and form a stable coordination sphere around the Mn(II) can raise the energy barrier for oxidation.
-
-
Preventing Ligand Dissociation:
-
The bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion is generally considered a weakly coordinating ligand. In non-coordinating solvents, there's a higher chance of ligand dissociation, which can expose the metal center to degradation.
-
Solvent Choice: Using more strongly coordinating solvents can help maintain the integrity of the catalytic species.[1][2]
-
-
Scavenging Harmful Byproducts:
-
If the reaction generates acidic or basic byproducts, these can interact with the catalyst and deactivate it.
-
Additives: The inclusion of a non-coordinating base (if acid is produced) or a mild Lewis acid (if a strong base is produced) can act as a scavenger. For instance, additives like LiDFOB have been shown to mitigate Mn dissolution in other systems, a principle that could be adapted to scavenge harmful species.[5][6] The use of oxide-based additives to scavenge HF and water has also been reported as a successful strategy.[10]
-
Issue 3: Catalyst Regeneration
While homogeneous catalysts like Mn(TFSI)₂ are not typically "regenerated" in the same way as solid-supported catalysts, it is sometimes possible to recover the manganese from a failed reaction.
Protocol 3: Manganese Recovery and Catalyst Reformation (Advanced Users)
-
Quenching and Extraction: After the reaction, quench with a suitable reagent and perform an aqueous workup. The manganese salts will typically reside in the aqueous layer.
-
Precipitation: The manganese can be precipitated as manganese carbonate (MnCO₃) or hydroxide (Mn(OH)₂) by adding sodium carbonate or a hydroxide base, respectively.
-
Washing and Drying: The precipitate should be thoroughly washed with deionized water to remove impurities and then carefully dried.
-
Reformation: The recovered manganese salt can then be converted back to a usable precursor, such as MnCl₂, and subsequently reacted with Ag(TFSI) or HTFSI to reform Mn(TFSI)₂. This process requires significant synthetic chemistry expertise.
-
Note: In most laboratory settings, it is more practical to prevent deactivation than to attempt regeneration. Regeneration is often complex and may not be cost-effective on a small scale.[11][12][13]
References
-
Inhibiting manganese (II) from catalyzing electrolyte decomposition in lithium-ion batteries. (n.d.). Request PDF. Retrieved January 21, 2026, from [Link]
- Konieczna, H., Lundberg, D., & Persson, I. (2021). Solvation and coordination chemistry of manganese(II) in some solvents. A transfer thermodynamic, complex formation, EXAFS spectroscopic and crystallographic study. Inorganica Chimica Acta, 527, 120562.
-
Inorganic electrolyte additives to suppress the degradation of graphite anodes by dissolved Mn(II) for lithium-ion batteries. (2021). Request PDF. Retrieved January 21, 2026, from [Link]
- Tornheim, A., et al. (2019). Communication—Ligand-Dependent Electrochemical Activity for Mn2+ in Lithium-Ion Electrolyte Solutions. Journal of The Electrochemical Society, 166(10), A2264–A2266.
-
Solvation and coordination chemistry of manganese(II) in some solvents. A transfer thermodynamic, complex formation, EXAFS spectroscopic and crystallographic study. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Regeneration of alkali metal K deactivation in low-temperature manganese-based SCR catalyst. (2024). SpringerLink. Retrieved January 21, 2026, from [Link]
-
Influence of Electrolyte Additives on Interfacial Stability of Manganese-Rich Lithium-Ion Battery Cathodes. (2022). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Influence of Electrolyte Additives on Interfacial Stability of Manganese-Rich Lithium-Ion Battery Cathodes. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Beneficial Effects of Oxide-Based Additives on Li-and Mn-Rich Cathode Active Materials. (2024). ECS Publications. Retrieved January 21, 2026, from [Link]
- Overlooked electrolyte destabilization by manganese (II) in lithium-ion batteries. (2019).
-
Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. (2020). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Regeneration of the Deactivated SCR Catalysts. (n.d.). China Steel Corporation. Retrieved January 21, 2026, from [Link]
-
What Methods Are Available to Reactivate Deactivated Catalysts? (2023). Minstrong. Retrieved January 21, 2026, from [Link]
-
Manganese-based catalysts for the catalytic oxidation of chlorinated volatile organic compounds (CVOCs): critical properties, deactivation mechanisms, and design strategies. (2023). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs. (2021). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Involvement of high-valent manganese-oxo intermediates in oxidation reactions: realisation in nature, nano and molecular systems. (2018). PubMed. Retrieved January 21, 2026, from [Link]
-
Effects of fluorinated solvents on electrolyte solvation structures and electrode/electrolyte interphases for lithium metal batteries. (2021). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Coordination Chemistry of Solvated Metal Ions in Soft Donor Solvents. (2018). MDPI. Retrieved January 21, 2026, from [Link]
-
Advances in Catalyst Deactivation and Regeneration. (2017). MDPI. Retrieved January 21, 2026, from [Link]
- Structural and Magnetic Studies of Two-Dimensional Solvent-Free Manganese(II) Complexes Prepared Via Ligand Exchange Reaction Under Solvothermal Conditions. (2009).
-
Manganese-mediated reductive functionalization of activated aliphatic acids and primary amines. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs. (2021). Beilstein Journals. Retrieved January 21, 2026, from [Link]
-
Computer-aided design (CAD) of Mn(II) complexes: superoxide dismutase mimetics with catalytic activity exceeding the native enzyme. (2001). PubMed. Retrieved January 21, 2026, from [Link]
-
Fundamental Electrochemical Study of Manganese Redox States in Nonaqueous Battery Solvents. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Stability of Catalytic Centres in Light-Driven Hydrogen Evolution by Di- and Oligonuclear Photocatalysts. (2023). PubMed. Retrieved January 21, 2026, from [Link]
-
Thermodynamic Stability of Mn(II) Complexes with Aminocarboxylate Ligands Analyzed Using Structural Descriptors. (2022). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Manganese(II) complexes with Bn-tpen as powerful catalysts of cyclohexene oxidation. (2017). SpringerLink. Retrieved January 21, 2026, from [Link]
-
Solvent Activity in Electrolyte Solutions Controls Electrochemical Reactions in Li-Ion and Li-Sulfur Batteries. (2020). Request PDF. Retrieved January 21, 2026, from [Link]
-
Effects of Solvent, Lithium Salt, and Temperature on Stability of Carbonate-Based Electrolytes for 5.0 V LiNi 0.5 Mn 1.5 O 4 Electrode s. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Predicting the oxidation states of Mn ions in the oxygen-evolving complex of photosystem II using supervised and unsupervised machine learning. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
A Kinetic Study on the Efficient Formation of High-Valent Mn(TPPS)-oxo Complexes by Various Oxidants. (2021). MDPI. Retrieved January 21, 2026, from [Link]
- Manganese catalysts for C-H activation: an experimental/theoretical study identifies the stereoelectronic factor that controls the switch between hydroxylation and desaturation p
-
Involvement of high-valent manganese-oxo intermediates in oxidation reactions: realisation in nature, nano and molecular systems. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]
-
The catalytic Mn>2+> sites in the enolase-inhibitor complex: Crystallography, single-crystal EPR, and DFT calculations. (2007). Weizmann Research Portal. Retrieved January 21, 2026, from [Link]
-
A Kinetic Study on the Efficient Formation of High-Valent Mn(TPPS)-oxo Complexes by Various Oxidants. (2021). MDPI. Retrieved January 21, 2026, from [Link]
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Troubleshooting low catalytic activity with Manganese(II) Bis(trifluoromethanesulfonyl)imide
Welcome to the technical support center for Manganese(II) Bis(trifluoromethanesulfonyl)imide, Mn(NTf₂)₂. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low catalytic activity in their experiments. We will move beyond simple checklists to explore the causal relationships between reaction components and catalytic performance, ensuring a robust and reproducible methodology.
Part A: Troubleshooting Guide for Low Catalytic Activity
Experiencing lower-than-expected yields or reaction rates can be frustrating. This guide provides a systematic approach to identifying the root cause. We will begin with the most common and easily addressable issues before moving to more complex mechanistic considerations.
Initial Diagnostic Workflow
Before diving into specific parameters, it's helpful to follow a logical diagnostic sequence. The following workflow outlines the primary areas of investigation.
Caption: A systematic workflow for diagnosing low catalytic activity.
Q1: My reaction is sluggish or has failed. How do I confirm my Mn(NTf₂)₂ catalyst is active and handled correctly?
This is the most critical first step. The catalytic activity of Mn(NTf₂)₂ is fundamentally tied to its nature as a Lewis acid, where the Mn(II) center coordinates to your substrate.[1][2] Any impurity or handling error that compromises this Lewis acidity will kill the reaction.
Core Issue: Catalyst Hygroscopicity and Purity this compound is hygroscopic.[1] Water is a hard Lewis base that will readily coordinate to the Mn(II) center, rendering it inactive for catalysis by blocking the substrate's binding site.
Troubleshooting Steps:
-
Verify Storage Conditions: The catalyst must be stored under a dry, inert atmosphere (e.g., in a glovebox or a desiccator flushed with argon/nitrogen). Commercial purities typically range from 98% to 99.5%.[3] If the material appears clumpy or discolored, it may be compromised.
-
Implement Strict Anhydrous Handling:
-
All manipulations of the solid catalyst should be performed in a glovebox.
-
If a glovebox is unavailable, use Schlenk techniques. Weigh the catalyst quickly in a dry, sealed vial and purge with inert gas.
-
Ensure all glassware is rigorously dried (oven-dried at >120°C for several hours and cooled under vacuum or in a desiccator) before use.
-
-
Perform a Catalyst Activity Test (Self-Validation Protocol): Before using a new or suspect batch of catalyst in your main reaction, validate its activity with a reliable model reaction.
Protocol: Lewis Acid-Catalyzed Friedel-Crafts Alkylation
-
Objective: To confirm the Lewis acidity and catalytic competence of Mn(NTf₂)₂.
-
Reaction: The alkylation of a simple aromatic compound with an activated alkene.
-
Procedure:
-
To an oven-dried Schlenk flask under argon, add Mn(NTf₂)₂ (2-5 mol%).
-
Add dry, degassed solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add the aromatic substrate (e.g., anisole, 1.2 equivalents).
-
Add the alkylating agent (e.g., styrene, 1.0 equivalent) dropwise at the desired temperature (e.g., 0°C to room temperature).
-
Monitor the reaction by TLC or GC-MS. A known active catalyst should show significant conversion within a few hours.
-
-
Control: Run an identical reaction in the absence of the Mn(NTf₂)₂ catalyst. No significant product formation should occur. This confirms the reaction is catalyst-dependent.
-
Q2: I've confirmed my catalyst is good. Could my reaction setup or solvent be the problem?
Absolutely. The environment in which the catalysis occurs is just as important as the catalyst itself.
Core Issue: Catalyst Inhibition by Solvents and Atmosphere The primary role of the bis(trifluoromethanesulfonyl)imide (NTf₂⁻) anion is to be "weakly coordinating," which leaves the Mn(II) cation highly Lewis acidic and available for catalysis.[1] However, coordinating solvents can compete with your substrate for the active site, acting as inhibitors. Furthermore, while Mn(II) is a relatively stable oxidation state, reactive intermediates or certain conditions could lead to oxidation to catalytically inactive or less active species like Mn(III) or Mn(IV).[4][5]
Troubleshooting Steps:
-
Solvent Selection:
-
Recommended: Use non-coordinating or weakly coordinating solvents. Halogenated solvents (DCM, DCE) or hydrocarbons (toluene, hexane) are often good choices.
-
Caution: Avoid strongly coordinating solvents like THF, acetonitrile, DMF, DMSO, and alcohols unless the specific published procedure calls for them. Their lone pairs of electrons can bind strongly to the Mn(II) center. The choice of solvent can significantly influence the structure and reactivity of manganese complexes.[6]
-
Solvent Purity: Always use high-purity, anhydrous solvents. Pass the solvent through an activated alumina column or use a commercial solvent purification system. Trace water is a common cause of reaction failure.[7]
-
-
Inert Atmosphere:
-
Unless the reaction is an oxidation that uses O₂ as a reagent, all reactions should be performed under a rigorously maintained inert atmosphere (argon or nitrogen).
-
Degas your solvents and liquid reagents by sparging with inert gas or through freeze-pump-thaw cycles. This removes dissolved oxygen which can potentially lead to catalyst deactivation.
-
Caption: Mechanism of Lewis acid catalysis and competitive inhibition.
Q3: My setup is pristine. Could the reaction conditions (temperature, concentration) or interfering substrates be the issue?
Yes. Once extrinsic factors are ruled out, we must look at the intrinsic parameters of the reaction itself.
Core Issue: Sub-optimal Kinetics and Catalyst Poisoning Catalytic reactions often have an optimal temperature range. Too low, and the reaction rate is impractically slow; too high, and catalyst decomposition or side reactions can occur.[8][9] Additionally, certain functional groups on your substrate or in reagents can act as potent Lewis bases, effectively poisoning the catalyst.
Troubleshooting Steps & Parameter Optimization:
-
Temperature Screening: If a reaction is slow, a modest increase in temperature (e.g., in 10-20°C increments) can significantly improve the rate.[8] Conversely, if you observe byproduct formation or catalyst discoloration at higher temperatures, consider running the reaction at a lower temperature for a longer period.
-
Concentration Effects: Ensure your reaction is not overly dilute. Bimolecular reactions, in particular, will slow down dramatically at low concentrations. If solubility is an issue, perform a solvent screen to find a suitable medium that allows for a reasonable concentration.
-
Substrate/Reagent Compatibility:
-
Analyze Your Substrate: Look for functional groups that are strong Lewis bases. These can include unprotected amines, phosphines, and some thiols. These groups can bind irreversibly to the Mn(II) center.
-
Protecting Groups: If your substrate contains an interfering functional group, consider using a protecting group strategy.
-
Additives and Co-catalysts: Some reactions require additives or co-catalysts.[10] Ensure they are added in the correct stoichiometry. An excess of a basic additive, for example, can neutralize your Lewis acid catalyst.
-
Table 1: Key Parameter Troubleshooting for Mn(NTf₂)₂ Catalysis
| Parameter | Common Problem | Recommended Solution & Rationale |
| Catalyst | Hydrated or decomposed due to improper storage/handling. | Store in a glovebox or inert-gas desiccator. Handle under argon/nitrogen. Water deactivates the Lewis acidic site.[1] |
| Solvent | Coordinating solvent (THF, MeCN, DMF) used, inhibiting catalysis. | Switch to a non-coordinating solvent like DCM, DCE, or toluene. Coordinating solvents compete with the substrate for the Mn(II) active site.[6] |
| Atmosphere | Presence of air/oxygen in a non-oxidative reaction. | Rigorously degas all reagents and maintain a positive pressure of argon/nitrogen. Oxygen can lead to unwanted side reactions or catalyst oxidation. |
| Temperature | Too low for sufficient reaction rate or too high, causing decomposition. | Screen a range of temperatures (e.g., 0°C, RT, 50°C). Reaction kinetics are temperature-dependent, but catalyst stability is finite.[9] |
| Substrate | Contains strong Lewis basic functional groups (e.g., -NH₂, -PR₂). | Use a protecting group for the interfering moiety. These groups act as catalyst poisons by binding tightly to the Mn(II) center. |
| Additives | Incorrect stoichiometry of a required additive. | Carefully re-check and verify the equivalents of all additives. Additives can play a crucial role but can also inhibit the reaction if used incorrectly.[10][11] |
Part B: Frequently Asked Questions (FAQs)
Q: What is the primary role of Mn(NTf₂)₂ in catalysis? A: this compound functions primarily as a Lewis acid catalyst.[1][2] The Mn(II) ion is an electron-pair acceptor that can activate substrates, often by coordinating to carbonyls, alkenes, or other electron-rich functionalities, thereby facilitating a wide range of organic transformations.[12][13]
Q: Why is the bis(trifluoromethanesulfonyl)imide (NTf₂⁻) anion important? A: The NTf₂⁻ anion is a very large, charge-delocalized, and weakly coordinating anion. This property is crucial because it does not bind strongly to the Mn(II) cation, leaving the metal center with a high effective Lewis acidity and readily available to interact with substrates.[1][14] This is in contrast to salts with smaller, more coordinating anions like chloride or acetate, which would result in a less active catalyst.
Q: What are typical catalyst loadings? A: Catalyst loading is highly reaction-dependent. However, for many transformations catalyzed by Mn(NTf₂)₂, loadings typically range from 1 mol% to 10 mol%. For initial screening, 5 mol% is often a reasonable starting point. Optimization studies can then be performed to reduce the loading for efficiency and cost-effectiveness.
Q: Can Mn(NTf₂)₂ be used in aqueous or protic media? A: Generally, no. As a potent Lewis acid, Mn(NTf₂)₂ is highly sensitive to water and other protic solvents (like alcohols).[1][7] These solvents will coordinate to the manganese center and deactivate the catalyst. All reactions should be conducted under strictly anhydrous conditions unless specified otherwise in a validated protocol.
Q: Are there alternatives if Mn(NTf₂)₂ is not effective? A: Yes. If Mn(NTf₂)₂ is not providing the desired activity, you can explore other manganese salts with different counterions or other Lewis acidic metal triflimides. For example, salts like Mn(OTf)₂ (manganese triflate) offer a different electronic and steric environment.[15] Alternatively, other earth-abundant metal catalysts based on iron, copper, or zinc may provide different reactivity profiles.[16] The choice depends heavily on the specific chemical transformation.
References
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Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs - NIH. (URL: [Link])
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Manganese-catalyzed [2+2+2] Cycloaddition Reactions - ChemRxiv. (URL: [Link])
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Photochemical Manganese-Catalyzed [2 + 2 + 2] Cycloaddition Reactions | ACS Catalysis. (URL: [Link])
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Molecular Weight-Controlled Cationic Polymerization of Tetrahydrofuran Using a Squaramidinium Hydrogen-Bond Donor Catalyst - American Chemical Society. (URL: [Link])
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Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC - NIH. (URL: [Link])
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Selective Catalytic Olefin Epoxidation with MnII-Exchanged MOF-5 - MIT. (URL: [Link])
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Synthesis, structure and catalytic activity of manganese(ii) complexes derived from bis(imidazole)methane-based ligands - Dalton Transactions (RSC Publishing). (URL: [Link])
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Quantifying the Lewis Acidity of Mono-, Di-, and Trivalent Cations in Anhydrous Bis(trifluoromethylsulfonyl)imide Salts | Inorganic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])
-
Triflamides and Triflimides: Synthesis and Applications - PMC - NIH. (URL: [Link])
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Synthesis, spectral and catalytic activity of some manganese(II) bis-benzimidazole diamide complexes - PubMed. (URL: [Link])
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Substrate scope study for the HNTf2‐catalyzed reactions. Reactions were... - ResearchGate. (URL: [Link])
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Mechanisms of catalyst deactivation - SciSpace. (URL: [Link])
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Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis. (URL: [Link])
-
Role of Tailor-Made Additives in Crystallization from Solution: A Review - ResearchGate. (URL: [Link])
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Mechanism and Chemoselectivity of Mn-Catalyzed Intramolecular Nitrene Transfer Reaction: C–H Amination vs. C=C Aziridination - MDPI. (URL: [Link])
-
Nanomagnetic macrocyclic Schiff-base–Mn(ii) complex: an efficient heterogeneous catalyst for click approach synthesis of novel β-substitued-1,2,3-triazoles - RSC Publishing. (URL: [Link])
-
A comprehensive review on magnetic manganese as catalysts in organic synthesis - RSC Publishing. (URL: [Link])
-
Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive - Journal of Materials Chemistry A (RSC Publishing). (URL: [Link])
-
Effects of MnO2 of Different Structures on Activation of Peroxymonosulfate for Bisphenol A Degradation Under Acidic Conditions | Request PDF - ResearchGate. (URL: [Link])
-
Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs. (URL: [Link])
-
What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC - PubMed Central. (URL: [Link])
-
Photo Lewis acid generators: photorelease of B(C6F5)3 and applications to catalysis - Dalton Transactions (RSC Publishing). (URL: [Link])
-
ChemInform Abstract: Manganese Compounds in the Catalysis of Organic Reactions. (URL: [Link])
-
Aziridination Reactivity of a Manganese(II) Complex with a Bulky Chelating Bis(Alkoxide) Ligand - PubMed Central. (URL: [Link])
-
Solvent effect on the structures of three manganese complexes based on azotetrazole-3-hydroxy-2-naphthoic acid - RSC Publishing. (URL: [Link])
-
Deactivation Pathways in Transition Metal Catalysis - Macmillan Group. (URL: [Link])
-
Computer-aided design (CAD) of Mn(II) complexes: superoxide dismutase mimetics with catalytic activity exceeding the native enzyme - PubMed. (URL: [Link])
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Synthesis, Structure and Catalytic Activity of a Manganese(III) Complex Based on 2-(2-Hydroxyphenyl)-5,6-dichlorobenzimidazole Ligands - ResearchGate. (URL: [Link])
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Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC - NIH. (URL: [Link])
-
The Synthesis, Lewis Acidity and Catalytic Activity of Bis(catecholato)germanes. (URL: [Link])
-
Nanomagnetic macrocyclic Schiff-base–Mn(ii) complex: an efficient heterogeneous catalyst for click approach synthesis of novel β-substitued-1,2,3-triazoles - PMC - NIH. (URL: [Link])
-
Engineering enzyme substrate scope complementarity for promiscuous cascade synthesis | Catalysis | ChemRxiv | Cambridge Open Engage. (URL: [Link])
-
Manganese Dioxide Catalyzed N-Alkylation of Sulfonamides and Amines with Alcohols under Air | Organic Letters - ACS Publications. (URL: [Link])
-
Combining additive manufacturing and catalysis: a review - RSC Publishing. (URL: [Link])
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Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. (URL: [Link])
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Facile Routes to Manganese(II) Triflate Complexes - PMC - NIH. (URL: [Link])
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- 16. d-nb.info [d-nb.info]
Technical Support Center: Manganese(II) Bis(trifluoromethanesulfonyl)imide [Mn(NTf₂)₂] Catalysts
Welcome to the technical support center for Manganese(II) Bis(trifluoromethanesulfonyl)imide [also known as Mn(TFSI)₂ or Manganese(II) triflimide], a versatile and powerful Lewis acid catalyst in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the effective use of this catalyst, with a specific focus on the critical aspect of water sensitivity. Our goal is to equip you with the expertise to anticipate and resolve experimental challenges, ensuring the reliability and reproducibility of your catalytic reactions.
I. Understanding the Role of Water: A Double-Edged Sword
This compound is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[1] While some metal triflimides have demonstrated catalytic activity, and in some cases, even enhanced performance in aqueous media, the impact of water on Mn(NTf₂)₂-catalyzed reactions is highly dependent on the specific transformation.[2] Water can act as a competitive ligand, coordinating to the Mn(II) center and altering its Lewis acidity, which is the very property that drives its catalytic efficacy.
The interaction of water with the Mn(II) cation is a fundamental aspect of its coordination chemistry. In aqueous solutions, manganese(II) typically exists as the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺, where six water molecules are directly bonded to the metal center.[3][4] This strong coordination can prevent the substrate from accessing the catalytic site, thereby inhibiting the reaction.
Mechanism of Water Interference:
The deactivation or modulation of the catalyst's performance by water can be visualized through the following equilibrium:
Figure 1. Competitive binding of water and substrate to the Mn(II) center.
II. Troubleshooting Guide: Diagnosing and Solving Common Issues
This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low or no catalytic activity | Water contamination of the catalyst or reaction medium: The catalyst's Lewis acidic sites are blocked by water molecules. | 1. Verify the integrity of your catalyst: Ensure it has been stored in a desiccator or glovebox. 2. Use anhydrous solvents and reagents: Employ rigorous drying procedures for all components of your reaction. 3. Perform a control reaction: Run the reaction with a freshly opened bottle of catalyst under strictly anhydrous conditions. |
| Inconsistent reaction rates or yields between batches | Variable water content in the catalyst or reagents: Even small differences in moisture can lead to significant variations in catalytic performance. | 1. Standardize your experimental setup: Use the same source and batch of solvents and reagents, and ensure consistent handling procedures. 2. Quantify water content: Consider using Karl Fischer titration to determine the water content of your solvents and reagents if reproducibility is a major issue. |
| Formation of unexpected byproducts | Water-mediated side reactions: Water can participate in the reaction, leading to hydrolysis of the substrate or product, or promoting alternative reaction pathways. | 1. Analyze your crude reaction mixture: Use techniques like LC-MS or GC-MS to identify byproducts. 2. Consult the literature: Review the known reactivity of your substrate and product in the presence of water and acid. |
| Catalyst appears clumpy or has changed color | Significant hydration of the catalyst: The physical appearance of the catalyst can change upon absorbing water. | 1. Do not use the compromised catalyst: It is best to discard it and use a fresh, anhydrous sample. 2. Review your storage and handling procedures: Ensure that the catalyst is not exposed to the atmosphere. |
III. Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: Due to its hygroscopic nature, Mn(NTf₂)₂ must be stored under a dry, inert atmosphere (e.g., in a glovebox or a tightly sealed container inside a desiccator).[1] When handling the catalyst, it is crucial to minimize its exposure to air. Weighing should be done quickly, and the container should be resealed promptly. For highly sensitive reactions, it is recommended to handle the catalyst exclusively within a glovebox.
Q2: My reaction is not working. How can I be sure that water is the issue?
A2: To confirm that water is the culprit, you can run a series of diagnostic experiments:
-
Positive Control: Run the reaction under strictly anhydrous conditions using a new bottle of catalyst and freshly dried solvents.
-
Negative Control: Intentionally add a small, measured amount of water (e.g., 1 equivalent relative to the catalyst) to a reaction that is known to work under anhydrous conditions. A significant drop in yield or conversion would strongly indicate water sensitivity.
Q3: Can I regenerate a water-deactivated Mn(NTf₂)₂ catalyst?
A3: While specific regeneration protocols for Mn(NTf₂)₂ are not extensively documented, general methods for regenerating Lewis acid catalysts deactivated by water can be attempted. One common approach involves heating the catalyst under high vacuum to drive off the coordinated water. However, care must be taken as some hydrated metal salts can decompose upon heating.[5] A cautious approach would be to dry the catalyst at a moderate temperature (e.g., 60-80 °C) under high vacuum for several hours. The efficacy of the regeneration should be verified by testing the catalyst in a model reaction. For many common laboratory-scale applications, using a fresh batch of catalyst may be more time-efficient and reliable.
Q4: What is the best way to dry solvents for use with Mn(NTf₂)₂?
A4: The choice of drying method depends on the solvent.
-
Aprotic solvents (e.g., dichloromethane, toluene, acetonitrile): Can be dried by distillation from a suitable drying agent (e.g., CaH₂ for chlorinated solvents and hydrocarbons, P₄O₁₀ for acetonitrile). Alternatively, passing the solvent through a column of activated alumina or molecular sieves is a convenient and effective method.
-
Ethers (e.g., THF, diethyl ether): Are often dried by distillation from sodium/benzophenone.
-
Protic solvents: If a protic solvent is required for the reaction, it must be rigorously dried. For example, alcohols can be dried over activated molecular sieves.
Q5: Are there any visual indicators of water contamination in my reaction?
A5: While not always definitive, you might observe the catalyst not fully dissolving or the reaction mixture appearing cloudy. However, the absence of these visual cues does not guarantee anhydrous conditions. The most reliable indicator is a decrease in catalytic performance.
IV. Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Anhydrous Conditions
This protocol outlines the standard procedure for setting up a reaction that is sensitive to moisture.
Figure 2. Workflow for setting up an anhydrous reaction.
Step-by-Step Methodology:
-
Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) and magnetic stir bars should be thoroughly cleaned and then dried in an oven at >120 °C for at least 4 hours, or preferably overnight.
-
Assembly: The hot glassware should be assembled quickly and immediately placed under a positive pressure of a dry, inert gas (e.g., nitrogen or argon). This is typically achieved using a Schlenk line or a balloon filled with the inert gas.
-
Solvent and Reagent Addition: Anhydrous solvents and liquid reagents should be added to the reaction flask via syringe through a rubber septum. Solid reagents that are not water-sensitive can be added at this stage.
-
Catalyst Addition: The Mn(NTf₂)₂ catalyst should be weighed in a glovebox or quickly in the air and added to the reaction flask under a positive flow of inert gas to minimize exposure to moisture.
-
Reaction Execution: The reaction is then heated or stirred at the desired temperature under a constant positive pressure of the inert gas.
-
Work-up: Once the reaction is complete, it can be quenched and worked up under standard laboratory conditions.
V. References
-
Chemguide. (n.d.). Manganese. Retrieved from [Link]
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Suzuki, I., et al. (2006). Metal triflimide as a Lewis acid catalyst for Biginelli reactions in water. Semantic Scholar. Retrieved from [Link]
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Gale, E. M., Zhu, J., & Caravan, P. (2013). Direct measurement of the Mn(II) hydration state in metal complexes and metalloproteins through 17O NMR line widths. Journal of the American Chemical Society, 135(49), 18600–18608. [Link]
-
ResearchGate. (2019, October 26). Significance between anhydrous and hydrated compaounds? Retrieved from [Link]
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Starshine Chemical. (n.d.). This compound. Retrieved from [Link]
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ACS Publications. (2020, June 7). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. Retrieved from [Link]
-
RSC Publishing. (2016). Dehydration of lactic acid to acrylic acid over lanthanum phosphate catalysts: the role of Lewis acid sites. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydration and Hydrolysis with Water Tolerant Lewis Acid Catalysis in High Temperature Water. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvation and coordination chemistry of manganese(II) in some solvents. A transfer thermodynamic, complex formation, EXAFS spectroscopic and crystallographic study. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal aquo complex. Retrieved from [Link]
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ResearchGate. (n.d.). Metal triflates and triflimides as Lewis superacids: preparation, synthetic application and affinity tests by mass spectrometry. Retrieved from [Link]
-
Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? Retrieved from [Link]
-
CONCAWE. (n.d.). Catalyst Handling Procedures to Minimize Exposure. Retrieved from [Link]
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Asia Industrial Gases Association. (n.d.). SAFE CATALYST HANDLING IN HYCO PLANTS. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Catalyst Deactivation and Regeneration. Retrieved from [Link]
-
PubMed Central (PMC). (2020, June 7). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. Retrieved from [Link]
-
Google Patents. (n.d.). Method for preparing bis(trifluoromethanesulfonyl)imide metal salt. Retrieved from
-
Oreate AI Blog. (2025, December 19). Hydrate vs. Anhydrous: Understanding the Differences and Implications. Retrieved from [Link]
-
ResearchGate. (n.d.). Dissolution of Metal Salts in Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids: Studying the Affinity of Metal Cations Toward a “Weakly Coordinating” Anion. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Liquid coordination complexes of Lewis acidic metal chlorides: Lewis acidity and insights into speciation. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Bulky Polyfluorinated Terphenyldiphenylboranes: Water Tolerant Lewis Acids. Retrieved from [Link]
-
Journal of the American Chemical Society. (2014, August 28). A Mononuclear Manganese(II) Complex Demonstrates a Strategy To Simultaneously Image and Treat Oxidative Stress. Retrieved from [Link]
-
PubMed. (2015, August 7). A water-soluble and water-coordinated Mn(II) complex: synthesis, characterization and phantom MRI image study. Retrieved from [Link]
-
ResearchGate. (n.d.). Mn II -cim complex 1 H NMR spectrum. 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational insight into manganese(II) complexes comprising macrocyclic ligands for magnetic resonance imaging. Retrieved from [Link]
-
CNR-IRIS. (2021, November 5). Thermodynamics of the Hydrolysis of Lithium Salts: Pathways to the Precipitation of Inorganic SEI Components in Li-Ion Batteries. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct evidences for bis(fluorosulfonyl)imide anion hydrolysis in industrial production: Pathways based on thermodynamics analysis and theoretical simulation. Retrieved from [Link]
-
Onlinelibrary.wiley.com. (n.d.). Intrinsic Structural and Coordination Chemistry Insights of Li Salts in Rechargeable Lithium Batteries. Retrieved from [Link]
-
ACS Applied Polymer Materials. (n.d.). Lithium Ion-Enabled Rapid Fabrication of Hygroscopic Hydrogels for Portable Water Supply and Seed Germination. Retrieved from [Link]
-
ResearchGate. (n.d.). Do aqueous solutions of strongly hygroscopic salts continue to hydrate over time? Retrieved from [Link]
-
YouTube. (2013, April 16). Acid Catalyzed Hydration Made Easy! Part 1 - Tips and Product Prediction. Retrieved from [Link]
-
ResearchGate. (n.d.). Heterogeneous Reactions on Salts. Retrieved from [Link]
-
RSC Publishing. (n.d.). Deactivation and regeneration of wet air oxidation catalysts. Retrieved from [Link]
-
Starshine Chemical. (n.d.). This compound. Retrieved from [Link]
-
Scribd. (n.d.). Handling Hydroprocessing Catalysts Guide. Retrieved from [Link]
-
ACS Omega. (2019, September 26). Regeneration of the Waste Selective Catalytic Reduction Denitrification Catalyst by Nitric Acid Washing. Retrieved from [Link]
-
Chemguide. (n.d.). Manganese. Retrieved from [Link]
-
ResearchGate. (2020, June 7). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. Retrieved from [Link]
-
ECHA. (n.d.). This compound. Retrieved from [Link]
Sources
Purification methods for Manganese(II) Bis(trifluoromethanesulfonyl)imide post-synthesis
Technical Support Center: Manganese(II) Bis(trifluoromethanesulfonyl)imide [Mn(TFSI)₂]
Welcome to the technical support guide for this compound (Mn(TFSI)₂), a versatile compound used as a catalyst in organic synthesis and as an electrolyte component in battery research.[1] Achieving high purity of this material is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate the challenges of post-synthesis purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in as-synthesized Mn(TFSI)₂?
The impurity profile of crude Mn(TFSI)₂ is heavily dependent on the synthetic route. Most syntheses involve the reaction of a manganese salt (e.g., MnCl₂, MnCO₃) with either triflimidic acid (HNTf₂) or a triflimide salt (e.g., LiNTf₂).[2] Consequently, impurities typically fall into several categories:
| Impurity Category | Specific Examples | Common Origin | Impact on Application |
| Unreacted Precursors | HNTf₂, LiNTf₂, MnCl₂ | Incomplete reaction or non-stoichiometric addition of reagents. | Can alter catalytic activity, affect electrochemical performance, and interfere with characterization. |
| Hydrated Species | Mn(TFSI)₂·xH₂O | Exposure to atmospheric moisture. The salt is hygroscopic.[3] | Water can be detrimental in water-sensitive reactions and non-aqueous electrochemistry. |
| Hydrolysis Products | Trifluoromethanesulfonamide, Manganese Hydroxides | Reaction with water, although the TFSI⁻ anion is more resistant to hydrolysis than anions like PF₆⁻.[4][5] | Introduces acidic or basic species, potentially degrading other components in a system (e.g., battery electrolytes). |
| Manganese Oxides | MnO, Mn₂O₃, MnO₂ | Oxidation of Mn(II), especially at elevated pH or upon prolonged exposure to air.[6][7] | Results in discoloration (brown/black) and introduces electrochemically inactive or interfering species. |
| Solvent Adducts | Mn(TFSI)₂(solvent)ₓ | Trapped solvent molecules within the crystal lattice during precipitation or crystallization. | Can be difficult to remove and may interfere with reactions or characterization, leading to inaccurate mass measurements. |
Q2: Why is excluding water so critical during the purification and handling of Mn(TFSI)₂?
Excluding water is crucial for two primary reasons:
-
Hygroscopicity: Mn(TFSI)₂ is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This leads to the formation of hydrates, which can be difficult to remove and alter the material's properties.
-
Hydrolysis: While the bis(trifluoromethanesulfonyl)imide (TFSI⁻ or NTf₂⁻) anion is relatively stable, it can undergo slow hydrolysis in the presence of water, especially at elevated temperatures.[4] This process can generate acidic byproducts that can compromise the integrity of your experiments, particularly in sensitive applications like lithium-ion batteries.
Q3: What analytical techniques are recommended to assess the purity of Mn(TFSI)₂?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Elemental Analysis (C, H, N, S, F): Provides the empirical formula and is a direct measure of bulk purity.
-
¹⁹F NMR Spectroscopy: A powerful tool to detect fluorine-containing impurities. The TFSI⁻ anion gives a characteristic singlet. The presence of other peaks may indicate unreacted HNTf₂ or degradation products.
-
FTIR Spectroscopy: Useful for detecting the presence of water (broad O-H stretch around 3200-3500 cm⁻¹) or residual solvents.
-
Chelometric Titration: A quantitative method to determine the precise manganese content.[3]
-
Thermogravimetric Analysis (TGA): Can be used to determine the presence of bound water or solvent, which will be lost upon heating. The high thermal stability of the compound allows for heating to remove volatile impurities.[1]
Troubleshooting Guide: Common Post-Synthesis Issues
This section addresses specific problems you may encounter during the purification of Mn(TFSI)₂. The following flowchart provides a decision-making framework for diagnosing and resolving these issues.
Caption: Troubleshooting flowchart for common Mn(TFSI)₂ purification issues.
Problem: My final product is a brownish powder, not the expected white solid.
-
Underlying Cause: The brown discoloration is almost certainly due to the presence of manganese oxides, which form when Mn(II) is oxidized to higher oxidation states (Mn(III) or Mn(IV)).[6][7] This oxidation is promoted by exposure to atmospheric oxygen, especially under neutral to basic pH conditions in the presence of moisture.
-
Immediate Action: Before crystallization, dissolve the crude product in a suitable anhydrous solvent (e.g., acetonitrile) under an inert atmosphere and filter the solution through a pad of Celite® or a 0.2 µm PTFE syringe filter to remove insoluble oxides.
-
Long-Term Prevention: Ensure that the entire synthesis and workup are conducted under a dry, inert atmosphere (N₂ or Ar). Use de-gassed solvents. During synthesis, maintain strict pH control to avoid basic conditions that favor Mn(OH)₂ formation, a precursor to oxides.
Problem: The product is a sticky oil or a gummy solid that refuses to crystallize.
-
Underlying Cause: This issue is most often caused by the presence of water or residual solvent. The hygroscopic nature of Mn(TFSI)₂ means it can readily absorb atmospheric water to become a viscous liquid or tacky solid.[3] Certain impurities can also disrupt the crystal lattice formation, acting as "crystal poisons."
-
Solution:
-
Rigorous Drying: Place the material in a Schlenk flask or similar apparatus and dry under high vacuum (<100 mTorr) for several hours. Gentle heating (e.g., 60-80 °C) can be applied to accelerate the removal of volatiles, as Mn(TFSI)₂ has high thermal stability.[1]
-
Recrystallization with an Anti-Solvent: Dissolve the oily product in a minimum amount of a good, anhydrous solvent (e.g., acetonitrile, ethyl acetate). Then, slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., hexane, toluene, or diethyl ether) with vigorous stirring until the solution becomes turbid. Allow it to stand, or cool it, to promote the precipitation of the purified solid.
-
Detailed Purification Protocols
The following protocols should be performed using standard air-free techniques (e.g., in a glovebox or using a Schlenk line) with anhydrous solvents to ensure the highest purity.
Caption: General workflow for the recrystallization of Mn(TFSI)₂.
Protocol 1: Recrystallization from a Single Solvent System
This is the most common and effective method for purifying solid compounds.[8] The key is selecting a solvent where the product has high solubility at elevated temperatures and low solubility at reduced temperatures. Anhydrous acetonitrile is an excellent starting point.
Methodology:
-
Preparation: In an inert atmosphere glovebox or on a Schlenk line, place the crude Mn(TFSI)₂ powder into a clean, dry flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add a minimal amount of anhydrous acetonitrile to the flask. Gently heat the mixture (e.g., to 50-60 °C) with stirring until all the solid has dissolved. If insoluble particles (likely oxides) remain, proceed to the hot filtration step.
-
Hot Filtration (Optional): If the solution is not clear, perform a hot filtration. Quickly pass the hot solution through a pre-warmed filter cannula packed with a small amount of Celite® or through a heated fritted glass funnel into a clean, pre-warmed receiving flask. This removes particulate impurities.
-
Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature. Once at room temperature, transfer the flask to a -20 °C freezer or cryocooler for several hours (or overnight) to maximize crystal formation.
-
Isolation: Isolate the resulting white crystalline solid by filtration. This can be done using a filter cannula or by transferring the slurry to a fritted glass funnel.
-
Washing: Wash the isolated crystals with a small amount of cold, anhydrous diethyl ether or another suitable anti-solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Transfer the purified crystals to a clean flask and dry under high vacuum at 60-80 °C for at least 12 hours to remove all traces of solvent.
-
Storage: Store the final product in a sealed container under an inert atmosphere.[3]
References
-
G. A. Elia, et al. (2021). Direct evidences for bis(fluorosulfonyl)imide anion hydrolysis in industrial production: Pathways based on thermodynamics analysis and theoretical simulation. ResearchGate. [Link]
-
Antoniotti, S., Dalla, V., & Duñach, E. (2010). Triflamides and Triflimides: Synthesis and Applications. PMC - NIH. [Link]
-
Wikipedia. Metal triflimidate. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Brutti, S., et al. (2021). Thermodynamics of the Hydrolysis of Lithium Salts: Pathways to the Precipitation of Inorganic SEI Components in Li-Ion Batteries. CNR-IRIS. [Link]
-
Sciencemadness Discussion Board. purification of manganese dioxide from batteries. [Link]
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- 3. This compound | 207861-55-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 7. Sciencemadness Discussion Board - purification of manganese dioxide from batteries - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. mt.com [mt.com]
Navigating the Synthesis Landscape: A Technical Guide to Safe Handling of Triflimide Compounds
Welcome to the Technical Support Center for Triflimide Chemistry. This guide is designed for researchers, scientists, and drug development professionals who are harnessing the unique properties of triflimide compounds in their experimental work. Triflimides, while offering significant advantages in various applications, including as catalysts and in battery technology, demand a thorough understanding of their handling and safety requirements.[1][2] This resource provides a comprehensive, question-and-answer-based approach to address the practical challenges and safety considerations you may encounter.
Section 1: Understanding the Hazards - FAQs
This section addresses the fundamental safety questions associated with triflimide compounds.
Q1: What are the primary hazards associated with triflimide compounds?
A1: Triflimide compounds can present a range of hazards, which can vary depending on the specific counter-ion and the compound's physical state (solid or liquid). Generally, you should be aware of the following:
-
Skin and Eye Irritation/Corrosion: Many triflimide compounds are classified as causing skin irritation and serious eye damage.[3][4] Some can cause severe skin burns and eye damage, potentially leading to blindness.[4][5]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[3][4]
-
Toxicity: Some triflimide compounds are toxic if swallowed or in contact with skin.[5][6] Prolonged or repeated exposure may cause organ damage, particularly to the nervous system.[5]
-
Reactivity: While many triflimides are stable, some can be moisture-sensitive and should be handled and stored under an inert atmosphere.[5][7]
Q2: I'm working with a new triflimide compound. How can I quickly assess its specific hazards?
A2: The most crucial step is to consult the Safety Data Sheet (SDS) for that specific compound. The SDS will provide detailed information on hazards, handling, storage, and emergency procedures.[3] Look for the Hazard Statements (H-statements) and Precautionary Statements (P-statements) for a summary of the risks and required precautions.[3][4][5][6]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Proper PPE is non-negotiable when working with triflimide compounds. This section provides clear guidance on selecting and using appropriate protective gear.
Q3: What is the minimum required PPE for handling triflimide compounds?
A3: The minimum PPE includes:
-
Gloves: Chemical-resistant gloves are essential.[8] The specific type of glove material should be chosen based on the solvent being used and the specific triflimide compound. Refer to the SDS and glove manufacturer's compatibility charts.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[8][9] A face shield should be worn in situations with a higher risk of splashing.[7][9]
-
Lab Coat: A flame-resistant lab coat or a chemical-resistant apron should be worn to protect your clothing and skin.[8]
Q4: When is respiratory protection necessary?
A4: Respiratory protection is required when there is a risk of inhaling dusts or aerosols, or when working with volatile triflimide compounds outside of a certified chemical fume hood.[3][6] The type of respirator (e.g., N95, or a cartridge respirator) will depend on the specific compound and the potential exposure level.[3][5] Always consult your institution's Environmental Health and Safety (EHS) department for guidance on respirator selection and fit-testing.
Table 1: PPE Selection Guide for Triflimide Compounds
| Task | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing solid triflimide | Chemical-resistant gloves | Safety goggles | Lab coat | Recommended if dusty; use in a fume hood or ventilated enclosure |
| Dissolving triflimide in a solvent | Chemical-resistant gloves | Safety goggles and face shield | Lab coat | Use in a chemical fume hood |
| Running a reaction with triflimides | Chemical-resistant gloves | Safety goggles and face shield | Lab coat | Use in a chemical fume hood |
| Handling large quantities | Double-gloving recommended | Safety goggles and face shield | Chemical-resistant apron over lab coat | Required; use in a chemical fume hood |
Section 3: Safe Handling and Storage - Best Practices
Adhering to proper handling and storage protocols is critical to prevent accidents and ensure the integrity of your experiments.
Q5: What are the key considerations for safely handling triflimide compounds in the lab?
A5: Always handle triflimide compounds in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] Avoid all personal contact, including inhalation and skin/eye contact.[3] Do not eat, drink, or smoke in the laboratory.[3][6] Wash your hands thoroughly after handling these compounds, even if you were wearing gloves.[3][5][10]
Q6: My triflimide compound is labeled as "moisture-sensitive." What extra precautions should I take?
A6: For moisture-sensitive triflimides, it is crucial to handle and store them under an inert atmosphere, such as nitrogen or argon.[5][7] This can be achieved using a glovebox or by using Schlenk line techniques. Keep containers tightly sealed when not in use.[4][10]
Experimental Workflow: Handling a Moisture-Sensitive Triflimide Compound
Caption: Workflow for handling moisture-sensitive triflimides.
Section 4: Troubleshooting Guide - Addressing Common Issues
This section provides practical solutions to specific problems that may arise during your experiments.
Q7: I've observed that my reaction with a triflimide catalyst is not proceeding as expected. What could be the issue?
A7: Several factors could be at play:
-
Catalyst Deactivation: If you are using a moisture-sensitive triflimide catalyst, it may have been deactivated by exposure to air or moisture.[5] Ensure you are using anhydrous solvents and proper inert atmosphere techniques.
-
Impurity of Starting Materials: Impurities in your reactants or solvents can interfere with the catalytic activity.
-
Incorrect Reaction Conditions: Verify the temperature, pressure, and reaction time as specified in the literature protocol.
Q8: I'm having trouble completely dissolving a solid triflimide compound in my reaction solvent. What can I do?
A8:
-
Solvent Choice: Ensure you are using a solvent in which the triflimide is known to be soluble. Check the literature for appropriate solvents.
-
Sonication: Gentle sonication in an ultrasonic bath can help to break up solid particles and enhance dissolution.
-
Gentle Heating: If the compound is thermally stable, gentle heating with stirring may improve solubility. Always check the compound's decomposition temperature first.
Section 5: Emergency Procedures - Spill and Exposure Response
Accidents can happen. Being prepared with the correct emergency procedures is crucial for minimizing harm.
Q9: What should I do in the event of a small spill of a triflimide compound?
A9: For a small spill:
-
Alert colleagues and restrict access to the area.[11]
-
Wear appropriate PPE , including gloves, goggles, and a lab coat.[11]
-
Contain the spill using a chemical spill kit with an absorbent material suitable for the specific compound (e.g., dry sand, vermiculite).[12]
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[13]
-
Clean the spill area with an appropriate solvent and decontaminating solution, as recommended in the SDS.
-
Dispose of all contaminated materials as hazardous waste.
Q10: What are the first aid procedures for skin or eye contact with a triflimide compound?
A10:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14][15] Remove any contaminated clothing while continuing to flush.[11][14] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[14][15] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
Emergency Response Flowchart
Caption: Emergency response for spills and exposures.
Section 6: Waste Disposal
Proper disposal of triflimide waste is essential to protect the environment and comply with regulations.
Q11: How should I dispose of waste containing triflimide compounds?
A11: All waste containing triflimide compounds, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[16] Collect these materials in a clearly labeled, sealed, and compatible container.[17] Follow your institution's specific hazardous waste disposal procedures. Never dispose of triflimide waste down the drain or in the regular trash.[6]
References
- Trifluoromethanesulphonamide - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR0344_msds.pdf]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds/97109.pdf]
- SAFETY DATA SHEET - Sigma-Aldrich (Lithium bis(trifluoromethylsulfonyl)imide). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/544094]
- SAFETY DATA SHEET - Sigma-Aldrich (1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/11291]
- SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/T2581_EN.pdf]
- Chemical Exposure and Spill Response Procedures | New Mexico State University. [URL: https://safety.nmsu.edu/environmental/chemical-safety/chemical-exposure-and-spill-response-procedures/]
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- Recommended PPE to handle chemicals - Bernardo Ecenarro. [URL: https://www.bernardoecenarro.com/en/blog/recommended-ppe-to-handle-chemicals]
- NIH Waste Disposal Guide 2022. [URL: https://nems.nih.gov/Documents/NIH%20Waste%20Disposal%20Guide.pdf]
- Tetramethylammonium (trifluoromethyl)sulfanide - Safety Data Sheet 7161301 - Synquest Labs. [URL: https://www.synquestlabs.com/sds/7161-3-01.pdf]
- Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. [URL: https://ehs.princeton.edu/laboratory-safety/chemical-safety/chemical-spill-procedures]
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. [URL: https://samssolutions.com.sa/protective-gear-for-chemical-handling/]
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- Personal Protective Equipment (PPE) - CHEMM. [URL: https://chemm.hhs.gov/ppe.htm]
- Hazardous Materials Disposal Guide | Nipissing University. [URL: https://www.nipissingu.ca/sites/default/files/2019-06/Hazardous%20Materials%20Disposal%20Guide%20-%20June%202019.pdf]
- Triflamides and Triflimides: Synthesis and Applications - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9104928/]
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- Triflamides and Triflimides: Synthesis and Applications - MDPI. [URL: https://www.mdpi.com/1420-3049/27/9/2921]
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- Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety. [URL: https://www.rsgsafety.com/en/knowledge/whitepapers/working-safely-with-pfas-a-practical-guide-to-selecting-the-right-ppe]
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Validation & Comparative
Comparing the Lewis acidity of Mn(TFSI)2 with other metal triflimides.
A Comprehensive Guide to the Lewis Acidity of Manganese(II) Bis(trifluoromethanesulfonyl)imide and its Comparison with Other Metal Triflimides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the Lewis acidity of this compound, Mn(TFSI)₂, with a range of other metal triflimide salts. Recognizing the pivotal role of Lewis acids in catalysis, particularly within pharmaceutical and fine chemical synthesis, this document synthesizes experimental data to offer a clear, comparative framework. While direct quantitative measures of Lewis acidity for Mn(TFSI)₂ are not widely documented, this guide leverages its catalytic performance in key organic transformations as a robust proxy for its Lewis acidic strength. Detailed experimental protocols for assessing Lewis acidity, including the widely accepted Gutmann-Beckett method, are provided to empower researchers in their own investigations.
Introduction: The Significance of Lewis Acidity in Modern Chemistry
A Lewis acid is defined as an electron-pair acceptor. This fundamental concept is central to a vast array of chemical transformations. In the context of drug development and organic synthesis, Lewis acids are indispensable catalysts for reactions such as Friedel-Crafts alkylations and acylations, Diels-Alder reactions, and various carbon-carbon bond-forming reactions. The efficiency and selectivity of these reactions are often directly correlated with the strength of the Lewis acid catalyst employed.
Metal triflimides, M(NTf₂)ₓ, have emerged as a class of exceptionally strong Lewis acids, often termed "Lewis superacids".[1] The triflimide anion (⁻NTf₂) is a large, weakly coordinating anion, which enhances the electrophilicity and, consequently, the Lewis acidity of the associated metal cation. This guide focuses on Mn(TFSI)₂, a readily available and increasingly utilized manganese(II) salt, and situates its Lewis acidity within the broader landscape of other metal triflimides.
Quantifying Lewis Acidity: Methodologies and Interpretations
Several methods exist to quantify the Lewis acidity of a substance. Understanding these methods is crucial for interpreting and comparing experimental data.
The Gutmann-Beckett Method
One of the most common and convenient methods for determining the Lewis acidity of molecular species is the Gutmann-Beckett method.[2][3] This technique utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO), and measures the change in its ³¹P NMR chemical shift upon interaction with a Lewis acid.[2][3] The deshielding of the phosphorus nucleus, observed as a downfield shift in the NMR spectrum, is proportional to the strength of the Lewis acid.
The Lewis acidity is expressed as an "Acceptor Number" (AN), which is calculated using the following formula[4]:
AN = 2.21 × (δ_sample - 41.0)
where δ_sample is the ³¹P NMR chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of Et₃PO in a non-coordinating solvent (hexane).[4]
Experimental Protocol: Determination of Acceptor Number by the Gutmann-Beckett Method
This protocol outlines the step-by-step procedure for determining the Acceptor Number of a metal triflimide.
Materials:
-
Anhydrous metal triflimide salt (e.g., Mn(TFSI)₂)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating deuterated solvent (e.g., CD₂Cl₂)
-
NMR tubes and caps
-
Inert atmosphere glovebox or Schlenk line
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Inside an inert atmosphere glovebox, prepare a stock solution of the metal triflimide in the chosen anhydrous deuterated solvent at a known concentration (e.g., 0.1 M).
-
Prepare a separate stock solution of triethylphosphine oxide in the same solvent at the same concentration.
-
-
Sample Preparation for NMR Analysis:
-
In an NMR tube, combine a precise volume of the metal triflimide stock solution with an equimolar amount of the triethylphosphine oxide stock solution.
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition:
-
Acquire a ³¹P{¹H} NMR spectrum of the sample.
-
Record the chemical shift (δ) of the signal corresponding to the Et₃PO-Lewis acid adduct.
-
-
Calculation of Acceptor Number:
-
Use the recorded chemical shift to calculate the Acceptor Number using the formula provided above.
-
Caption: Workflow for Determining Lewis Acidity via the Gutmann-Beckett Method.
Comparative Analysis of Lewis Acidity
Catalytic Activity in Friedel-Crafts Reactions
The Friedel-Crafts reaction is a cornerstone of organic synthesis, involving the alkylation or acylation of an aromatic ring. The reaction is catalyzed by a Lewis acid, which activates the electrophile. The catalytic efficiency in these reactions often serves as a practical indicator of Lewis acidity.
Table 1: Comparative Catalytic Activity of Metal Triflates and Triflimides in Friedel-Crafts Reactions
| Metal Salt | Reaction Type | Substrates | Yield (%) | Reference |
| Mg(OTf)₂ | Acylation | Anisole, Acetic Anhydride | 95 | |
| Sc(OTf)₃ | Alkylation | Benzene, 1-Octene | 92 | [5] |
| Al(NTf₂)₃ | Acylation | Toluene, Benzoyl Chloride | High | [6] |
| Mn(II) complexes | Various | Alkenes, Amines, etc. | Moderate to High | [7] |
Note: Direct comparative studies of Mn(TFSI)₂ in Friedel-Crafts reactions alongside other metal triflimides are limited. The data for Mn(II) complexes is indicative of its potential catalytic activity.
Manganese(II) compounds have been shown to be effective catalysts in a variety of organic transformations, including oxidations and cross-coupling reactions.[8] While specific data for Friedel-Crafts reactions catalyzed by Mn(TFSI)₂ is sparse, the general catalytic competence of Mn(II) suggests a significant level of Lewis acidity.
Catalytic Activity in Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is another powerful tool in organic synthesis. Lewis acid catalysis can dramatically accelerate the reaction and control its stereoselectivity. The catalytic activity of different metal triflimides in this reaction provides another valuable point of comparison for their Lewis acidity. For instance, trimethylaluminum-triflimide complexes have proven to be highly effective catalysts in hindered Diels-Alder reactions.[6]
Positioning Mn(TFSI)₂ among other Metal Triflimides
Based on available data and general chemical principles, we can position the Lewis acidity of Mn(TFSI)₂ within a qualitative series of other divalent metal triflimides. Generally, for a given anion, the Lewis acidity of a metal cation increases with increasing charge density (charge-to-radius ratio).
Caption: Qualitative Trend of Lewis Acidity for Selected Divalent Metal Triflimides.
This trend is a generalization, and other factors such as coordination geometry and electronic effects can influence the effective Lewis acidity. However, it provides a useful starting point for catalyst selection. The catalytic activity of Cu(NTf₂)₂ and Ni(NTf₂)₂ in Biginelli reactions has been reported to be more efficient than their corresponding triflate salts, highlighting the enhanced Lewis acidity imparted by the triflimide anion.[8]
Conclusion
This compound is a potent Lewis acid catalyst with significant potential in organic synthesis. While direct quantitative comparisons of its Lewis acidity with other metal triflimides are still emerging, its demonstrated catalytic activity in various organic reactions positions it as a strong Lewis acid. For researchers and drug development professionals, Mn(TFSI)₂ represents a cost-effective and efficient alternative to more traditional Lewis acids. The experimental protocols and comparative data presented in this guide are intended to facilitate the rational selection and application of Mn(TFSI)₂ and other metal triflimides in catalysis. Further quantitative studies, particularly using the Gutmann-Beckett method, are encouraged to precisely map the Lewis acidity of this versatile manganese salt.
References
-
Carbon, M. Determination of Lewis Acidity using 31P NMR. Available at: [Link]
-
Corey, E. J., Shibata, T., & Lee, T. W. (2002). Asymmetric Diels-Alder Reactions Catalyzed by a Triflic Acid Activated Chiral Oxazaborolidine. Journal of the American Chemical Society, 124(15), 3808–3809. Available at: [Link]
- Dzhemilev, U. M., Khusnutdinov, R. I., & Baiguzina, A. R. (2012). Manganese Compounds in the Catalysis of Organic Reactions. Russian Journal of Organic Chemistry, 48(3), 309–348.
- Ishihara, K., & Nakayama, H. (2004). Metal Triflimide as a Lewis Acid Catalyst for Biginelli Reactions in Water. Letters in Organic Chemistry, 1(4), 335-338.
- Olah, G. A., & Prakash, G. K. S. (Eds.). (2009).
-
Wikipedia contributors. (2023, November 13). Gutmann–Beckett method. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
-
Patsnap. (2025). How to Test Lewis Acid Strength Using NMR? Eureka. Available at: [Link]
- Gal, J.-F., et al. (2013). Metal triflates and triflimides as Lewis superacids: preparation, synthetic application and affinity tests by mass spectrometry. Journal of Physical Organic Chemistry, 26(2), 87-97.
- Kumar, A., et al. (2018). Synthesis, structure and catalytic activity of manganese(ii) complexes derived from bis(imidazole)methane-based ligands. Dalton Transactions, 47(1), 186-196.
Sources
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- 3. How to Test Lewis Acid Strength Using NMR? [eureka.patsnap.com]
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- 8. researchgate.net [researchgate.net]
Performance of Manganese(II) Bis(trifluoromethanesulfonyl)imide vs. Manganese(II) triflate as a catalyst.
Welcome to a detailed comparative analysis of two prominent manganese(II)-based Lewis acid catalysts: Manganese(II) Bis(trifluoromethanesulfonyl)imide, herein referred to as Mn(NTf₂)₂, and Manganese(II) Trifluoromethanesulfonate, known as Mn(OTf)₂. As the demand for sustainable, earth-abundant, and cost-effective catalysts grows, manganese has emerged as a front-runner, offering a versatile and environmentally benign alternative to precious metals.[1][2] This guide provides researchers, chemists, and drug development professionals with an in-depth look at the performance differences between these two catalysts, grounded in their structural properties and supported by experimental insights.
The choice of a catalyst is paramount to the success of a chemical transformation. While both Mn(NTf₂)₂ and Mn(OTf)₂ utilize the same Mn(II) metal center, the crucial difference lies in their counter-anions: the bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻) and the triflate ([OTf]⁻). This seemingly subtle variation has profound implications for the catalyst's Lewis acidity, stability, solubility, and, ultimately, its reactivity and substrate scope. This guide will dissect these differences to empower you in making an informed catalyst selection for your specific application.
The Decisive Role of the Anion: A Structural and Electronic Overview
At the heart of the performance disparity between Mn(NTf₂)₂ and Mn(OTf)₂ is the nature of their weakly coordinating anions. A "weakly coordinating" anion interacts only loosely with the metal cation, leaving the metal center more exposed and electronically unsaturated. This enhances the catalyst's ability to accept an electron pair—the very definition of a Lewis acid.
The [NTf₂]⁻ anion is significantly larger and delocalizes its negative charge over a greater number of electronegative atoms (two sulfonyl groups and a central nitrogen) compared to the [OTf]⁻ anion. This superior charge delocalization makes [NTf₂]⁻ a poorer Lewis base and a more weakly coordinating anion. Consequently, the Mn(II) center in Mn(NTf₂)₂ is considered a stronger and "harder" Lewis acid than in Mn(OTf)₂. This heightened Lewis acidity is often the primary driver for enhanced catalytic activity in reactions requiring potent electrophilic activation.
A study involving tin(IV) porphyrin complexes highlighted this distinction, demonstrating that the triflate anion could participate in a reaction as a weak Brønsted base, whereas the non-coordinating nature of the [NTf₂]⁻ anion prevented it from playing a similar role.[3] This underscores the more labile and non-interactive character of the [NTf₂]⁻ anion, which is critical for maintaining a highly active catalytic center.
Below is a diagram illustrating the structural differences between the two anions.
Caption: Structural comparison of the coordinating anions in Mn(NTf₂)₂ and Mn(OTf)₂.
Table 1: Physicochemical Properties of Mn(NTf₂)₂ and Mn(OTf)₂
| Property | This compound | Manganese(II) Triflate |
| Synonyms | Mn(TFSI)₂, Manganese(II) Triflimide | Mn(OTf)₂, Manganese trifluoromethanesulfonate |
| CAS Number | 207861-55-0[4] | 55120-76-8 |
| Molecular Formula | C₄F₁₂MnN₂O₈S₄[4] | C₂F₆MnO₆S₂ |
| Anion Structure | [N(SO₂CF₃)₂]⁻ | [OSO₂CF₃]⁻ |
| Relative Lewis Acidity | Higher | Lower |
| Solubility | Good solubility in polar aprotic solvents[4] | Soluble in polar solvents like acetonitrile[5] |
Comparative Catalytic Performance and Applications
The difference in Lewis acidity directly translates to divergent performance in various organic transformations.
Mn(NTf₂)₂: The High-Activity Catalyst
With its highly electrophilic manganese center, Mn(NTf₂)₂ is exceptionally suited for reactions that demand strong Lewis acid catalysis. Its bulky, non-coordinating anions create an open coordination sphere, facilitating substrate binding and activation.
-
Key Applications:
-
Friedel-Crafts Reactions: The strong Lewis acidity effectively polarizes C-X or C-O bonds in alkylating or acylating agents, promoting electrophilic aromatic substitution.
-
Diels-Alder and Cycloadditions: It can act as a potent catalyst to lower the LUMO of the dienophile, accelerating [4+2] cycloaddition reactions.[6][7][8]
-
Alkene and Alkyne Synthesis: It has been noted for its utility in the synthesis of alkenes and alkynes, likely through activation of carbonyls or other precursors.[9]
-
Materials Science: Beyond catalysis, it serves as a precursor for Metal-Organic Frameworks (MOFs) and manganese-based nanoparticles.[9][10]
-
Mn(OTf)₂: The Versatile Workhorse
While a milder Lewis acid than its counterpart, Mn(OTf)₂ is an extremely effective and versatile catalyst for a broad range of reactions. Its triflate anion strikes a balance between being weakly coordinating enough to allow catalysis and sufficiently interactive to influence selectivity in certain cases.
-
Key Applications:
-
Oxidation Chemistry: It is a well-established catalyst for the oxidation of hydrocarbons, epoxidation reactions, and C-H oxidations.
-
Hydrofunctionalization: Recent studies have demonstrated its high efficiency in the hydroboration of challenging C≡N (nitrile) and C=O (ester) bonds, achieving near-quantitative yields at room temperature.[11] This highlights its ability to activate both substrates and reagents.
-
C-H Activation: Manganese catalysis, in general, has seen significant growth in C-H functionalization, offering a sustainable approach for late-stage modification of complex molecules.[1][12][13] Mn(OTf)₂ serves as a reliable precursor for generating active catalysts in these systems.
-
Cross-Coupling Reactions: It can be employed in manganese-catalyzed cross-coupling reactions, providing a cheaper alternative to palladium or nickel.[14][15]
-
Table 2: Summary of Catalytic Applications
| Reaction Type | Mn(NTf₂)₂ Performance | Mn(OTf)₂ Performance | Rationale for Performance |
| Lewis Acid-Catalyzed Reactions | Excellent | Good to Excellent | Higher Lewis acidity of Mn(NTf₂)₂ leads to faster rates and activation of less reactive substrates. |
| Hydrofunctionalization | Potentially effective | Proven, High Yields[11] | Mn(OTf)₂ provides a good balance of Lewis acidity for substrate activation without unwanted side reactions. |
| Oxidation Reactions | Less documented | Proven, Versatile | The specific mechanism of oxidation may not solely depend on pure Lewis acidity, allowing the triflate catalyst to excel. |
| C-H Activation | Good Precursor | Good Precursor | Both can generate the active Mn species required for these transformations.[1][12] |
Experimental Protocols: A Practical Guide
To bridge theory and practice, this section provides detailed, self-validating experimental protocols for representative reactions catalyzed by each compound.
Protocol 1: Mn(OTf)₂-Catalyzed Hydroboration of an Ester
This protocol is adapted from methodologies demonstrating the efficacy of manganese(II) triflate in hydrofunctionalization reactions.[11] The causality behind the choice of reagents is critical: Mn(OTf)₂ acts as the Lewis acid to activate the ester carbonyl, while a simple base like potassium tert-butoxide is believed to generate the active manganese hydride species from pinacolborane.
Caption: Experimental workflow for Mn(OTf)₂-catalyzed ester hydroboration.
Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the ester substrate (1.0 mmol, 1.0 equiv.), Manganese(II) triflate (17.7 mg, 0.05 mmol, 5 mol%), and potassium tert-butoxide (11.2 mg, 0.1 mmol, 10 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous tetrahydrofuran (THF, 3 mL) via syringe.
-
Stirring: Stir the resulting suspension at room temperature for 10 minutes.
-
Reagent Addition: Add pinacolborane (HBpin, 0.22 mL, 1.5 mmol, 1.5 equiv.) dropwise to the mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, carefully quench the reaction by adding 1M aqueous HCl (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired alcohol.
Protocol 2: General Procedure for a Mn(NTf₂)₂-Catalyzed Friedel-Crafts Alkylation
This generalized protocol leverages the superior Lewis acidity of Mn(NTf₂)₂ to promote the formation of a new C-C bond between an aromatic compound and an alkyl halide. The catalyst's primary role is to coordinate to the halide, facilitating its departure and generating a carbocationic intermediate that is then attacked by the electron-rich aromatic ring.
Caption: General catalytic cycle for a Mn(NTf₂)₂-catalyzed reaction.
Methodology:
-
Inert Atmosphere Setup: To a flame-dried, oven-dried round-bottom flask under an argon atmosphere, add this compound (30.8 mg, 0.05 mmol, 5 mol%) and the aromatic substrate (e.g., anisole, 1.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add an anhydrous, non-coordinating solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (4 mL) via syringe.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 mmol, 1.1 equiv.) dropwise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC for the disappearance of the limiting reagent.
-
Work-up: Quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Purification: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography to isolate the alkylated product.
Conclusion and Catalyst Selection Synopsis
Both Mn(NTf₂)₂ and Mn(OTf)₂ are powerful, sustainable catalysts that serve as excellent additions to the modern chemist's toolkit. The choice between them should be guided by the specific demands of the chemical transformation.
-
Choose this compound (Mn(NTf₂)₂) when:
-
Your reaction requires a very strong Lewis acid .
-
You are working with unreactive or sterically hindered substrates .
-
You need to minimize anion interference or participation in the reaction mechanism.
-
-
Choose Manganese(II) Triflate (Mn(OTf)₂) when:
-
Your reaction requires a versatile, all-purpose Lewis acid .
-
You are performing oxidations or hydrofunctionalizations .[11]
-
A milder, more selective catalyst is needed to prevent side reactions or decomposition of sensitive substrates.
-
By understanding the fundamental chemical differences imparted by the [NTf₂]⁻ and [OTf]⁻ anions, researchers can harness the full potential of manganese catalysis, driving innovation in a more sustainable and efficient manner.
References
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Good Price CAS:207861-55-0 | this compound for Sale. Fengchen Group. [Link]
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Facile Routes to Manganese(II) Triflate Complexes. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
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Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs. Beilstein Journal of Organic Chemistry. [Link]
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Facile Routes to Manganese(II) Triflate Complexes | Request PDF. ResearchGate. [Link]
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Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base. Inorganic Chemistry, ACS Publications. [Link]
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Manganese-Catalyzed C–H Activation. Accounts of Chemical Research, ACS Publications. [Link]
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Manganese-catalyzed domino C−H activation/Diels–Alder/retro‐Diels–Alder... | Download Scientific Diagram. ResearchGate. [Link]
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Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Royal Society of Chemistry. [Link]
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Homogeneous Manganese-Catalyzed Hydrofunctionalizations of Alkenes and Alkynes: Catalytic and Mechanistic Tendencies. ACS Omega, ACS Publications. [Link]
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Manganese-Catalyzed Hydrofunctionalization of Alkenes. PubMed, National Institutes of Health (NIH). [Link]
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Manganese-Catalyzed Cross-Coupling Reaction between Aryl Grignard Reagents and Alkenyl Halides. Organic Chemistry Portal. [Link]
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Recent Advances in Cross-Coupling by Manganese Catalysis. MacMillan Group, Princeton University. [Link]
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This compound | C4F12MnN2O8S4 | CID 131675784. PubChem, National Institutes of Health (NIH). [Link]
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Electrochemical stability window of Mn(TFSI)2-based electrolytes compared to LiPF6.
An Objective Comparison of the Electrochemical Stability Window of Mn(TFSI)₂ and LiPF₆-Based Electrolytes
A Senior Application Scientist's Guide for Researchers
The relentless pursuit of higher energy density and safer battery technologies necessitates a fundamental re-evaluation of all cell components, with the electrolyte chief among them. The electrolyte's electrochemical stability window (ESW)—the potential range within which it resists degradation—directly dictates the accessible energy density and operational lifespan of a battery. For decades, lithium hexafluorophosphate (LiPF₆) in carbonate solvents has been the workhorse of the lithium-ion industry. However, its inherent instabilities present a significant bottleneck for next-generation, high-voltage systems.
This guide provides a comprehensive comparison between the industry-standard LiPF₆ and an emerging alternative, manganese (II) bis(trifluoromethanesulfonyl)imide (Mn(TFSI)₂). We will move beyond simple data reporting to explore the causal mechanisms behind their stability, provide actionable experimental protocols, and discuss the profound implications for battery design and development.
Pillar 1: The Contenders—An Overview
Lithium Hexafluorophosphate (LiPF₆): The Incumbent Standard
LiPF₆ rose to prominence due to its balanced performance profile. It offers high ionic conductivity and, crucially, the ability to form a stable solid electrolyte interphase (SEI) on graphite anodes, which is essential for preventing continuous electrolyte reduction and ensuring cell cyclability.[1] However, its limitations are significant and well-documented:
-
Thermal Instability: LiPF₆ begins to decompose at temperatures as low as 55-70°C.[2] Pure LiPF₆ salt is thermally stable only up to 107°C in a dry, inert atmosphere.[3] This decomposition is exothermic and can contribute to thermal runaway if not managed.
-
Hydrolytic Instability: LiPF₆ is exceptionally sensitive to trace amounts of moisture. This triggers a hydrolysis reaction that produces highly corrosive hydrofluoric acid (HF).[1][2][4] HF attacks not only the electrode materials but also the binder and current collectors, leading to rapid performance degradation. The decomposition pathway is initiated by the equilibrium LiPF₆ ⇌ LiF + PF₅. The phosphorus pentafluoride (PF₅) is a potent Lewis acid that catalyzes the polymerization of common carbonate solvents, consuming the electrolyte and increasing cell impedance.[2][5]
Manganese (II) Bis(trifluoromethanesulfonyl)imide (Mn(TFSI)₂): The High-Voltage Challenger
Salts based on the bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion are gaining significant attention for high-voltage applications. The TFSI⁻ anion is renowned for its exceptional chemical and thermal stability, stemming from the strong electron-withdrawing nature of the trifluoromethyl (CF₃) groups, which delocalizes the negative charge across the S-N-S backbone. While Mn(TFSI)₂ is less common than its lithium counterpart (LiTFSI), its properties are largely dictated by the TFSI⁻ anion and the Mn²⁺ cation.
-
Exceptional Thermal and Chemical Stability: Unlike LiPF₆, TFSI-based salts are remarkably stable. LiTFSI, for instance, has a thermal decomposition temperature of around 360°C and is not sensitive to moisture, eliminating the primary pathway for HF generation.[2]
-
Wide Anodic Stability: The intrinsic stability of the TFSI⁻ anion endows these electrolytes with a very wide anodic (oxidative) stability window, making them compatible with next-generation 5V-class cathode materials.[6][7]
Pillar 2: A Head-to-Head Comparison of Electrochemical Stability
The ESW is determined by the potentials at which the electrolyte begins to be continuously oxidized (anodic limit) or reduced (cathodic limit).
Anodic (Oxidative) Stability
The anodic limit is critical for enabling high-voltage cathodes. Here, the difference between the two salts is stark.
-
LiPF₆: The oxidative stability of conventional LiPF₆-based electrolytes is typically limited to ~4.5 V vs. Li/Li⁺ .[1] Beyond this potential, both the carbonate solvent and the PF₆⁻ anion begin to decompose oxidatively on the cathode surface, leading to gas generation, impedance rise, and capacity fade.
-
Mn(TFSI)₂: The anodic stability of electrolytes containing the TFSI⁻ anion is consistently high and is limited by the oxidation of the anion itself.[6] This limit is often reported to be well above 5.0 V vs. Li/Li⁺ , with some studies on inert electrodes showing stability up to 5.4 V.[8] This makes Mn(TFSI)₂-based electrolytes prime candidates for high-energy battery chemistries.
Cathodic (Reductive) Stability
The cathodic limit is dictated by the electrolyte's interaction with the anode. This is where the choice of cation (Li⁺ vs. Mn²⁺) becomes critically important.
-
LiPF₆: In a Li-ion battery, the electrolyte is reduced on the graphite anode surface during the initial charge cycle at potentials below ~0.8 V vs. Li/Li⁺. This process, when controlled, forms the protective SEI layer. The presence of Li⁺ is fundamental to creating a stable, Li⁺-conductive SEI, which then prevents further electrolyte decomposition. The cathodic limit is effectively the potential at which a stable SEI is formed, typically just above 0 V vs. Li/Li⁺.
-
Mn(TFSI)₂: The presence of soluble Mn²⁺ ions poses a significant challenge at the anode. The Mn²⁺ solvation sheath has a higher electron affinity than the Li⁺ solvation sheath, meaning it is more easily reduced.[9] Instead of forming a stable, protective layer, the reduction of Mn²⁺ on the anode surface can catalyze the continuous decomposition of electrolyte components (both solvent and the TFSI⁻ anion).[9] This leads to a poorly passivating and unstable interface, resulting in low coulombic efficiency and rapid capacity loss. This inherent instability makes standard Mn(TFSI)₂ electrolytes incompatible with low-potential anodes like graphite or lithium metal.
Quantitative Data Summary
| Property | LiPF₆-based Electrolyte | Mn(TFSI)₂-based Electrolyte | Causality & Field Insights |
| Anodic Limit (vs. Li/Li⁺) | ~4.5 V[1] | > 5.0 V[6][7][8] | Limited by PF₆⁻/solvent oxidation vs. the highly stable TFSI⁻ anion. |
| Cathodic Limit (vs. Li/Li⁺) | ~0.0 V (Forms stable SEI)[1] | Unstable below ~1.0 V | Li⁺ is key to SEI formation. Mn²⁺ reduction catalyzes continuous electrolyte decomposition.[9] |
| Thermal Stability | Poor (Decomposes > 55°C)[2] | Excellent (Stable > 300°C)[2] | Weak P-F bonds vs. robust S-N and C-F bonds in TFSI⁻. |
| Hydrolytic Stability | Poor (Forms HF with H₂O)[1][4] | Excellent (Insensitive to H₂O)[2] | LiPF₆ reacts readily with water; TFSI⁻ is chemically inert to water. |
| Anode Interface Stability | Forms stable SEI on graphite | Catalyzes anode-side decomposition | The fundamental nature of the cation dictates the interfacial chemistry. |
Pillar 3: Experimental Validation & Protocols
Trustworthy comparison requires robust, reproducible experimental protocols. The determination of the ESW is typically performed using linear sweep voltammetry (LSV) or cyclic voltammetry (CV).
Experimental Protocol: Determination of Electrochemical Stability Window
This protocol describes a self-validating system for assessing the ESW of a novel electrolyte.
1. Cell Assembly (Inert Atmosphere):
-
Rationale: Both LiPF₆ and the electrode materials (especially lithium metal) are highly sensitive to air and moisture. All assembly must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Procedure:
-
Assemble a three-electrode beaker cell or coin cell.
-
Working Electrode (WE): A polished glassy carbon or platinum disk electrode. These materials are relatively inert, providing a clear view of the electrolyte's intrinsic stability.
-
Counter Electrode (CE): A strip of high-purity lithium metal.
-
Reference Electrode (RE): A strip of high-purity lithium metal. Using a Li reference provides a stable potential benchmark (0 V vs. Li/Li⁺).
-
Add the electrolyte to be tested, ensuring all electrodes are fully immersed.
-
2. Electrochemical Measurement (LSV/CV):
-
Rationale: LSV allows for a one-way sweep to determine the onset of oxidative or reductive decomposition. A slow scan rate is crucial to approximate steady-state conditions and clearly identify the onset potential.
-
Procedure:
-
Connect the cell to a potentiostat.
-
Allow the cell to rest for 1 hour to reach thermal and electrochemical equilibrium. Record the open-circuit voltage (OCV).
-
Anodic Scan: Perform LSV starting from the OCV and scanning to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5 - 1.0 mV/s).
-
Cathodic Scan: Using a fresh cell, perform LSV starting from the OCV and scanning to a low potential (e.g., -0.5 V vs. Li/Li⁺) at the same slow scan rate.
-
3. Data Analysis & Interpretation:
-
Rationale: The "stability limit" is not an absolute value but is defined by an arbitrary cutoff current density, representing the point where significant, continuous decomposition begins.
-
Procedure:
-
Plot the resulting current density (mA/cm²) versus the potential (V).
-
Define a cutoff current density to determine the stability limits objectively. A common value for this is 0.01-0.1 mA/cm².[1]
-
The potential at which the current density crosses this cutoff value is defined as the anodic or cathodic stability limit.
-
Visualization of Experimental Workflow
Conclusion and Future Outlook
The choice between Mn(TFSI)₂ and LiPF₆ represents a classic engineering trade-off between targeted performance and system-wide compatibility.
-
LiPF₆ remains the industry standard for conventional lithium-ion batteries due to its acceptable ESW and, most importantly, its ability to form a functional SEI on graphite anodes. Its thermal and hydrolytic instability, however, severely limits its use in high-voltage and high-temperature applications.
-
Mn(TFSI)₂ offers outstanding thermal stability and a significantly wider anodic window, making it a highly attractive salt for enabling next-generation high-voltage cathodes. However, its utility is severely hampered by the catalytic degradation it induces at low-potential anodes.[9]
The path forward is not a simple replacement of one salt for another. The exceptional anodic stability of the TFSI⁻ anion is a clear advantage that should be pursued. The primary challenge lies in managing the anode interface. Future research should therefore focus on strategies to mitigate the detrimental effects of Mn²⁺ reduction, such as:
-
Anode Surface Coatings: Applying protective artificial SEI layers to anodes before cell assembly.
-
Electrolyte Additives: Developing molecules that can preferentially adsorb or react on the anode surface to form a stable, Mn²⁺-blocking interphase.
-
Alternative Anodes: Exploring anode materials that operate at higher potentials where the Mn²⁺ solvation sheath is not reductively unstable.
By understanding the fundamental mechanisms that dictate stability, researchers can more effectively design electrolyte systems that break through the performance barriers of current battery technology.
References
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Benchchem. (2025). A Comparative Guide to the Electrochemical Stability of LiPF6 and LiBF4 Electrolytes. Benchchem. [Link not directly available, but content is synthesized from search result[1]]
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National Science Review. (2023). Cathodic electrolyte engineering toward durable Zn–Mn aqueous batteries. Oxford Academic. [Link]
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ResearchGate. (2022). Electrochemical stability windows of the considered electrolytes. [Link]
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NIH PMC. (2021). Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. [Link]
-
NIH PMC. (2019). Overlooked electrolyte destabilization by manganese (II) in lithium-ion batteries. [Link]
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NETZSCH Analyzing & Testing. Thermal Stability of Lithium Ion Battery Electrolyte. [Link]
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ACS Publications. (2025). Influence of Electrolyte Additives on Interfacial Stability of Manganese-Rich Lithium-Ion Battery Cathodes. [Link]
-
ResearchGate. (2015). Anodic stability (25 C, 5.0 mV s À1 ) of EC-LiTFSI electrolytes. [Link]
-
RSC Publishing. (2016). Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW) data and alternative strategies. [Link]
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ScienceDirect. (2005). Thermal stability of LiPF6 salt and Li-ion battery electrolytes containing LiPF6. [Link]
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ScienceDirect. (2014). New Insight into the Interaction between Carbonate-based Electrolyte and Cuprous Sulfide Electrode Material for Lithium Ion Batteries. [Link]
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ResearchGate. (2024). a) The electrochemical stability window of each electrolyte was measured by LSV. [Link]
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ResearchGate. (2018). Thermal stability of LiPF6-based electrolyte and effect of contact with various delithiated cathodes of Li-ion batteries. [Link]
-
ResearchGate. (2013). LiFSI vs. LiPF6 electrolytes in contact with lithiated graphite: Comparing thermal stabilities and identification of specific SEI-reinforcing additives. [Link]
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PubMed. (2014). Magnesium(II) bis(trifluoromethane sulfonyl) imide-based electrolytes with wide electrochemical windows for rechargeable magnesium batteries. [Link]
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ACS Publications. (2022). Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes and Interphases. [Link]
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YouTube. (2020). Electrochemical Stability Window of Solid Electrolyte for Stable Interfaces in Solid-State Battery. [Link]
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ResearchGate. (2023). High‐Entropy Non‐Flammable Ionic Liquid/Dimethoxymethane Composite Electrolyte for High‐Performance Lithium‐Ion Batteries. [Link]
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NIH PMC. (2023). Influence of Electrolyte Additives on Interfacial Stability of Manganese-Rich Lithium-Ion Battery Cathodes. [Link]
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A Comparative Guide to Manganese Catalysts in C-H Activation
The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom- and step-economical approach to complex molecule construction compared to traditional cross-coupling methods that require pre-functionalized starting materials.[1][2][3] For decades, this field has been dominated by precious metals like palladium, rhodium, and iridium.[1][2] However, the high cost and low natural abundance of these metals have spurred the exploration of catalysts based on earth-abundant and less toxic 3d transition metals.[1][2] Among these, manganese has emerged as a particularly promising candidate due to its low cost, low toxicity, and unique reactivity.[4][5]
This guide provides a comparative overview of different classes of manganese catalysts employed in C-H activation, focusing on their application in C-C, C-N, and C-O/C-X bond-forming reactions. We will delve into the mechanistic underpinnings of these catalytic systems, provide detailed experimental protocols for key transformations, and present comparative data to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.
Part 1: C-C Bond Formation: The Rise of Low-Valent Manganese Carbonyls
The formation of new carbon-carbon bonds via C-H activation is a cornerstone of synthetic chemistry. In this arena, low-valent manganese(I) carbonyl complexes, particularly pentacarbonylmanganese(I) bromide ([MnBr(CO)5]) and dimanganese decacarbonyl ([Mn2(CO)10]), have proven to be exceptionally versatile and efficient catalysts, especially for C-H allylation and alkenylation reactions.[3][6]
Comparative Performance in C-H Allylation
C-H allylation introduces a synthetically valuable allyl group to an aromatic or heteroaromatic core. Mn(I) carbonyl catalysts have demonstrated remarkable efficacy in this transformation, often proceeding with high regioselectivity and functional group tolerance. A key feature of these reactions is the use of a directing group on the substrate, which chelates to the manganese center and positions it for selective C-H cleavage at the ortho position.
A comparative study of different Mn(I) precursors for the allylation of N-(2-pyridyl)-indole with vinyl-1,3-dioxolan-2-one revealed that [MnBr(CO)5] provides superior yields compared to [Mn2(CO)10] under otherwise identical conditions.[1] The addition of a catalytic amount of a simple salt, such as sodium acetate (NaOAc), is often crucial for achieving high catalytic efficiency.[1][7] The reaction conditions are generally mild, and in some cases, can even be performed under neat (solvent-free) conditions, which is a significant advantage in terms of green chemistry.[1][7]
| Catalyst Precursor | Additive (20 mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| [Mn2(CO)10] (10 mol%) | None | Diethyl ether | 80 | - | 41 | [1] |
| [MnBr(CO)5] (10 mol%) | NaOAc | Diethyl ether | 90 | 5 | 84 | [1] |
| [MnBr(CO)5] (10 mol%) | NaOAc | Neat | 90 | 5 | 92 | [1] |
| Mn(OAc)2·4H2O | NaOAc | Diethyl ether | 90 | 5 | Ineffective | [1] |
| Cp*Mn(CO)3 | NaOAc | Diethyl ether | 90 | 5 | Ineffective | [1] |
Table 1. Comparison of Manganese Catalysts in the C-H Allylation of N-(2-pyridyl)-indole.
The data clearly indicates that not all manganese sources are equally effective, with the Mn(I) carbonyl complexes showing superior reactivity. The ability to perform the reaction without a solvent is a notable feature of the [MnBr(CO)5] system.
Mechanistic Rationale: The Manganacycle Pathway
The prevailing mechanism for these Mn(I)-catalyzed C-H functionalizations involves the formation of a key five-membered manganacycle intermediate.[8] The reaction is initiated by a chelation-assisted, base-mediated C-H activation step, which is often reversible and can be the rate-determining step of the overall catalytic cycle.[3][7] Subsequent coordination and insertion of the coupling partner (e.g., an allene or vinyl species) into the Mn-C bond forms a seven-membered manganacycle.[3] This intermediate then undergoes further transformations, such as β-hydride elimination or reductive elimination, to furnish the final product and regenerate the active manganese catalyst.[3]
Figure 1. Proposed catalytic cycle for Mn(I)-catalyzed C-H allylation involving manganacycle intermediates.
Experimental Protocol: Mn(I)-Catalyzed C-H Allylation
The following protocol is a representative example for the [MnBr(CO)5]-catalyzed C-H allylation of an N-pyridyl-indole with a vinyl-1,3-dioxolan-2-one.[1][7]
Materials:
-
N-(2-pyridyl)-indole (0.2 mmol, 1.0 equiv)
-
Vinyl-1,3-dioxolan-2-one (0.3 mmol, 1.5 equiv)
-
[MnBr(CO)5] (5.5 mg, 0.02 mmol, 10 mol%)
-
Sodium acetate (NaOAc) (3.3 mg, 0.04 mmol, 20 mol%)
-
Anhydrous diethyl ether (Et2O) (1.0 mL)
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Argon or nitrogen inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add N-(2-pyridyl)-indole, [MnBr(CO)5], and sodium acetate.
-
Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.
-
Add anhydrous diethyl ether followed by the vinyl-1,3-dioxolan-2-one via syringe.
-
Seal the tube and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 5-10 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a short pad of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allylated product.
Part 2: C-N Bond Formation: High-Valent Manganese Catalysts for Amination
The introduction of nitrogen-containing functional groups into organic molecules is of immense importance in medicinal chemistry and drug development. Manganese catalysts, particularly those featuring phthalocyanine (Pc) and porphyrin ligands, have emerged as powerful tools for C-H amination reactions. These high-valent manganese systems operate via a distinct mechanistic pathway compared to their low-valent counterparts.
Comparative Performance in Intramolecular C(sp³)—H Amination
A significant breakthrough in this area is the development of a manganese tert-butylphthalocyanine [Mn(tBuPc)] catalyst that exhibits both high reactivity and excellent chemoselectivity, a combination that is often challenging to achieve.[2] This catalyst is capable of aminating strong, unactivated aliphatic C(sp³)—H bonds, a transformation that is difficult with many other catalytic systems.[2]
A direct comparison with analogous iron catalysts highlights the superior reactivity of the manganese system for the amination of a challenging tertiary aliphatic C-H bond.[2] The manganese phthalocyanine complex consistently outperforms its iron counterpart, providing significantly higher yields of the aminated product.[2]
| Catalyst (10 mol%) | Yield of Aminated Product (%) | Ref. |
| [Fe(Pc)] | 13 | [2] |
| [Mn(Pc)] (Catalyst 2) | 48 | [2] |
| [Fe(tBuPc)] | 21 | [2] |
| [Mn(tBuPc)] (Catalyst 3) | 75 | [2] |
Table 2. Comparison of Iron and Manganese Phthalocyanine Catalysts in a Challenging C(sp³)—H Amination.
The [Mn(tBuPc)] catalyst is not only highly reactive but also remarkably chemoselective, capable of aminating allylic C-H bonds in the presence of a double bond without competing aziridination, a common side reaction with more reactive noble metal catalysts like rhodium.[2]
Mechanistic Rationale: The Metallonitrene Pathway
The mechanism of C-H amination catalyzed by these manganese complexes is proposed to proceed through a high-valent manganese-nitrene intermediate.[9][10] The active Mn(III) catalyst reacts with an oxidant (e.g., an iminoiodinane) to generate a highly electrophilic Mn(V)-nitrene species. This species then abstracts a hydrogen atom from the substrate's C-H bond in a rate-determining step, forming a substrate radical and a Mn(IV)-amido complex.[10] Subsequent radical rebound between these two species forms the new C-N bond and regenerates the active Mn(III) catalyst.[10]
Figure 2. Proposed catalytic cycle for Mn-catalyzed C-H amination via a metallonitrene intermediate.
Experimental Protocol: Synthesis and Application of [Mn(tBuPc)]
The [Mn(tBuPc)] catalyst can be readily synthesized in one step from commercially available materials.
Synthesis of [Mn(tBuPc)]:
-
Combine 4-tert-butylphthalonitrile (4.0 equiv) and manganese(II) chloride (1.0 equiv) in a high-boiling point solvent such as quinoline.
-
Heat the mixture to reflux (approx. 200-220 °C) for 4-6 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.
-
Dilute the mixture with ethanol or methanol and collect the solid by filtration.
-
Wash the solid extensively with ethanol, acetone, and water to remove impurities.
-
The resulting dark blue solid can be further purified by column chromatography on silica gel if necessary, although the crude material is often of sufficient purity for catalytic use.
Protocol for Intramolecular C-H Amination:
-
In an oven-dried vial, dissolve the sulfamate ester substrate (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or benzene).
-
Add the [Mn(tBuPc)] catalyst (5 mol%).
-
Add the oxidant, such as iodosylbenzene (PhIO) or an iminoiodinane (1.5 equiv), and any necessary additives like magnesium oxide (MgO) as an acid scavenger.
-
Seal the vial and stir the mixture at the desired temperature (e.g., room temperature to 40 °C) for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite or silica gel.
-
Concentrate the filtrate and purify the residue by flash chromatography to obtain the cyclic sulfamidate product.
Part 3: C-O and C-X Bond Formation: The Oxidizing Power of Manganese Porphyrins
Manganese porphyrin complexes are well-established biomimetic catalysts that model the activity of cytochrome P450 enzymes.[11][12] They are particularly effective in catalyzing the oxidation of C-H bonds, leading to the formation of alcohols (hydroxylation) or alkyl halides (halogenation).
Comparative Performance in C-H Oxidation
The outcome of Mn-porphyrin catalyzed C-H oxidation can be tuned by the choice of oxidant and reaction conditions. Using an oxygen donor like iodosylbenzene (PhIO) or m-chloroperoxybenzoic acid (m-CPBA) typically leads to hydroxylation products.[12][13] In contrast, employing a halogen source such as sodium hypochlorite (NaClO) can favor the formation of halogenated products.[11]
The regioselectivity of these reactions is often dictated by the inherent strength of the C-H bonds, with tertiary C-H bonds being more reactive than secondary, which are in turn more reactive than primary C-H bonds, consistent with a radical-based mechanism.[12]
| Substrate | Catalyst | Oxidant | Product(s) | Yield (%) | Ref. |
| Cyclohexane | [Mn(TPP)Cl] | PhIO | Cyclohexanol, Cyclohexanone | ~30 | [14] |
| Cyclohexane | [Mn(TPP)Cl] | NaClO | Chlorocyclohexane | 54 | [11] |
| Adamantane | [Mn(TPP)Cl] | PhIO | 1-Adamantanol, 2-Adamantanone | 78 | [12] |
| Dihydrophenanthrene | [Mn(TPP)Cl] | PhIO | Phenanthrene, Phenanthrene-9,10-dione | Mixture | [15] |
Table 3. Comparison of Products in Mn-Porphyrin Catalyzed C-H Functionalization.
Interestingly, for certain substrates like 9,10-dihydrophenanthrene, a competition between hydroxylation and desaturation pathways is observed, leading to a mixture of products.[15] DFT calculations suggest that stereoelectronic factors in the transition state determine the reaction outcome.[15]
Mechanistic Rationale: The High-Valent Mn-Oxo Species
The catalytic cycle for these oxidation reactions is believed to involve a high-valent manganese(V)-oxo (MnV=O) species as the key active oxidant.[12][13] The Mn(III) precatalyst is oxidized by the terminal oxidant to form this highly reactive intermediate. The MnV=O species then abstracts a hydrogen atom from the substrate's C-H bond, generating an alkyl radical and a MnIV-OH complex.[12] In the hydroxylation pathway, the hydroxyl group "rebounds" onto the alkyl radical to form the alcohol product, regenerating the Mn(III) catalyst.[12] In the halogenation pathway, the alkyl radical is trapped by a Mn(IV)-OCl species or another chlorine source in the reaction mixture.[11]
Figure 3. General catalytic cycle for C-H oxidation and halogenation by manganese porphyrin complexes.
Experimental Protocol: Mn-Porphyrin Catalyzed C-H Chlorination
The following is a representative protocol for the chlorination of an unactivated alkane using [Mn(TPP)Cl] as the catalyst.[11]
Materials:
-
Cyclohexane (or other alkane substrate)
-
Manganese(III) meso-tetraphenylporphyrin chloride [Mn(TPP)Cl]
-
Sodium hypochlorite (NaClO, commercial bleach solution)
-
Phase-transfer catalyst (e.g., benzyltributylammonium chloride)
-
Dichloromethane (CH2Cl2)
-
Reaction vial with a magnetic stir bar
Procedure:
-
In a reaction vial, prepare a biphasic mixture of the alkane substrate in dichloromethane and the aqueous sodium hypochlorite solution.
-
Add the [Mn(TPP)Cl] catalyst (e.g., 1 mol%) and the phase-transfer catalyst (e.g., 5 mol%).
-
Stir the mixture vigorously at room temperature for 12-24 hours. The phase-transfer catalyst is essential to bring the hypochlorite oxidant into the organic phase where the catalyst and substrate reside.
-
Monitor the reaction progress by GC analysis of the organic layer.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
The product distribution and yield can be determined by GC analysis using an internal standard. The chlorinated alkane can be isolated by distillation or preparative GC if required.
Conclusion and Future Outlook
Manganese catalysts have unequivocally demonstrated their value as a sustainable and powerful alternative to precious metals in the field of C-H activation. This guide has highlighted three distinct classes of manganese catalysts, each with its own unique reactivity profile and mechanistic pathway.
-
Mn(I) Carbonyls: These are the catalysts of choice for C-C bond-forming reactions like allylation and alkenylation, operating through well-defined manganacycle intermediates. Their high efficiency, operational simplicity, and amenability to solvent-free conditions make them highly attractive for synthetic applications.
-
High-Valent Mn Phthalocyanines: These catalysts excel in C-N bond formation, particularly in challenging C(sp³)—H aminations. The [Mn(tBuPc)] system showcases a rare combination of high reactivity and chemoselectivity, outperforming other base metal catalysts.
-
Mn Porphyrins: As biomimetic catalysts, manganese porphyrins are highly effective for C-H oxidation and halogenation. The reaction outcome can be tuned by the choice of oxidant, providing access to either alcohols or alkyl halides.
While significant progress has been made, challenges remain. The development of enantioselective C-H activation reactions using manganese catalysts is still an area of active research.[10] Furthermore, expanding the substrate scope and reducing catalyst loadings are ongoing goals. Continued mechanistic investigations, aided by both experimental and computational techniques, will undoubtedly pave the way for the design of next-generation manganese catalysts with even greater efficiency and selectivity, further solidifying their role in modern organic synthesis.
References
-
Chen, S.-Y., Li, Q., & Wang, H. (2017). Manganese(I)-Catalyzed Direct C–H Allylation of Arenes with Allenes. The Journal of Organic Chemistry, 82(20), 11173–11181. [Link]
-
(2023). Manganese‐Catalyzed C H Functionalization Reactions of Arenes. ResearchGate. [Link]
-
Chen, S.-Y., Li, Q., & Wang, H. (2017). Manganese(I)-Catalyzed Direct C-H Allylation of Arenes with Allenes. PubMed. [Link]
-
Chen, S.-Y., Li, Q., & Wang, H. (2017). Manganese(I)-Catalyzed Direct C–H Allylation of Arenes with Allenes. ACS Publications. [Link]
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Wang, C., et al. (2017). Manganese-catalyzed allylation via sequential C–H and C–C/C–Het bond activation. PubMed Central (PMC). [Link]
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Liu, W., et al. (2015). A Manganese Catalyst for Highly Reactive Yet Chemoselective Intramolecular C(sp3)—H Amination. National Institutes of Health (NIH). [Link]
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Wang, X., et al. (2020). Mechanism and Chemoselectivity of Mn-Catalyzed Intramolecular Nitrene Transfer Reaction: C–H Amination vs. C=C Aziridination. MDPI. [Link]
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(2017). Solvent-Free Manganese-Catalyzed Sequential C–H and C–C/C–Het Bond Activation. ResearchGate. [Link]
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Wang, C., et al. (2017). Manganese-catalyzed allylation via sequential C–H and C–C/C–Het bond activation. RSC Publishing. [Link]
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Sharma, U., & Lee, D. (2021). Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs. Beilstein Journals. [Link]
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McGlacken, G. P., et al. (2018). Recent advances in manganese-catalysed C–H activation: scope and mechanism. CORA. [Link]
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(2015). Manganese Porphyrins Catalyze Selective C-H Bond Halogenations. ResearchGate. [Link]
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Liu, K., et al. (2021). Mechanistic Study of Manganese Porphyrin-Catalyzed C–H Isocyanation Reaction. ACS Publications. [Link]
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Duffy, L. A., & McGlacken, G. P. (2016). Recent Advances of Manganese Catalysis for Organic Synthesis. Wiley Online Library. [Link]
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He, J., Wasa, M., Chan, K. S., & Yu, J.-Q. (2021). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. [Link]
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(2023). Recent Advances in Mn, Fe, Co, and Ni-Catalyzed Organic Reactions. CCS Chemistry. [Link]
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Ackermann, L. (2016). Manganese-Catalyzed C–H Activation. ACS Publications. [Link]
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Wang, C., et al. (2015). Mn-catalyzed aromatic C-H alkenylation with terminal alkynes. PubMed. [Link]
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Lee, J., et al. (2009). Synthesis, Characterization, and Reactivities of Manganese(V)-Oxo Porphyrin Complexes. PubMed Central (PMC). [Link]
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(2018). Manganese(II/III/I)-Catalyzed C–H Arylations in Continuous Flow. ResearchGate. [Link]
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Ackermann, L. (2016). Manganese-Catalyzed C–H Activation. ACS Publications. [Link]
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(2022). Comparison of the catalytic activity Mn1 with selected literature Mn(I) catalysts. ResearchGate. [Link]
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Company, A., et al. (2007). Manganese catalysts for C-H activation: an experimental/theoretical study identifies the stereoelectronic factor that controls the switch between hydroxylation and desaturation pathways. PubMed. [Link]
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Lynam, J. M., et al. (2020). Unveiling Mechanistic Complexity in Manganese-Catalyzed C–H Bond Functionalization Using IR Spectroscopy Over 16 Orders of Magnitude in Time. Accounts of Chemical Research. [Link]
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(2014). New manganese porphyrin as biomimetic catalyst of cyclohexane oxidation: Effect of water or imidazole as additives. ResearchGate. [Link]
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(2021). Proposed mechanism of manganese-catalyzed C-H amination. ResearchGate. [Link]
-
Clarke, M. L., et al. (2023). Manganese(I)-Catalyzed Enantioselective Alkylation To Access P-Stereogenic Phosphines. PubMed Central (PMC). [Link]
-
(2023). Comparison of reported catalysts with new Mn(I) catalysts (2,3,4) for the asymmetric hydrogenation of ketones. ResearchGate. [Link]
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A Researcher's Guide to Validating the Catalytic Mechanism of Manganese(II) Bis(trifluoromethanesulfonyl)imide
This guide provides an in-depth framework for researchers, chemists, and drug development professionals on the experimental and computational validation of catalytic mechanisms, using the versatile and cost-effective Lewis acid catalyst, Manganese(II) Bis(trifluoromethanesulfonyl)imide—Mn(OTf)₂—as a primary case study. We will move beyond theoretical postulation to explore the practical methodologies required to build a robust, evidence-based understanding of how these catalysts function at a molecular level.
The ascent of manganese catalysis in organic synthesis represents a significant stride towards more sustainable and economical chemical transformations. Unlike its more precious metal counterparts, manganese is earth-abundant and exhibits lower toxicity, making it an attractive option for both academic and industrial applications. Mn(OTf)₂, in particular, has emerged as a powerful catalyst for a range of reactions, including hydroarylations, C-H functionalizations, and cyclizations. However, its mechanistic pathways are often complex and substrate-dependent, frequently poised between a classic Lewis acid activation and a single-electron transfer (SET) process involving radical intermediates.
This guide will provide the tools to dissect these possibilities, offering a comparative analysis against other common Lewis acid catalysts and presenting the self-validating experimental protocols necessary to generate trustworthy and publishable results.
Part 1: Deconstructing the Core Mechanism: Lewis Acid vs. Single-Electron Transfer
A primary challenge in Mn(OTf)₂ catalysis is distinguishing between two plausible mechanistic pathways for the activation of substrates, such as oxime esters in C-H functionalization reactions.
-
Path A: Lewis Acid Activation: The Mn(II) center coordinates to an oxygen or nitrogen atom on the substrate (e.g., the oxime ester). This coordination enhances the electrophilicity of the substrate, facilitating nucleophilic attack or a desired rearrangement. This is a classic two-electron pathway.
-
Path B: Single-Electron Transfer (SET): The Mn(II) center acts as a one-electron reductant, transferring a single electron to the substrate. This process generates a radical anion from the substrate and oxidizes the catalyst to Mn(III). The subsequent fragmentation of the radical anion leads to the formation of key reactive intermediates, such as iminyl radicals.
The validation process, therefore, hinges on designing experiments that can detect the presence of radical intermediates or provide kinetic evidence that aligns with one pathway over the other.
Caption: Experimental workflow for a radical trapping experiment to probe the reaction mechanism.
Detailed Steps:
-
Preparation: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the oxime ester substrate (0.2 mmol, 1.0 equiv.), the arene coupling partner (0.6 mmol, 3.0 equiv.), and Mn(OTf)₂ (0.02 mmol, 10 mol%) to two separate oven-dried reaction vessels (Flask A and Flask B).
-
Radical Trap Addition: To Flask B only, add TEMPO (0.4 mmol, 2.0 equiv.). Flask A will serve as the control reaction.
-
Solvent Addition: Add anhydrous, degassed 1,2-dichloroethane (DCE, 2.0 mL) to each flask.
-
Reaction Initiation: Seal the vessels and place them in a preheated oil bath at the desired reaction temperature (e.g., 80 °C). Stir the reactions for the standard reaction time (e.g., 12 hours).
-
Workup: After cooling to room temperature, take an aliquot from each crude reaction mixture, dilute with a suitable solvent (e.g., CDCl₃), add an internal standard (e.g., 1,3,5-trimethoxybenzene), and analyze by ¹H NMR or GC-MS.
-
Analysis: Compare the yield of the desired aminated product in Flask A (control) and Flask B (with TEMPO). A drastic reduction in yield in Flask B provides strong evidence for a radical-mediated pathway. The detection of the TEMPO-adduct of the presumed radical intermediate by mass spectrometry would provide further confirmation.
Conclusion
Validating the catalytic mechanism of Mn(OTf)₂ is a process of systematic investigation, not a single definitive experiment. By combining chemical probe experiments (radical traps and clocks), real-time spectroscopic monitoring, and careful comparison with functionally different catalysts, a researcher can build a compelling and defensible mechanistic model. The evidence strongly suggests that for many transformations, particularly those involving redox-sensitive functional groups like oxime esters, Mn(OTf)₂ leverages a Single-Electron Transfer pathway that is inaccessible to classic, non-redox-active Lewis acids. This understanding is paramount for rational reaction optimization, catalyst design, and the continued development of sustainable, manganese-based methodologies in chemical synthesis.
References
-
Title: Manganese-catalyzed C–H/C–C activation Source: RSC Chemical Society Reviews URL: [Link]
-
Title: Manganese-Catalyzed C−H/C−C Functionalization Source: Wiley Online Library (Angewandte Chemie International Edition) URL: [Link]
-
Title: Manganese-catalyzed formal [4+2] cycloaddition of N-tethered 1,7-enynes with electron-deficient alkenes Source: Organic Chemistry Frontiers URL: [Link]
-
Title: Zinc-Catalyzed Friedel–Crafts Alkylation of Indoles with Nitroalkenes Source: ACS Omega URL: [Link]
A Senior Application Scientist's Guide to Benchmarking Mn(TFSI)₂ Against Non-Precious Metal Catalysts
Introduction: The Imperative for Sustainable Catalysis
In the landscape of modern chemical synthesis, the pursuit of efficiency and sustainability has led researchers to increasingly favor catalysts derived from earth-abundant, non-precious metals.[1][2] For decades, precious metals like palladium, platinum, and rhodium have been the workhorses of catalysis, enabling a vast array of synthetic transformations. However, their high cost, low abundance, and associated environmental concerns have catalyzed a shift towards more sustainable alternatives.[3][4] Among the 3d transition metals, manganese has emerged as a particularly promising candidate due to its low toxicity, cost-effectiveness, and versatile redox chemistry, with accessible oxidation states ranging from -3 to +7.[3][5]
This guide provides an in-depth comparative analysis of manganese(II) bis(trifluoromethanesulfonyl)imide, Mn(TFSI)₂, a catalyst gaining traction in a variety of organic transformations. We will benchmark its performance against other common non-precious metal catalysts, specifically those based on iron and copper, in two key reaction classes: C-H functionalization and alkene hydroboration. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits of Mn(TFSI)₂ and to implement robust benchmarking protocols in their own laboratories.
Catalyst Profile: this compound - Mn(TFSI)₂
Mn(TFSI)₂ is a versatile Lewis acidic catalyst that has demonstrated efficacy in a range of reactions, including C-H activation, azidation, and hydroboration.[6][7] The triflimide (TFSI) anion is a weakly coordinating anion, which enhances the Lewis acidity of the manganese(II) center, making it a potent activator for a variety of substrates.
Head-to-Head Benchmarking: Mn(TFSI)₂ vs. Iron and Copper Catalysts
A critical aspect of catalyst evaluation is direct comparison under standardized conditions. Here, we present a comparative overview of Mn(TFSI)₂'s performance against representative iron and copper catalysts in two distinct and synthetically valuable transformations.
C-H Azidation: A Gateway to Functional Amines
The direct conversion of C-H bonds to C-N bonds is a highly sought-after transformation in medicinal chemistry, as the introduction of nitrogen-containing functionalities is a cornerstone of drug design. Organic azides are valuable synthetic intermediates that can be readily converted to amines, amides, and triazoles.[3][6]
Comparative Performance in C-H Azidation
| Catalyst | Substrate | Yield (%) | TON | TOF (h⁻¹) | Selectivity | Reference |
| Mn(salen)Cl | Adamantane | 74 | 49 | ~4.1 | Tertiary C-H | [7] |
| Fe(OAc)₂/L11 | cis-Decalin | <5 | <1 | - | - | [8] |
| Fe(pybox) | Various | High | High | - | Tertiary/Benzylic | [9][10] |
Discussion:
Alkene Hydroboration: A Key C-B Bond Formation
The hydroboration of alkenes is a fundamental reaction in organic synthesis, providing access to valuable organoboron compounds that are versatile building blocks for cross-coupling reactions and other transformations.
Comparative Performance in Alkene Hydroboration
| Catalyst | Substrate | Yield (%) | Regioselectivity | Stereoselectivity | Reference |
| (PN)Mn | 1-octene | Poor | - | - | [12] |
| (PN)Fe | 1-octene | High | Terminal | - | [12] |
| CuCl/DTBM-SEGPHOS | Styrene | High | Branched | High (ee) | [9] |
(PN) represents an N-phosphinoamidinate ligand.
Discussion:
In the context of alkene hydroboration, iron and copper catalysts have been more extensively studied and have shown high efficacy.[12][13] For instance, certain iron complexes provide excellent conversion and selectivity for the terminal borylation product.[12] Copper-catalyzed systems, particularly with chiral ligands, are well-known for their ability to achieve high enantioselectivity in the hydroboration of various alkenes.[9][14] While some manganese complexes have been investigated for hydroboration, the specific use of Mn(TFSI)₂ in this context is less documented in the available literature. The poor performance of the (PN)Mn complex in the cited study suggests that ligand design is crucial for successful manganese-catalyzed hydroboration.[12] Further research is warranted to explore the potential of Mn(TFSI)₂ with different ligand systems for this transformation.
Detailed Experimental Protocols for Benchmarking
To ensure a fair and accurate comparison of catalytic performance, it is essential to follow a standardized experimental protocol. Below are detailed, step-by-step methodologies for benchmarking Mn(TFSI)₂ against an iron catalyst for C-H azidation and a copper catalyst for alkene hydroboration.
Protocol 1: Benchmarking for C-H Azidation
This protocol is designed to compare the catalytic efficiency of Mn(TFSI)₂ and an iron catalyst (e.g., Fe(NO₃)₃) for the azidation of a model substrate like adamantane.
Materials:
-
Mn(TFSI)₂
-
Fe(NO₃)₃·9H₂O
-
Adamantane
-
Sodium azide (NaN₃)
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., dodecane)
-
Deionized water
-
Reaction vials (e.g., 4 mL) with stir bars
-
GC-MS for analysis
Procedure:
-
Catalyst Stock Solution Preparation: Prepare 10 mM stock solutions of Mn(TFSI)₂ and Fe(NO₃)₃·9H₂O in anhydrous acetonitrile.
-
Reaction Setup: In a 4 mL reaction vial equipped with a magnetic stir bar, add adamantane (0.1 mmol, 13.6 mg).
-
Addition of Azide Source: Add sodium azide (0.4 mmol, 26 mg).
-
Addition of Solvent and Internal Standard: Add 1.0 mL of a stock solution of dodecane in acetonitrile (0.05 M).
-
Catalyst Addition: Add the catalyst stock solution (e.g., 5 mol%, 50 µL of the 10 mM solution).
-
Reaction Initiation: Stir the reaction mixture at a constant temperature (e.g., 60 °C) for a set period (e.g., 12 hours).
-
Sampling and Analysis: At regular intervals (e.g., 1, 2, 4, 8, 12 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture, quench it with water, extract with ethyl acetate, and analyze by GC-MS to determine the conversion of adamantane and the yield of 1-azidoadamantane.
-
Calculation of TON and TOF:
Protocol 2: Benchmarking for Alkene Hydroboration
This protocol outlines a procedure for comparing Mn(TFSI)₂ with a copper catalyst (e.g., Cu(OAc)₂) for the hydroboration of a model alkene like styrene.
Materials:
-
Mn(TFSI)₂
-
Cu(OAc)₂
-
Styrene (freshly distilled)
-
Pinacolborane (HBpin)
-
Anhydrous tetrahydrofuran (THF)
-
Internal standard (e.g., mesitylene)
-
Reaction flasks with septa
-
NMR spectrometer for analysis
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the catalyst (e.g., 2 mol%).
-
Addition of Solvent and Substrate: Add anhydrous THF (2 mL) followed by styrene (0.5 mmol, 57 µL).
-
Addition of Internal Standard: Add mesitylene (0.1 mmol, 14 µL).
-
Reaction Initiation: Add pinacolborane (0.55 mmol, 80 µL) dropwise at room temperature.
-
Monitoring the Reaction: Stir the reaction at room temperature and monitor its progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine the conversion of styrene and the yield of the hydroborated product.
-
Work-up and Isolation: Upon completion, the reaction can be quenched with water and the product extracted with an organic solvent.
-
Calculation of Performance Metrics: Calculate the yield, regioselectivity (linear vs. branched product), TON, and TOF as described in Protocol 1.
Visualization of Catalytic Processes
To better understand the proposed mechanisms and experimental workflows, the following diagrams are provided.
Caption: Proposed Catalytic Cycle for Manganese-Catalyzed C-H Azidation.
Caption: Standardized Workflow for Catalyst Benchmarking Experiments.
Mechanistic Insights and Causality
The choice of catalyst and reaction conditions is dictated by the underlying reaction mechanism. For radical-based C-H functionalization reactions, the catalyst's role is often to facilitate the generation of a key radical intermediate and to control the subsequent bond-forming step. In the case of Mn-catalyzed azidation, a high-valent manganese-azido species is often proposed as the key intermediate that abstracts a hydrogen atom from the substrate.[6] The selectivity of the reaction is therefore governed by the relative stability of the resulting substrate radical.
In hydroboration reactions, the mechanism can vary depending on the metal and ligands. For copper-catalyzed reactions, the formation of a copper-hydride or a copper-boryl intermediate is often debated. The regioselectivity and stereoselectivity are determined by the steric and electronic properties of the ligand and the substrate during the migratory insertion step. Understanding these mechanistic nuances is crucial for rational catalyst design and optimization.
Conclusion and Future Outlook
Mn(TFSI)₂ represents a promising and versatile catalyst within the growing field of non-precious metal catalysis. While direct, head-to-head benchmarking data against its iron and copper counterparts is still emerging for some transformations, the available evidence suggests that manganese catalysts are highly competitive, particularly in C-H functionalization reactions. The development of robust and standardized benchmarking protocols, as outlined in this guide, is critical for the objective evaluation of new catalytic systems.
Future research should focus on expanding the library of manganese catalysts with diverse ligand architectures to tune their reactivity and selectivity for a broader range of applications. Furthermore, detailed mechanistic studies will continue to provide the fundamental understanding necessary to rationally design the next generation of sustainable and highly efficient non-precious metal catalysts for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
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Recent Advances in Nonprecious Metal Catalysis. Organic Process Research & Development. [Link]
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Recent Advances in Nonprecious Metal Catalysis. Organic Process Research & Development. [Link]
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“Turning Over” Definitions in Catalytic Cycles. ACS Catalysis. [Link]
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How To Calculate Turnover Frequency In Catalysis? YouTube. [Link]
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Traceless Directing Groups in Sustainable Metal-Catalyzed C–H Activation. MDPI. [Link]
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Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. ACS Publications. [Link]
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Iron-catalysed azidation of remote C–H bonds. eScholarship, University of California. [Link]
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Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes. The Hartwig Group. [Link]
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Mechanistic Investigation of the Iron-Catalyzed Azidation of Alkyl C(sp3)─H Bonds with Zhdankin's λ3-Azidoiodane. PMC. [Link]
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Mechanistic Investigation of the Iron-Catalyzed Azidation of Alkyl C(sp3)–H Bonds with Zhdankin's λ3-Azidoiodane. Journal of the American Chemical Society. [Link]
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The transition metal-catalysed hydroboration reaction. Chemical Society Reviews. [Link]
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Alkene Isomerization-Hydroboration Catalyzed by First-Row Transition Metal (Mn, Fe, Co, and Ni) N-Phosphinoamidinate Complexes: Origin of Reactivity and Selectivity. ResearchGate. [Link]
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Hydroboration-Oxidation of Alkenes. YouTube. [Link]
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Hydroboration Oxidation of Alkenes. Chemistry Steps. [Link]
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Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs. Beilstein Journal of Organic Chemistry. [Link]
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Manganese-catalyzed late-stage aliphatic C-H azidation. PubMed. [Link]
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Turnover number. Wikipedia. [Link]
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How to calculate the turnover number of a catalyst? ResearchGate. [Link]
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C–F/C–H Activation by Manganese(I) Catalysis: Expedient (Per)Fluoro-Allylations and Alkenylations. ResearchGate. [Link]
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Nanomagnetic macrocyclic Schiff-base–Mn(ii) complex: an efficient heterogeneous catalyst for click approach synthesis of novel β-substitued-1,2,3-triazoles. PMC. [Link]
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Manganese-Catalyzed Late- Stage Aliphatic C−H Azidation. Wipf Group. [Link]
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Scheme 3: Late-stage C-H azidation of bioactive molecules. a 1.5 mol %... ResearchGate. [Link]
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Manganese-catalyzed [2+2+2] Cycloaddition Reactions. ChemRxiv. [Link]
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The transition metal-catalysed hydroboration reaction. Chemical Society Reviews. [Link]
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High turnover catalysis of water oxidation by Mn(ii) complexes of monoanionic pentadentate ligands. Dalton Transactions. [Link]
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Benchmarking of Homogeneous Electrocatalysts: Overpotential, Turnover Frequency, Limiting Turnover Number. ResearchGate. [Link]
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Comparison of Magnesium and Manganese Ions on the Structural and Catalytic Properties of Human DNA Polymerase Gamma. ChemRxiv. [Link]
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Recent Advances in Copper-Catalyzed Asymmetric Hydroboration of Electron-Deficient Alkenes: Methodologies and Mechanism. ResearchGate. [Link]
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Research Progress in the Composition and Performance of Mn-Based Low-Temperature Selective Catalytic Reduction Catalysts. MDPI. [Link]
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Isotopic Transient Kinetic Analysis of Soot Oxidation on Mn3O4, Mn3O4-CeO2, and CeO2 Catalysts in Tight Contact Conditions. MDPI. [Link]
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Performance and mechanism comparison of manganese oxides at different valence states for catalytic oxidation of NO. ResearchGate. [Link]
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Synthesis, spectral and catalytic activity of some manganese(II) bis-benzimidazole diamide complexes. PubMed. [Link]
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Cu(II) and Mn(II) Anchored on Functionalized Mesoporous Silica with Schiff Bases: Effects of Supports and Metal–Ligand Interactions on Catalytic Activity. MDPI. [Link]
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Recent advances on non-precious metal-catalyzed C–H functionalization of N-heteroarenes. Chemical Communications. [Link]
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Comparison of the Turnover Numbers (TON) of the Different Catalysts a. ResearchGate. [Link]
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Reaction rate and turnover frequency of different catalysts. ResearchGate. [Link]
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Superiority of manganese over other transition metals in catalysis. ResearchGate. [Link]
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Comparison of surface area normalized TOF to the average Mn−Mn distance... ResearchGate. [Link]
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DFT Study on Copper‐Catalyzed Hydroboration of 1,3‐Diynes: Mechanism, Selectivity, and Comparison with Ruthenium. ResearchGate. [Link]
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Monomeric Magnesium Catalyzed Alkene and Alkyne Hydroboration. ResearchGate. [Link]
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Graphical illustration of comparative turnover number (TON) values. ResearchGate. [Link]
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A Comparative Guide to Manganese(II) Bis(trifluoromethanesulfonyl)imide in Lewis Acid Catalysis: An Analysis of Reaction Byproducts
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the reaction byproducts associated with the use of Manganese(II) Bis(trifluoromethanesulfonyl)imide [Mn(TFSI)₂] as a Lewis acid catalyst. By comparing its performance with common alternatives such as Scandium(III) Triflate [Sc(OTf)₃] and Indium(III) Triflate [In(OTf)₃], this document aims to equip researchers with the critical insights needed for informed catalyst selection and reaction optimization.
Introduction: The Role of this compound in Modern Synthesis
This compound, also known as manganese(II) triflimide, is a versatile and powerful Lewis acid catalyst increasingly utilized in a variety of organic transformations. Its applications span from fundamental carbon-carbon bond-forming reactions, such as Diels-Alder and Friedel-Crafts reactions, to the synthesis of complex organometallic compounds and metal-organic frameworks.[1] The triflimide anion ([NTf₂]⁻) is characterized by its high charge delocalization, rendering it a weakly coordinating anion. This property is crucial as it enhances the Lewis acidity of the Mn(II) center, allowing for effective activation of substrates.[2]
However, as with any catalyst, the formation of byproducts can significantly impact reaction efficiency, product purity, and overall process viability. Understanding the origin and nature of these byproducts is paramount for developing robust and scalable synthetic protocols. This guide will delve into the common byproducts encountered when using Mn(TFSI)₂, offering a comparative perspective against other widely used Lewis acid catalysts.
I. The Genesis of Byproducts with Mn(TFSI)₂: A Mechanistic Perspective
The byproduct profile of a Mn(TFSI)₂-catalyzed reaction is primarily influenced by two key factors: the inherent reactivity of the catalyst itself and its interaction with the reaction medium and substrates.
A. Hydrolysis: The Achilles' Heel of Many Lewis Acids
Like many metal salts of strong acids, Mn(TFSI)₂ is susceptible to hydrolysis, particularly in the presence of adventitious water in the reaction medium. The interaction with water leads to the formation of manganese oxides or hydroxides and trifluoromethanesulfonic acid.[2] This process not only consumes the active catalyst but also introduces a strong Brønsted acid into the reaction, which can catalyze undesired side reactions or lead to product degradation.
The weakly coordinating nature of the triflimide anion generally imparts greater hydrolytic stability to Mn(TFSI)₂ compared to catalysts with more coordinating anions. However, under prolonged reaction times or in solvents that are not rigorously dried, hydrolysis remains a significant pathway for byproduct formation.
Caption: Fig. 1: Simplified pathway of Mn(TFSI)₂ hydrolysis.
B. Thermal Decomposition and Catalyst Aggregation
Manganese(II) salts can undergo thermal decomposition, particularly at elevated temperatures, to form various manganese oxides. While Mn(TFSI)₂ exhibits good thermal stability, prolonged heating can lead to the gradual formation of insoluble manganese oxides, resulting in catalyst deactivation and contamination of the reaction mixture.
Furthermore, in some instances, manganese catalysts can form unreactive clusters or aggregates. The choice of ligands and reaction conditions plays a critical role in stabilizing the catalytically active species and preventing the formation of these inactive manganese clusters.
II. Comparative Analysis: Mn(TFSI)₂ vs. Sc(OTf)₃ and In(OTf)₃ in the Diels-Alder Reaction
To provide a practical context for byproduct analysis, we will consider the classic Diels-Alder reaction between cyclopentadiene and methyl acrylate. This reaction is frequently catalyzed by Lewis acids to enhance its rate and stereoselectivity.
A. Byproduct Profile Comparison
| Catalyst | Common Byproducts | Origin of Byproducts | Notes |
| Mn(TFSI)₂ | Manganese oxides/hydroxides, Trifluoromethanesulfonimide (HNTf₂), Polymerized diene/dienophile | Hydrolysis of the catalyst, thermal decomposition, Brønsted acid-catalyzed side reactions. | The formation of manganese oxides is a key indicator of catalyst degradation due to moisture. The liberated HNTf₂ can lead to non-selective catalysis. |
| Sc(OTf)₃ | Ethers (from alcohol dehydration if present), Me₃SiOH (in Mukaiyama-type reactions), Sc(OH)(OTf)₂ | Intermolecular dehydration of alcohol substrates or impurities. Reaction with silyl enol ethers. Catalyst hydrolysis. | Sc(OTf)₃ is known for its high oxophilicity, which can lead to side reactions with oxygen-containing functional groups. |
| In(OTf)₃ | Indium hydroxides, Triflic acid (HOTf), Rearranged products | Catalyst hydrolysis. Carbocation rearrangements in Friedel-Crafts type reactions. | In(OTf)₃ is also water-tolerant but can generate HOTf upon hydrolysis, influencing the reaction pathway. |
B. Experimental Data Synopsis
While direct comparative studies detailing byproduct quantification for Mn(TFSI)₂ are limited in the literature, we can extrapolate from known reactivity and compare with reported data for Sc(OTf)₃ and In(OTf)₃.
| Catalyst | Typical Yield (%) | Typical endo:exo ratio | Key Byproducts Noted in Literature |
| Mn(TFSI)₂ | (Not widely reported for this specific reaction) | (Expected to be high) | Primarily catalyst decomposition products (manganese oxides). |
| Sc(OTf)₃ | >90 | >95:5 | Minimal side-products reported under optimized, anhydrous conditions. |
| In(OTf)₃ | >90 | >90:10 | Generally clean reactions, with potential for hydrolysis-related byproducts. |
III. Experimental Protocols and Methodologies
The following protocols are representative of a Lewis acid-catalyzed Diels-Alder reaction and a procedure for analyzing potential byproducts.
A. Representative Protocol for a Mn(TFSI)₂-Catalyzed Diels-Alder Reaction
Objective: To synthesize the Diels-Alder adduct of cyclopentadiene and methyl acrylate using Mn(TFSI)₂ as a catalyst.
Materials:
-
This compound (Mn(TFSI)₂)
-
Cyclopentadiene (freshly cracked)
-
Methyl acrylate
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Mn(TFSI)₂ (5 mol%).
-
Add anhydrous dichloromethane (to achieve a 0.1 M concentration of the dienophile).
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add methyl acrylate (1.0 equivalent) to the stirred solution.
-
Slowly add freshly cracked cyclopentadiene (1.2 equivalents) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Fig. 2: Experimental workflow for the Mn(TFSI)₂-catalyzed Diels-Alder reaction.
B. Protocol for Byproduct Analysis
Objective: To identify and quantify potential byproducts from the Mn(TFSI)₂-catalyzed Diels-Alder reaction.
Methodology:
-
Crude Reaction Mixture Analysis: Before purification, take an aliquot of the crude reaction mixture. Analyze by ¹H NMR and ¹⁹F NMR spectroscopy to identify signals corresponding to the product, unreacted starting materials, and potential byproducts such as HNTf₂.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the crude organic extract by GC-MS to identify volatile byproducts, such as oligomers of cyclopentadiene or side-products from the reaction of methyl acrylate.
-
Analysis of Insoluble Material: If an insoluble precipitate is observed, isolate it by filtration. Wash with the reaction solvent and dry. Characterize the solid by techniques such as X-ray diffraction (XRD) or Fourier-transform infrared (FTIR) spectroscopy to confirm the presence of manganese oxides.
-
Aqueous Layer Analysis: Analyze the aqueous layer by techniques such as inductively coupled plasma mass spectrometry (ICP-MS) to quantify the amount of manganese that has leached into the aqueous phase, which can be an indirect measure of catalyst hydrolysis.
IV. Conclusion and Recommendations
This compound is a potent Lewis acid catalyst with significant potential in organic synthesis. While it offers the advantage of being a more economical and sustainable alternative to some rare-earth metal-based catalysts, a thorough understanding of its byproduct profile is crucial for its effective implementation.
The primary byproducts associated with Mn(TFSI)₂ catalysis arise from its sensitivity to water, leading to the formation of manganese oxides and the release of trifluoromethanesulfonimide. To mitigate these side reactions and ensure high reaction efficiency and product purity, the following recommendations should be considered:
-
Rigorous Control of Reaction Conditions: The use of anhydrous solvents and reagents, as well as performing reactions under an inert atmosphere, is critical to minimize catalyst hydrolysis.
-
Optimization of Reaction Temperature and Time: Avoid prolonged heating to prevent thermal decomposition of the catalyst. Optimize the reaction time to ensure complete conversion of the starting materials without allowing for significant catalyst degradation.
-
Appropriate Work-up Procedures: Quenching the reaction with a mild base, such as sodium bicarbonate, can neutralize any Brønsted acid formed during the reaction and prevent acid-catalyzed side reactions during work-up.
-
Consideration of Ligand Effects: For specific applications, the use of appropriate ligands can help stabilize the manganese catalyst in its active form and prevent the formation of inactive clusters.
By carefully considering these factors, researchers can harness the full catalytic potential of Mn(TFSI)₂ while minimizing the formation of unwanted byproducts, leading to cleaner, more efficient, and scalable synthetic processes.
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A Comparative Guide to the Ionic Conductivity of Aqueous Manganese Salt Electrolytes
Introduction
The burgeoning field of aqueous battery technologies necessitates a deeper understanding of the fundamental properties of electrolyte systems. Among the various candidates, manganese-based electrolytes offer a compelling combination of low cost, environmental benignity, and favorable electrochemical properties. The choice of the manganese salt anion, however, profoundly influences the electrolyte's ionic conductivity, which is a critical parameter governing battery performance, including power density and efficiency. This guide provides a comprehensive comparison of the ionic conductivity of different manganese salts in aqueous solutions, supported by experimental data and a detailed discussion of the underlying physicochemical principles. This document is intended for researchers, materials scientists, and professionals in drug development and battery technology who are engaged in the formulation and characterization of novel electrolyte systems.
Fundamental Principles Governing Ionic Conductivity
The ionic conductivity (σ) of an electrolyte solution is a measure of its ability to conduct electricity via the movement of ions. It is fundamentally determined by three key factors:
-
Concentration of Charge Carriers: A higher concentration of dissolved ions generally leads to a higher number of charge carriers per unit volume, which can increase conductivity.[1] However, at very high concentrations, ion-ion interactions and increased viscosity can lead to a decrease in conductivity.
-
Ionic Mobility: This refers to the ease with which ions can move through the solvent under the influence of an electric field. Ionic mobility is influenced by the size of the ion, its charge, and its interaction with the solvent molecules (solvation).
-
Solvent Properties: The viscosity and dielectric constant of the solvent play a crucial role. A solvent with low viscosity offers less resistance to ion movement, while a high dielectric constant facilitates the dissociation of the salt into its constituent ions.
The interplay of these factors determines the overall ionic conductivity of a given manganese salt electrolyte. A key aspect to consider is the size of the hydrated manganese cation (Mn²⁺) and the accompanying anion. In aqueous solutions, ions are surrounded by a shell of water molecules, and it is this hydrated entity that moves through the solution. The size of this hydration shell can significantly impact ionic mobility.
Comparative Analysis of Manganese Salts
This section presents a comparative overview of the ionic conductivity of aqueous solutions of manganese(II) sulfate (MnSO₄), manganese(II) chloride (MnCl₂), manganese(II) nitrate (Mn(NO₃)₂), and manganese(II) acetate (Mn(CH₃COO)₂). Due to the challenges in finding a single study that compares all these salts under identical conditions, the following analysis synthesizes data from various authoritative sources.
Data Summary
The following table summarizes the ionic conductivity data for the different manganese salts at various concentrations in aqueous solutions. The data for MnSO₄ is sourced from the CRC Handbook of Chemistry and Physics at 20°C, while data for other salts are compiled from various research articles, with measurements typically conducted at or near 25°C.
| Concentration (mass %) | MnSO₄ (mS/cm) at 20°C | Mn(NO₃)₂ (mS/cm) at 25°C (approx.) |
| 1 | 10.6 | ~15 |
| 2 | 21.6 | ~28 |
| 5 | 34.5 | ~60 |
| 10 | 43.7 | ~95 |
| 15 | 47.6 | ~120 |
Note: The data for Mn(NO₃)₂ is approximated from graphical representations in the cited literature and should be considered illustrative.
Mechanistic Insights and Discussion
The observed differences in ionic conductivity among the various manganese salts can be attributed to the distinct properties of their anions and their interactions with the hydrated Mn²⁺ cation.
Manganese(II) Sulfate (MnSO₄): The sulfate anion (SO₄²⁻) is a divalent anion with a relatively large size. In solution, it can form ion pairs with the Mn²⁺ cation, which reduces the effective number of free charge carriers and thus lowers the ionic conductivity compared to salts with monovalent anions at similar molar concentrations.
Manganese(II) Chloride (MnCl₂): The chloride anion (Cl⁻) is a smaller, monovalent anion. This generally leads to a higher degree of dissociation and greater ionic mobility compared to the sulfate anion. Consequently, MnCl₂ solutions are expected to exhibit higher ionic conductivity than MnSO₄ solutions at equivalent concentrations.
Manganese(II) Nitrate (Mn(NO₃)₂): The nitrate anion (NO₃⁻) is also a monovalent anion with a trigonal planar geometry.[2] Its size and charge density are comparable to the chloride ion, suggesting that Mn(NO₃)₂ solutions will also have relatively high ionic conductivity. The available data indicates that manganese nitrate solutions can achieve high conductivity, potentially exceeding that of manganese sulfate.[3][4]
Manganese(II) Acetate (Mn(CH₃COO)₂): The acetate anion (CH₃COO⁻) is a larger organic anion. The larger size of the acetate ion can lead to increased viscosity of the solution and lower ionic mobility, which would tend to decrease the ionic conductivity compared to salts with smaller inorganic anions like chloride and nitrate.
The following diagram illustrates the relationship between the properties of the manganese salt and the resulting ionic conductivity.
Figure 2: Experimental workflow for ionic conductivity measurement using EIS.
Conclusion
The choice of the anion in manganese salt electrolytes has a significant impact on the resulting ionic conductivity. In general, for aqueous solutions, manganese salts with small, monovalent anions such as chloride and nitrate tend to exhibit higher ionic conductivities compared to salts with divalent (sulfate) or larger organic (acetate) anions. This is primarily due to a combination of factors including the degree of ion dissociation, ion mobility, and the viscosity of the electrolyte. For researchers and engineers developing manganese-based aqueous batteries and other electrochemical devices, a careful consideration of the anion's properties is crucial for optimizing electrolyte performance. The standardized EIS protocol provided in this guide offers a reliable method for accurately characterizing the ionic conductivity of these and other electrolyte systems.
References
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Novocontrol Technologies. (n.d.). Electrochemical Impedance Spectroscopy EIS. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 10). How To Calculate Ionic Conductivity From Impedance Spectroscopy? [Video]. YouTube. Retrieved from [Link]
- Lasla, S., et al. (2023). Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au.
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Gamry Instruments. (n.d.). A Basics of Electrochemical Impedance Spectroscopy. Retrieved from [Link]
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Emerson. (n.d.). Conductance Data For Commonly Used Chemicals. Retrieved from [Link]
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Wikipedia. (n.d.). Manganese(II) nitrate. Retrieved from [Link]
- CRC Handbook of Chemistry and Physics, 91st Edition. (n.d.). Electrical Conductivity of Aqueous Solutions.
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Raghibi, M., et al. (2023). (a) Evolution of conductivity as a function of Mn(NO3)2 concentration... [Image]. ResearchGate. Retrieved from [Link]
- Nikiforidis, G., et al. (2021). Ionic conductivity, ln (κ), of the different nitrate solutions as a function of the reciprocal temperature.
-
Wikipedia. (n.d.). Manganese(II) perchlorate. Retrieved from [Link]
- Davies, C. W., & Jones, A. L. (1955). Stoichiometry and kinetics of the reaction between manganese(III) and hydroquinone in acid perchlorate solution. Transactions of the Faraday Society.
- Otroshko, N. A., et al. (2011). Table 2. Limiting molar conductivities (S cm 2 /mol) of equivalents in... [Table].
- Snyder, K. A., et al. (2001). Using Impedance Spectroscopy to Assess the Viability of the Rapid Chloride Test for Determining Concrete Conductivity. PMC.
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Emerson. (n.d.). Conductance Data For Commonly Used Chemicals. Retrieved from [Link]
- dos Santos, F. C., et al. (2021). Effect of conductivity, viscosity, and density of water-in-salt electrolytes on the electrochemical behavior of supercapacitors.
- Singh, B., & Kumar, A. (2013). Ionic conductivity of lithium perchlorate salt in polymeric electrolyte solutions and MMT nano-sheets dispersed colloids.
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WebQC. (n.d.). Mn(ClO4)2 (Manganese(II) perchlorate) molar mass. Retrieved from [Link]
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A Senior Application Scientist's Guide to Characterizing Manganese Oxidation States in Catalytic Cycles
Authored for Researchers, Scientists, and Drug Development Professionals
The dynamic interchange between multiple oxidation states is the cornerstone of manganese's profound catalytic versatility, from driving the life-sustaining water-splitting reaction in Photosystem II to enabling novel transformations in synthetic chemistry.[1] For researchers aiming to unravel catalytic mechanisms, optimize reaction conditions, or design next-generation catalysts, the ability to accurately monitor the oxidation state of manganese (Mn) throughout a catalytic cycle is not merely beneficial—it is imperative.
However, characterizing these states is a significant challenge. Manganese can readily access states from Mn(II) to Mn(IV) and beyond, often existing as a mixture of states within a complex coordination environment.[2][3] This guide provides an in-depth comparison of the principal spectroscopic techniques used to interrogate Mn oxidation states, offering field-proven insights into their application, causality of experimental choices, and inherent limitations. We aim to equip you with the knowledge to select the most appropriate technique—or combination of techniques—to validate your mechanistic hypotheses.
Core Analytical Techniques: A Comparative Overview
The choice of analytical technique is fundamentally dictated by the specific question being asked. Are you interested in the bulk average oxidation state or surface-specific phenomena? Do you need to capture a transient intermediate, or is a static, ex-situ measurement sufficient? The following sections delve into the most powerful techniques, explaining their principles and providing a framework for their strategic deployment.
X-ray Absorption Spectroscopy (XAS)
XAS is arguably the most direct and widely used method for determining the average oxidation state of manganese in a sample.[4][5] By tuning synchrotron-generated X-rays across the Mn K-edge (or L-edge), we can probe the electronic structure of the Mn atoms. The technique is further divided into two regimes:
-
X-ray Absorption Near Edge Structure (XANES): This region, spanning the absorption edge itself, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom.[6] As the oxidation state of Mn increases, the absorption edge shifts to a higher energy.[3][7] By calibrating the edge position of an unknown sample against a library of well-characterized Mn standards (e.g., MnO for Mn(II), Mn₂O₃ for Mn(III), MnO₂ for Mn(IV)), the average oxidation state of the sample can be quantified with high precision.[4][5]
-
Extended X-ray Absorption Fine Structure (EXAFS): The oscillations beyond the XANES region provide information about the local coordination environment, such as bond distances and coordination numbers of neighboring atoms.[4][8]
Why Choose XAS?
-
Direct Oxidation State Measurement: XANES provides a robust, quantifiable measure of the bulk-average oxidation state.[4]
-
Structural Insight: EXAFS reveals the local coordination environment, crucial for understanding the catalyst's structure.
-
In-situ/Operando Capability: XAS can be performed under reaction conditions, allowing for real-time tracking of changes in the catalyst's oxidation state and structure as the catalytic cycle progresses.[8][9][10][11] This is a critical advantage for capturing fleeting intermediates.[12][13][14]
Trustworthiness & Validation: The reliability of XANES data hinges on the quality of the reference compounds.[15][4] It is essential to use a comprehensive library of standards with known oxidation states and similar coordination environments to the system under study to ensure accurate calibration and interpretation.[15][4]
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a highly sensitive technique that specifically detects species with unpaired electrons (i.e., paramagnetic species).[3] This makes it an invaluable tool for studying Mn(II) (5 unpaired electrons), Mn(IV) (3 unpaired electrons), and certain Mn(III) high-spin states (4 unpaired electrons). Diamagnetic species, such as Mn(I) or low-spin Mn(III), are EPR-silent.
Why Choose EPR?
-
High Sensitivity and Specificity: EPR is exceptionally sensitive to paramagnetic Mn states, allowing for the detection of very low concentrations.[16]
-
Structural Information: The fine and hyperfine structure of the EPR spectrum can provide detailed information about the electronic structure, the number of Mn ions in a cluster, and their interaction with neighboring nuclei.[17][18][19]
-
Probing Intermediates: In many catalytic cycles, key intermediates are paramagnetic. For instance, the famous "multiline signal" in the S₂ state of the Photosystem II water-oxidizing complex is a classic example of EPR's power in identifying catalytically relevant species.[15]
Causality in Experimental Choice: EPR is the technique of choice when you hypothesize that a paramagnetic intermediate is formed. For example, if a proposed mechanism involves a one-electron oxidation of a stable Mn(II) precatalyst to a Mn(III) species, EPR could potentially detect the resulting paramagnetic center. However, it's crucial to remember that the absence of an EPR signal does not necessarily mean an intermediate is not formed; it could be diamagnetic or have relaxation properties that make it undetectable under the experimental conditions.[3]
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the atoms within the top few nanometers of a material's surface.[2][20][21] By irradiating the sample with X-rays, core electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state. For manganese, analysis of the Mn 2p, Mn 3p, and Mn 3s peaks can be used to differentiate between Mn(II), Mn(III), and Mn(IV).[22]
Why Choose XPS?
-
Surface Sensitivity: Catalysis is often a surface phenomenon. XPS excels at probing the oxidation state of the catalytically active sites on the surface, which may differ from the bulk material.[23]
-
Quantitative Analysis: XPS can provide quantitative information on the relative abundance of different oxidation states on the surface.
Trustworthiness & Validation: Peak fitting in XPS can be complex due to multiplet splitting and shake-up satellites. It is critical to use well-defined standards and established fitting protocols to ensure reliable quantification of oxidation states.[20][22] The analysis of multiple photoemission lines (e.g., both Mn 2p and Mn 3s) provides a more robust determination.[21]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes electronic transitions within a molecule or complex. Different oxidation states of manganese often exhibit distinct colors and, therefore, distinct UV-Vis absorption spectra.[3] For example, aqueous Mn(II) solutions are typically pale pink, while Mn(III) species can be intensely colored, and permanganate (Mn(VII)) is famously deep purple.[3][24]
Why Choose UV-Vis?
-
Accessibility and Simplicity: UV-Vis spectrophotometers are widely available and the experiments are relatively simple to perform.[3]
-
Reaction Monitoring: Changes in the UV-Vis spectrum can be used to monitor the progress of a reaction in real-time, providing kinetic information.[25][26]
-
Complementary Information: In some cases, specific absorption bands can be assigned to charge-transfer transitions that are characteristic of a particular oxidation state or coordination environment.[27]
Limitations: The interpretation of UV-Vis spectra can be complicated by broad, overlapping absorption bands and influences from ligands.[3] While excellent for monitoring the appearance or disappearance of a strongly absorbing species, it is often less definitive for precise oxidation state assignment without complementary techniques.[3][25]
Comparative Analysis of Techniques
To facilitate the selection of the most appropriate method, the following table summarizes the key characteristics of each technique.
| Feature | X-ray Absorption (XAS) | Electron Paramagnetic Resonance (EPR) | X-ray Photoelectron (XPS) | UV-Visible (UV-Vis) |
| Primary Information | Average oxidation state, local coordination environment | Electronic structure of paramagnetic states | Surface oxidation state & elemental composition | Electronic transitions, reaction kinetics |
| Sensitivity | Bulk-sensitive (μM-mM) | Highly sensitive to paramagnetic species (nM-μM) | Surface-sensitive (top 1-10 nm) | Dependent on molar absorptivity (μM-M) |
| Sample State | Solid, liquid, gas | Solid (frozen solution), liquid | Solid, requires high vacuum | Liquid, transparent solid |
| Operando Capability | Excellent, widely used | Possible, but can be complex | Challenging due to vacuum requirements | Excellent for solution-phase reactions |
| Key Advantage | Direct, quantitative measure of average oxidation state and structure | Unrivaled sensitivity to paramagnetic intermediates | Direct probe of the catalyst's active surface | Accessible, excellent for kinetic monitoring |
| Key Limitation | Provides bulk average; requires synchrotron access | Blind to diamagnetic states; spectra can be complex | Provides surface info only; potential for beam damage | Spectra can be broad and difficult to interpret definitively |
Visualizing the Workflow: Choosing Your Technique
The decision-making process for selecting an analytical method can be visualized as a logical workflow. The following diagram illustrates a typical path for a researcher investigating a manganese-based catalytic system.
Caption: A workflow for selecting the appropriate spectroscopic technique.
Experimental Protocol: Operando XAS of a Solid Catalyst
This protocol outlines the key steps for performing an operando XAS experiment to monitor the Mn oxidation state during a gas-phase catalytic reaction. This self-validating system includes crucial calibration and control steps.
Objective: To determine the average Mn oxidation state of a powdered catalyst under a reactive gas flow at elevated temperatures.
Methodology:
-
Reference Standard Measurement (Validation Step 1):
-
Prepare pellets of MnO, Mn₂O₃, and MnO₂ standards mixed with an inert binder (e.g., boron nitride).
-
Measure the Mn K-edge XANES spectra for each standard at room temperature in transmission mode. These spectra form the basis for your oxidation state calibration curve. The known edge positions validate the energy scale of the spectrometer.
-
-
Catalyst Preparation and Cell Loading:
-
Press the powdered catalyst into a self-supporting wafer or load it into a capillary reactor cell designed for operando studies. The cell must have X-ray transparent windows (e.g., Kapton or quartz) and allow for gas flow and heating.
-
Load the cell onto the beamline sample stage. Align the cell so the X-ray beam passes through a representative portion of the catalyst bed.
-
-
Initial State (Pre-catalysis) Measurement:
-
Record the Mn K-edge XAS spectrum (XANES and EXAFS) of the fresh catalyst at room temperature under an inert gas flow (e.g., He or N₂). This establishes the baseline state of the catalyst before the reaction begins.
-
-
Operando Measurement:
-
Begin heating the catalyst to the desired reaction temperature under the inert gas flow.
-
Once the temperature is stable, switch the gas feed to the reactant mixture (e.g., CO and O₂ for an oxidation reaction). Simultaneously, use an online mass spectrometer or gas chromatograph to monitor the composition of the gas exiting the reactor cell. This is critical for trustworthiness , as it directly correlates spectroscopic changes with catalytic activity.
-
Continuously collect XANES spectra at set time intervals throughout the reaction. The frequency of data collection should be guided by the expected reaction kinetics.
-
-
Post-Reaction Characterization:
-
After the reaction period, switch the gas back to an inert flow and cool the reactor.
-
Record a final XAS spectrum at room temperature to characterize the state of the catalyst after the reaction.
-
-
Data Analysis:
-
Calibrate the energy scale of all collected spectra using a simultaneously measured Mn metal foil.
-
Perform linear combination fitting (LCF) on the operando XANES spectra using the spectra of the Mn(II), Mn(III), and Mn(IV) standards as a basis set.
-
Plot the average Mn oxidation state and the fractional concentration of each standard component as a function of time or reaction conditions. Correlate this plot with the catalytic activity data from the mass spectrometer/GC.
-
This comprehensive approach ensures that any observed changes in the Mn oxidation state are directly and unambiguously linked to the catalytic process occurring under realistic operating conditions.
Conclusion
No single technique can provide a complete picture of a complex manganese-driven catalytic cycle. The most robust mechanistic insights are invariably derived from a multi-technique approach. An operando XAS experiment might reveal a bulk oxidation from Mn(II) to Mn(III), while a concurrent EPR study could identify the specific high-spin Mn(III) species responsible for the activity. Complemented by surface-sensitive XPS, this combination of methods allows researchers to build a validated, high-confidence model of their catalytic system. By understanding the causality behind the choice of each technique and adhering to self-validating protocols, scientists can confidently elucidate the critical role of manganese's dynamic oxidation states in catalysis.
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Tesch, M. F., et al. (2021). Operando studies of Mn oxide based electrocatalysts for the oxygen evolution reaction. Sustainable Energy & Fuels. [Link]
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Chen, J., et al. (2020). Manganese Catalysts with Tetradentate N-donor Pyridine-Appended Bipiperidine Ligands for Olefin Epoxidation Reactions: Ligand Electronic Effect and Mechanism. Inorganic Chemistry. [Link]
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Dezanneau, G. (2014). How can one effectively identify different oxidation states in Manganese Oxide nanoparticles (i.e. techniques and analysis)? ResearchGate. [Link]
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Saveleva, V. A., et al. (2017). Relationship between Mn Oxidation State Changes and Oxygen Reduction Activity in (La,Ca)MnO3 as Probed by In Situ XAS and XES. ACS Catalysis. [Link]
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Zhang, C., et al. (2012). Manganese-based Materials Inspired by Photosynthesis for Water-Splitting. Journal of Photochemistry and Photobiology B: Biology. [Link]
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Nagai, T., et al. (2020). Operando Observations of a Manganese Oxide Electrocatalyst for Water Oxidation Using Hard/Tender/Soft X-ray Absorption Spectroscopy. The Journal of Physical Chemistry C. [Link]
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Cerrato, J. M., et al. (2010). Use of XPS to Identify the Oxidation State of Mn in Solid Surfaces of Filtration Media Oxide Samples from Drinking Water Treatment Plants. ResearchGate. [Link]
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Campbell, K. A., et al. (2003). Quantitative analysis of dinuclear manganese(II) EPR spectra. Journal of Magnetic Resonance. [Link]
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A Comparative Guide to the Bis(trifluoromethanesulfonyl)imide (NTf₂) Anion: Unlocking Enhanced Reactivity
For researchers, chemists, and professionals in drug development, the choice of a counterion is a critical decision that can profoundly impact the outcome of a chemical transformation. While often considered a "spectator," the anion's properties can dictate the reactivity, selectivity, and stability of cationic species. This guide provides an in-depth comparison of the bis(trifluoromethanesulfonyl)imide anion, commonly known as NTf₂⁻ or TFSI, against other alternatives, supported by experimental insights to inform your selection.
The NTf₂⁻ anion has emerged as a superior choice in a multitude of applications due to its unique combination of properties. Its conjugate acid, triflimide (HNTf₂), is a commercially available superacid that is widely employed as a catalyst or additive in a vast range of organic reactions.[1][2] This guide will explore the fundamental characteristics of the NTf₂⁻ anion and demonstrate its influence on reactivity through comparative data and established protocols.
The Foundation of Performance: Physicochemical Properties
The superior performance of the NTf₂⁻ anion stems from its distinct molecular structure. It is classified as a weakly coordinating, or non-coordinating, anion.[3][4] This means it interacts very weakly with cations, a crucial feature for stabilizing highly reactive cationic species without interfering with their chemical behavior.[3][4]
The key to this "non-coordinating" nature lies in the extensive delocalization of its negative charge across the two sulfonyl groups and the central nitrogen atom, combined with the steric bulk of the two trifluoromethyl (CF₃) groups.[5] This charge dispersal prevents the anion from forming tight ion pairs with cationic centers, thereby preserving the cation's electrophilicity and catalytic activity.[1][6]
The following diagram illustrates the resonance structures of the NTf₂⁻ anion, showcasing how the negative charge is distributed across the molecule, which is fundamental to its weakly coordinating nature.
Caption: Structure of the NTf₂⁻ anion.
A comparative look at key properties against commonly used anions reveals the advantages of NTf₂⁻:
| Property | NTf₂⁻ (Triflimide) | BF₄⁻ (Tetrafluoroborate) | PF₆⁻ (Hexafluorophosphate) | OTf⁻ (Triflate) |
| Coordinating Ability | Very Weak[1] | Weak to Moderate[3] | Weak[3][4] | Weak to Moderate[3] |
| Hydrolytic Stability | High | Prone to hydrolysis (forms HF) | Prone to hydrolysis (forms HF) | High |
| Thermal Stability | High (>350 °C) | Moderate | Moderate | High |
| Charge Delocalization | Extensive | Localized | Localized | Moderate |
| Size (van der Waals volume) | Large[7] | Small | Medium | Medium |
| Lipophilicity/Hydrophobicity | High[7] | Low | Moderate | Moderate |
This table synthesizes generally accepted knowledge in the field of inorganic and organic chemistry.
The enhanced stability and larger size of NTf₂⁻ make it particularly advantageous in demanding applications where other anions might decompose or coordinate too strongly to a cationic center, thereby inhibiting reactivity.[3][8] For instance, the propensity of BF₄⁻ and PF₆⁻ to hydrolyze and release fluoride can be detrimental to sensitive catalysts and substrates.[3]
Enhancing Lewis Acid Catalysis
In Lewis acid catalysis, the goal is to generate a highly electrophilic cationic metal center to activate a substrate. The choice of anion is paramount; a coordinating anion can bind to the metal center, reducing its Lewis acidity and hindering catalysis.[6] Metal triflimidates, M(NTf₂)ₓ, have demonstrated superior catalytic activity compared to their triflate or halide counterparts in a variety of reactions.[9]
This enhanced activity is attributed to the NTf₂⁻ anion's inability to effectively compete with the substrate for coordination to the metal center, leaving it more "naked" and thus more reactive.[10]
The Diels-Alder reaction, a cornerstone of organic synthesis, is often accelerated by Lewis acids.[11][12] The catalyst's role is to coordinate to the dienophile, lowering its LUMO energy and increasing the reaction rate and selectivity.[12][13]
The following table compares the performance of different metal catalysts with various anions in a model Diels-Alder reaction between cyclopentadiene and methyl acrylate.
| Catalyst (10 mol%) | Anion | Yield (%) | endo:exo Ratio | Reference |
| Sc(OTf)₃ | OTf⁻ | 95 | 98:2 | [2] |
| Sc(NTf₂)₃ | NTf₂⁻ | >99 | >99:1 | [2] |
| Cu(OTf)₂ | OTf⁻ | 88 | 94:6 | [9] |
| Cu(NTf₂)₂ | NTf₂⁻ | 99 | 98:2 | [9] |
| AlCl₃ | Cl⁻ | 90 | 99:1 | [12] |
Note: Data is illustrative and compiled from various sources in synthetic organic chemistry to show a representative trend.
The data consistently shows that catalysts bearing the NTf₂⁻ anion provide higher yields and often improved stereoselectivity. This is a direct consequence of the increased Lewis acidity of the metal center when paired with a highly non-coordinating anion.[9]
This workflow illustrates how the non-coordinating NTf₂⁻ anion maintains the activity of a Lewis acid catalyst, in contrast to a coordinating anion which can lead to catalyst deactivation.
Caption: Comparison of catalyst states.
Influence in Electrochemistry and Ionic Liquids
The unique properties of the NTf₂⁻ anion are also highly beneficial in electrochemistry and as a component of ionic liquids (ILs).[14][15] ILs containing the NTf₂⁻ anion often exhibit desirable properties such as low viscosity, high thermal stability, and a wide electrochemical window.[5][16]
The large size and charge delocalization of NTf₂⁻ weaken the electrostatic interactions between the cation and anion, leading to a lower viscosity and higher ionic conductivity compared to ILs with smaller, more coordinating anions.[5] Furthermore, its resistance to oxidation and reduction results in a broad electrochemical stability window, which is critical for applications in batteries, capacitors, and electrodeposition.[17][18]
The ESW defines the voltage range within which an electrolyte is stable. A wider window is crucial for high-energy-density devices.
| Ionic Liquid | Anion | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | ESW (V) |
| [BMIM][BF₄] | BF₄⁻ | ~4.5 | ~-0.5 | ~5.0 |
| [BMIM][PF₆] | PF₆⁻ | ~4.8 | ~-0.7 | ~5.5 |
| [BMIM][NTf₂] | NTf₂⁻ | ~5.1 | ~-1.0 | ~6.1 |
Data is representative for 1-butyl-3-methylimidazolium (BMIM) based ionic liquids and is sourced from general electrochemical literature.[17][18]
The NTf₂⁻-based ionic liquid clearly demonstrates a wider electrochemical window, making it more suitable for high-voltage applications.[17]
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
To provide a practical context, the following is a representative protocol for the Sc(NTf₂)₃-catalyzed Diels-Alder reaction between isoprene and methyl vinyl ketone. This protocol is designed to be self-validating through characterization of the final product.
Objective: To synthesize 4-acetyl-1-methylcyclohex-1-ene with high regioselectivity using a scandium triflimidate catalyst.
Materials:
-
Scandium(III) triflimidate (Sc(NTf₂)₃)
-
Isoprene (freshly distilled)
-
Methyl vinyl ketone (MVK) (freshly distilled)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware (Schlenk flask, syringes, magnetic stirrer)
Procedure:
-
Catalyst Preparation: Under an inert atmosphere (Argon), add Sc(NTf₂)₃ (0.1 mmol) to a dry 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DCM (20 mL) to the flask via syringe. Stir the mixture until the catalyst is fully dissolved.
-
Reaction Setup: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition:
-
Add methyl vinyl ketone (10 mmol, 1.0 eq.) to the catalyst solution dropwise via syringe.
-
Stir the mixture for 5 minutes.
-
Add isoprene (12 mmol, 1.2 eq.) dropwise over 10 minutes.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the MVK is consumed (typically 1-2 hours).
-
Workup:
-
Quench the reaction by adding 15 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
-
Purification and Validation:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. The major regioisomer, 4-acetyl-1-methylcyclohex-1-ene, should be obtained in high yield (>95%).
-
Causality: The use of Sc(NTf₂)₃ is critical. The highly Lewis acidic Sc³⁺, unencumbered by a coordinating anion, efficiently activates the MVK dienophile. This leads to a significant rate acceleration and high regioselectivity, which would be less pronounced with a more coordinating anion like chloride or even triflate.[2][9]
Conclusion
The bis(trifluoromethanesulfonyl)imide (NTf₂⁻) anion is far more than a simple spectator ion. Its unique combination of properties—weak coordinating ability, extensive charge delocalization, and high stability—directly translates into enhanced performance across a spectrum of chemical applications.[1] In Lewis acid catalysis, it promotes higher reactivity and selectivity by maintaining a highly electrophilic cationic center.[9] In electrochemistry and ionic liquids, it provides wider stability windows and improved transport properties.[5][17] For researchers seeking to push the boundaries of reactivity and efficiency, the selection of the NTf₂⁻ anion is a well-supported, authoritative choice.
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Grokipedia. Non-coordinating anion.[Link]
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Henderson, W. A., et al. (2006). Structural Characterization of Novel Ionic Materials Incorporating the Bis(trifluoromethanesulfonyl)amide Anion. ACS Publications. [Link]
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Schneebeli, S. T., et al. (2012). Weakly associated TFPB anions are superior to PF₆ anions when preparing (pseudo)rotaxanes from crown ethers and secondary dialkylammonium ions. PubMed. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Manganese(II) Bis(trifluoromethanesulfonyl)imide
For the modern researcher, scientist, and drug development professional, the synthesis and application of novel compounds are daily endeavors. Among these, Manganese(II) bis(trifluoromethanesulfonyl)imide [Mn(NTf₂)₂], a compound of interest in catalysis and battery technology, presents unique handling and disposal challenges.[1] Its corrosive nature and the potential environmental impact of its constituent ions necessitate a robust and scientifically grounded disposal protocol. This guide provides a comprehensive, step-by-step methodology for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[2][3][4] Inhalation of dust or mists may also cause respiratory irritation. The primary hazards are associated with its corrosivity, which dictates the need for stringent personal protective equipment (PPE) and careful handling to prevent contact.
The environmental hazards associated with this compound stem from both the manganese(II) cation and the bis(trifluoromethanesulfonyl)imide (TFSI) anion. While manganese is an essential trace element, elevated concentrations in aquatic environments can be toxic to wildlife.[5][6][7] The TFSI anion, characteristic of a class of per- and polyfluoroalkyl substances (PFAS), is noted for its high stability and potential for environmental persistence, with studies indicating its potential for ecotoxicity.[2][8]
| Hazard Classification | GHS Hazard Statement | Description |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[2][3][4] |
| Eye Damage | H318 | Causes serious eye damage. |
| Skin Sensitization | H317 | May cause an allergic skin reaction. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
Pre-Disposal Considerations: The Principle of Waste Minimization
The most effective disposal strategy begins with waste minimization. Before generating waste, consider the following:
-
Accurate Weighing: Precisely calculate and weigh the required amount of this compound for your experiment to avoid unnecessary surplus.
-
Small-Scale Reactions: Whenever feasible, conduct reactions on the smallest possible scale to reduce the volume of waste generated.
-
Avoid Contamination: Do not contaminate unadulterated this compound. Unused, pure compound can be stored for future use if properly handled and sealed.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of small quantities of this compound typically encountered in a research laboratory setting. This procedure is designed to neutralize the corrosive nature of the compound and prepare it for collection by a certified hazardous waste disposal service.
Personal Protective Equipment (PPE)
Given the corrosive nature of the compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (nitrile gloves are a suitable option for incidental contact, but consult the manufacturer's glove selection guide for extended use).[9]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes.
Segregation and Labeling
Proper segregation and labeling of waste are critical to prevent accidental mixing of incompatible chemicals.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container made of a compatible material (e.g., high-density polyethylene - HDPE). Do not use metal containers.
-
Labeling: The label should clearly state "Hazardous Waste: Corrosive Solid - this compound". Include the date of initial waste addition.
Neutralization of Small Spills and Residual Quantities
For the neutralization of small spills or residual amounts of the solid compound on laboratory surfaces or equipment:
-
Containment: If a small spill occurs, first ensure the area is well-ventilated, preferably within a chemical fume hood.[10]
-
Neutralizing Agent: Cautiously cover the spill with a suitable neutralizing agent for corrosive solids, such as sodium bicarbonate or a commercial spill neutralizer.[6]
-
Mixing: Gently mix the powder with the neutralizing agent. Avoid creating excessive dust.
-
Collection: Once the reaction (if any) has ceased, carefully sweep the mixture into the designated hazardous waste container.[11]
Preparation of Aqueous Waste for Disposal
For solutions containing this compound, the following steps should be taken:
-
Dilution: Slowly and carefully dilute the aqueous solution with a large volume of cold water in a suitable container. This should be done in a fume hood.
-
Neutralization: While stirring, slowly add a weak base such as a 5% solution of sodium bicarbonate.[6] Monitor the pH of the solution. The goal is to bring the pH to a neutral range (6-8). Be aware of potential gas evolution (carbon dioxide) and control the rate of addition to prevent foaming and splashing.
-
Precipitation of Manganese: After neutralization, the manganese(II) ions can be precipitated as manganese(II) carbonate, a less soluble and less bioavailable form. This can be achieved by the addition of sodium carbonate.
-
Collection: The resulting mixture, containing the precipitated manganese salt and the neutralized solution of the triflimide salt, should be transferred to a labeled hazardous waste container for aqueous waste. Do not dispose of this solution down the drain.[12]
Waste Classification and Final Disposal
Due to its corrosive properties, waste containing this compound will likely be classified under the EPA hazardous waste code D002 for corrosivity .[13] However, it is the responsibility of the waste generator to make an accurate hazardous waste determination.
All neutralized and contained waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[12][14][15] Provide the full chemical name and any relevant safety information to the disposal service.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of specialty chemicals like this compound is not merely a regulatory requirement but a fundamental aspect of responsible scientific practice. By understanding the chemical's properties, adhering to a detailed and cautious disposal protocol, and working closely with environmental health and safety professionals, we can ensure that our pursuit of scientific advancement does not come at the cost of personal safety or environmental integrity. This guide serves as a foundational resource, empowering researchers to manage this valuable compound with the expertise and trustworthiness that defines scientific excellence.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
